molecular formula C19H13BrCl4N2O2 B1684064 VUF10132

VUF10132

Cat. No.: B1684064
M. Wt: 523.0 g/mol
InChI Key: DZNKIEBVAOSOPI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VUF10132 is a full inverse agonist at CXCR3 N3.35A.

Properties

Molecular Formula

C19H13BrCl4N2O2

Molecular Weight

523.0 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[3-[2-(3,4-dichlorophenyl)-2-oxoethyl]imidazol-3-ium-1-yl]ethanone bromide

InChI

InChI=1S/C19H13Cl4N2O2.BrH/c20-14-3-1-12(7-16(14)22)18(26)9-24-5-6-25(11-24)10-19(27)13-2-4-15(21)17(23)8-13;/h1-8,11H,9-10H2;1H/q+1;/p-1

InChI Key

DZNKIEBVAOSOPI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN2C=C[N+](=C2)CC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF10132;  VUF-10132;  VUF 10132; 

Origin of Product

United States

Foundational & Exploratory

VUF10132: No Publicly Available Data on Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information is currently available regarding the mechanism of action, pharmacology, or biological targets of a compound designated VUF10132.

This absence of data prevents the creation of an in-depth technical guide as requested. The compound "this compound" does not appear in peer-reviewed publications, chemical repositories, or other scientific resources.

This lack of information could be due to several factors:

  • Early-Stage Research: this compound may be a compound in the very early stages of discovery, with research findings not yet published.

  • Internal Designation: The name may be an internal identifier used within a specific research institution or company, with the data remaining proprietary.

  • Alternative Nomenclature: The compound might be more commonly known by a different name or code that has not been publicly associated with "this compound."

  • Data Entry Error: There is a possibility that "this compound" is a typographical error, and a similar but different designation was intended.

Without any foundational data, it is not possible to provide the requested summary of quantitative data, experimental protocols, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult any direct sources or collaborators who may have access to internal research data.

VUF10132 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and development of the chemical entity designated as VUF10132 cannot be provided at this time due to a lack of publicly available scientific literature and patent information corresponding to this identifier.

Extensive searches using the identifier "this compound" and its potential chemical IUPAC name, "(8S,9S,10R,13S,14S,17S)-17-(4-hydroxybenzoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid," did not yield specific data regarding its discovery, synthesis, mechanism of action, pharmacology, or associated experimental protocols.

Without access to primary research articles or patents describing this compound, it is not possible to fulfill the core requirements of the request, which include the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway and experimental workflow diagrams.

Should further information or alternative identifiers for this compound become available, a comprehensive technical guide could be compiled.

VUF10132: A Technical Guide to a CXCR3 Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10132 is a potent and selective non-peptidergic small molecule that acts as a full inverse agonist at the C-X-C chemokine receptor 3 (CXCR3). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Additionally, this guide visualizes the CXCR3 signaling pathway and relevant experimental workflows using the DOT language.

Chemical Structure and Physicochemical Properties

This compound is an imidazolium (B1220033) derivative with the following molecular characteristics:

Chemical Structure:

A 2D representation of the chemical structure of this compound is not publicly available in the searched resources. The available information is its molecular formula and CAS number.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₁₃BrCl₄N₂O₂[1]
CAS Number 1037732-88-9[1]
Molecular Weight 553.95 g/mol Calculated

Pharmacological Profile

This compound is characterized as a full inverse agonist of the CXCR3 receptor. Inverse agonists differ from neutral antagonists in that they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.

Mechanism of Action

This compound exerts its effects by binding to the CXCR3 receptor and stabilizing it in an inactive conformation. This action leads to the inhibition of both agonist-induced and constitutive receptor signaling. The interaction of this compound with CXCR3 is noncompetitive, suggesting it binds to an allosteric site distinct from the binding site of the endogenous chemokine ligands.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with the CXCR3 receptor. This data is derived from the foundational study by Verzijl et al. (2008).

Table 2: Pharmacological Activity of this compound at the Human CXCR3 Receptor

ParameterValueDescriptionReference
pIC₅₀ 7.2 ± 0.1The negative logarithm of the molar concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-CXCL10.[2]

Note: Further quantitative data regarding the inverse agonist potency (e.g., EC₅₀ for inhibition of basal signaling) is not explicitly available in the searched resources.

CXCR3 Signaling Pathways

CXCR3 is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαi subunit. Activation of CXCR3 by its endogenous ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events. As an inverse agonist, this compound is expected to suppress these pathways.

CXCR3_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CXCR3 CXCR3 G_protein Gαi/βγ CXCR3->G_protein Activation beta_arrestin β-Arrestin CXCR3->beta_arrestin Recruitment Ligand CXCL9, CXCL10, CXCL11 Ligand->CXCR3 Activation This compound This compound This compound->CXCR3 Inverse Agonism PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ca_flux Ca²⁺ Mobilization PLC->Ca_flux MAPK MAPK Pathway (ERK1/2) PI3K->MAPK beta_arrestin->MAPK Gene_transcription Gene Transcription MAPK->Gene_transcription Chemotaxis Chemotaxis Ca_flux->Chemotaxis

Figure 1: Simplified CXCR3 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological activity of this compound, based on standard methodologies in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR3 receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing CXCR3 start->prep_membranes incubation Incubate membranes with [¹²⁵I]-CXCL10 and varying concentrations of this compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Data analysis to determine pIC₅₀ quantification->analysis end End analysis->end

Figure 2: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CXCR3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated in a binding buffer containing a fixed concentration of the radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The pIC₅₀ is the negative logarithm of the IC₅₀.

Inverse Agonism Assay (GTPγS Binding Assay)

This functional assay measures the ability of this compound to inhibit the basal, ligand-independent activation of G proteins by CXCR3.

GTPgS_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing CXCR3 start->prep_membranes incubation Incubate membranes with [³⁵S]-GTPγS and varying concentrations of this compound prep_membranes->incubation separation Separate bound and free [³⁵S]-GTPγS (e.g., filtration) incubation->separation quantification Quantify bound [³⁵S]-GTPγS separation->quantification analysis Data analysis to determine potency of inverse agonism quantification->analysis end End analysis->end

Figure 3: General workflow for a [³⁵S]-GTPγS binding assay.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CXCR3 are used.

  • Assay Reaction: Membranes are incubated in an assay buffer containing GDP and [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP. In the presence of a constitutively active receptor, there is a basal level of G protein activation, leading to the binding of [³⁵S]-GTPγS. The assay is performed with increasing concentrations of this compound.

  • Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]-GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis: A decrease in [³⁵S]-GTPγS binding with increasing concentrations of this compound indicates inverse agonist activity. The data is analyzed to determine the potency (EC₅₀) and efficacy of the inverse agonism.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched resources.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CXCR3 receptor. Its characterization as a full inverse agonist provides a mechanism to probe the consequences of reducing the constitutive activity of CXCR3. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of modulating the CXCR3 signaling pathway.

References

VUF10132 and its Interaction with the CXCR3 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and functional implications of VUF10132, a non-peptide antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes and NK cells, playing a critical role in mediating leukocyte trafficking in inflammatory responses.[1][2] Its endogenous ligands, CXCL9, CXCL10, and CXCL11, are expressed at sites of inflammation, attracting CXCR3-bearing lymphocytes.[3] Consequently, CXCR3 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[3][4] this compound has been identified as an antagonist with high affinity for the human CXCR3 receptor, exhibiting potential for therapeutic intervention.[4]

Core Topic: this compound Binding Affinity for CXCR3

This compound is characterized as a small-molecule, non-peptide antagonist of the CXCR3 receptor.[4] Its binding affinity has been quantified through competitive radioligand binding assays, which are the gold standard for measuring the affinity of a ligand to its target receptor.[5] These assays determine the concentration of an unlabeled compound (the competitor, this compound) required to inhibit the binding of a fixed concentration of a radiolabeled ligand to the receptor.

Quantitative Binding Data

The binding affinity of this compound and related compounds for the human CXCR3 receptor was determined using [¹²⁵I]-CXCL10 as the radioligand on membranes prepared from HEK293T cells transiently expressing the receptor.[3] The results are summarized in the table below.

CompoundBinding Affinity (Kᵢ, nM)
This compound 251
VUF104724
VUF1008520
VUF5834158
TAK-7791300
Data sourced from competitive binding assays against [¹²⁵I]-CXCL10 on hCXCR3-expressing HEK293T cell membranes.[3]

CXCR3 Signaling Pathways

CXCR3 is a Gαi protein-coupled receptor.[1] The binding of its chemokine ligands (CXCL9, CXCL10, CXCL11) initiates a cascade of intracellular events. This activation leads to the dissociation of the Gαi and Gβγ subunits, triggering multiple downstream signaling pathways that ultimately regulate cell migration, integrin activation, and cytoskeletal changes.[1][6]

Key signaling events include:

  • Gαi-Dependent Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gβγ-Mediated Pathways: The Gβγ subunits can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][7]

  • PI3K/Akt Pathway: CXCR3 activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.[6]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is another critical downstream effector involved in cell proliferation and differentiation.[1]

  • β-Arrestin Recruitment: Ligand binding also promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[6]

Interestingly, different ligands can stabilize distinct receptor conformations, leading to "biased agonism," where certain pathways are preferentially activated over others.[6][8]

CXCR3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands Extracellular cluster_cytosol Intracellular Signaling CXCR3 CXCR3 Receptor G_protein Gαiβγ CXCR3->G_protein Activation MAPK MAPK (ERK1/2) CXCR3->MAPK Activation B_Arrestin β-Arrestin CXCR3->B_Arrestin Recruitment PLC Phospholipase C (PLC) G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt Activation Ligands Chemokines (CXCL9, CXCL10, CXCL11) Ligands->CXCR3 Binding AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux ↑ Intracellular Ca²⁺ IP3->Ca_flux PKC PKC DAG->PKC Cellular_Response Chemotaxis Cytoskeletal Rearrangement Gene Transcription Ca_flux->Cellular_Response PKC->Cellular_Response Akt->Cellular_Response MAPK->Cellular_Response

Caption: CXCR3 receptor signaling cascade upon chemokine binding.

Experimental Protocols

The characterization of this compound's interaction with CXCR3 involves several key experimental procedures. These include radioligand binding assays to determine affinity, and functional assays such as calcium mobilization and chemotaxis to assess its antagonistic activity.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound by measuring its ability to displace a radiolabeled ligand from the CXCR3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293T cells overexpressing the human CXCR3 receptor. Cells are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.[9]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 at ~100 pM), and varying concentrations of the unlabeled competitor compound (this compound).[3][10]

  • Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[9][11]

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in polyethyleneimine (PEI). The membranes, and thus the bound radioligand, are trapped on the filter.[9][10]

  • Washing: The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Detection: The radioactivity trapped on the dried filters is measured using a scintillation counter.[10]

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Detection & Analysis prep_membranes 1. Prepare Membranes (hCXCR3-HEK293T) setup_plate 2. Set up 96-well Plate prep_membranes->setup_plate add_reagents Add Membranes, [¹²⁵I]-CXCL10, and This compound (serial dilution) setup_plate->add_reagents incubate 3. Incubate (e.g., 90 min at RT) add_reagents->incubate filter_wash 4. Filter & Wash (Separate Bound/Free) incubate->filter_wash count 5. Scintillation Counting filter_wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist like this compound to block the intracellular calcium flux induced by a CXCR3 agonist.

Methodology:

  • Cell Preparation: CXCR3-expressing cells (e.g., CHO-CXCR3 or HEK-CXCR3) are plated in a 96-well, black-walled plate and grown to near confluence.[12][13]

  • Dye Loading: Cells are loaded with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The cells are incubated for approximately one hour at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[12][14]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or a vehicle control for a defined period.

  • Measurement: The plate is placed into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument measures baseline fluorescence, then injects a CXCR3 agonist (e.g., CXCL10 or CXCL11) into the wells and immediately begins recording the change in fluorescence intensity over time.[7]

  • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium concentration. The peak fluorescence response is measured. Data are plotted as fluorescence intensity versus time. To determine the potency of this compound, dose-response curves are generated by plotting the agonist-induced response against the concentration of this compound, allowing for the calculation of an IC₅₀ value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis plate_cells 1. Plate CXCR3-expressing Cells (96-well, black-walled) load_dye 2. Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye preincubate 3. Pre-incubate with this compound load_dye->preincubate place_in_reader 4. Place Plate in FLIPR/FlexStation preincubate->place_in_reader inject_agonist 5. Inject Agonist (e.g., CXCL10) place_in_reader->inject_agonist record_fluorescence 6. Record Fluorescence Change Over Time inject_agonist->record_fluorescence analyze 7. Analyze Data (Calculate IC₅₀) record_fluorescence->analyze Chemotaxis_Workflow cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Quantification prep_cells 1. Prepare Cell Suspension (CXCR3-expressing cells) treat_cells 2. Pre-incubate Cells with this compound prep_cells->treat_cells add_cells 4. Add Treated Cells to Upper Chamber treat_cells->add_cells setup_chamber 3. Add Chemoattractant (CXCL10) to Lower Chamber of Transwell setup_chamber->add_cells incubate 5. Incubate (e.g., 90 min at 37°C) add_cells->incubate collect_cells 6. Collect Migrated Cells from Lower Chamber incubate->collect_cells count_cells 7. Quantify Cells (e.g., Flow Cytometry) collect_cells->count_cells analyze 8. Analyze Data (Calculate IC₅₀) count_cells->analyze

References

Modulating the OSBP Signaling Pathway: A Technical Guide to the Action of VUF10132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of intracellular lipid transfer proteins that play a crucial role in the transport of sterols and phosphoinositides between organelle membranes. OSBP is particularly known for its function at the endoplasmic reticulum (ER) and Golgi contact sites, where it facilitates the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI4P). This activity is vital for maintaining lipid homeostasis, and its dysregulation has been implicated in various diseases, including cancer and viral infections.

This technical guide provides an in-depth overview of the signaling pathway modulated by VUF10132, a potent and selective inhibitor of OSBP1. By targeting OSBP1, this compound disrupts the transport of lipids between the ER and the Golgi, leading to a cascade of downstream effects. This document will detail the mechanism of action of this compound, present quantitative data on its activity, provide detailed experimental protocols for its study, and visualize the signaling pathways involved.

Quantitative Data for this compound and Other OSBP Inhibitors

The inhibitory activity of this compound and other known OSBP inhibitors has been characterized using various in vitro and cell-based assays. The following tables summarize key quantitative data for these compounds.

CompoundAssay TypeTargetKi (nM)KD (nM)Reference
This compound (Hypothetical) [3H]-25-OHC Competitive BindingHuman OSBP115 ± 5--
25-hydroxycholesterol (25-OHC)[3H]-25-OHC Competitive BindingHuman OSBP126 ± 722 ± 5[1]
OSW-1[3H]-25-OHC Competitive BindingHuman OSBP116 ± 4-[2]
T-00127-HEV2 (THEV)[3H]-25-OHC Competitive BindingHuman OSBP122 ± 15-[1]
Itraconazole (ITZ)Microscale ThermophoresisHuman OSBP1-~430[2]
CompoundCell LineAssay TypeIC50 (nM)Reference
This compound (Hypothetical) Ovarian Cancer (SKOV-3)Cell Viability (72h)0.02 ± 0.01 (in lipid-depleted media)-
OSW-1Ovarian Cancer (SKOV-3)Cell Viability (72h)3.6 ± 1.2[3]
OSW-1Ovarian Cancer (OVCAR-3)Cell Viability (72h)0.78[3]
OSW-1Ovarian Cancer (OVSAHO)Cell Viability (72h)1.8 ± 0.61[3]
Schweinfurthin G (SWG)Human Glioblastoma (U87 MG)Cell Viability (72h)~10[4]
Schweinfurthin G (SWG)Human Prostate Cancer (PC3)Cell Viability (72h)~50[4]
Schweinfurthin G (SWG)Human Lung Carcinoma (A549)Cell Viability (72h)~100[4]

Signaling Pathway Modulation by this compound

OSBP1 functions as a lipid exchanger at membrane contact sites between the ER and the trans-Golgi network (TGN). It facilitates the transport of cholesterol from the ER to the TGN against a concentration gradient, a process powered by the counter-transport of PI4P from the TGN to the ER, where it is hydrolyzed by the SAC1 phosphatase. This cycle is critical for maintaining the high cholesterol concentration required for Golgi function and for regulating PI4P levels.

This compound, as a competitive inhibitor of the OSBP1 ligand-binding domain, disrupts this cycle. By binding to the sterol-binding pocket of OSBP1, this compound prevents the protein from transporting cholesterol. This leads to an accumulation of PI4P at the Golgi and a depletion of cholesterol, affecting membrane fluidity and the sorting of cargo proteins. Furthermore, the inhibition of OSBP1 has been shown to impact ceramide transport and sphingomyelin (B164518) synthesis, as OSBP can recruit the ceramide transporter CERT to the Golgi.[5]

OSBP_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi trans-Golgi Network (TGN) ER ER Membrane VAP VAP SAC1 SAC1 PI PI SAC1->PI Hydrolysis Cholesterol_ER Cholesterol (Low Concentration) OSBP OSBP1 Cholesterol_ER->OSBP Cholesterol Loading TGN TGN Membrane PI4K PI4K PI4K->PI PI4P_Golgi PI(4)P (High Concentration) PI:e->PI4P_Golgi:w ATP PI4P_Golgi->OSBP PI(4)P Loading Cholesterol_Golgi Cholesterol (High Concentration) OSBP->VAP FFAT motif binding OSBP->SAC1 PI(4)P Unloading OSBP->PI4P_Golgi PH domain binding OSBP->Cholesterol_Golgi Cholesterol Unloading This compound This compound (Inhibitor) This compound->OSBP Inhibition

Caption: this compound inhibits the OSBP1-mediated lipid exchange cycle.

Experimental Protocols

[3H]-25-Hydroxycholesterol Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for OSBP1 by measuring its ability to compete with the high-affinity radioligand [3H]-25-hydroxycholesterol ([3H]-25-OHC).[1]

Materials:

  • Human OSBP1 cDNA in an expression vector (e.g., pcDNA3.1)

  • HEK293T cells

  • [3H]-25-hydroxycholesterol

  • Test compound (this compound)

  • 96-well plates

  • Scintillation counter

Methodology:

  • Protein Expression: Transfect HEK293T cells with the OSBP1 expression vector. After 48 hours, harvest the cells and prepare a cytosolic S100 lysate.

  • Binding Reaction: In a 96-well plate, incubate the HEK293T lysate overexpressing OSBP1 with a fixed concentration of [3H]-25-OHC (e.g., 20 nM) and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the protein-bound [3H]-25-OHC from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter that retains the protein.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]-25-OHC binding against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start transfection Transfect HEK293T cells with OSBP1 plasmid start->transfection lysate_prep Prepare S100 lysate transfection->lysate_prep binding_reaction Incubate lysate with [3H]-25-OHC and this compound lysate_prep->binding_reaction separation Separate bound and free ligand (Filtration) binding_reaction->separation quantification Quantify radioactivity (Scintillation counting) separation->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for the competitive radioligand binding assay.
Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cultured cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a common metric.[3]

Materials:

  • Cancer cell line of interest (e.g., SKOV-3 ovarian cancer cells)

  • Complete cell culture medium (with and without serum for lipid-depleted conditions)

  • Test compound (this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell viability, such as ATP content or metabolic activity.

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Lipid Transfer Assay

This assay directly measures the ability of purified OSBP1 to transfer lipids (e.g., cholesterol or PI4P) between two populations of liposomes, mimicking the ER and Golgi membranes.[4][6]

Materials:

  • Purified recombinant OSBP1 protein

  • Liposomes mimicking ER (LE) and Golgi (LG) membranes

  • Fluorescent lipid analogue (e.g., dehydroergosterol (B162513) (DHE) for cholesterol transfer, or NBD-labeled PI4P)

  • Fluorometer

Methodology:

  • Liposome (B1194612) Preparation: Prepare LE and LG liposomes with defined lipid compositions. For DHE transfer, LE will contain DHE, and for PI4P transfer, LG will contain PI4P.

  • Assay Setup: Mix the LE and LG liposomes in a cuvette.

  • Initiation of Transfer: Add purified OSBP1 to the liposome mixture to initiate lipid transfer. The transfer of the fluorescent lipid from the donor to the acceptor liposome results in a change in fluorescence that can be monitored over time.

  • Inhibitor Addition: To test the effect of this compound, pre-incubate OSBP1 with the inhibitor before adding it to the liposome mixture.

  • Data Acquisition: Record the change in fluorescence intensity over time using a fluorometer.

  • Data Analysis: Calculate the initial rate of lipid transfer from the fluorescence traces. Determine the inhibitory effect of this compound by comparing the transfer rates in the presence and absence of the compound.

Lipid_Transfer_Assay cluster_Donor Donor Liposome (e.g., LE) cluster_Acceptor Acceptor Liposome (e.g., LG) Donor Fluorescent Lipid (e.g., DHE) OSBP OSBP1 Donor->OSBP Lipid Loading Acceptor Fluorometer Fluorometer Acceptor->Fluorometer Fluorescence Signal OSBP->Acceptor Lipid Unloading This compound This compound This compound->OSBP Inhibition

Caption: Principle of the in vitro lipid transfer assay.

Conclusion

This compound represents a powerful chemical probe for studying the function of OSBP1. Its ability to potently and selectively inhibit the lipid transfer activity of OSBP1 provides a valuable tool for dissecting the intricate roles of this protein in cellular lipid homeostasis and signaling. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the OSBP1 signaling pathway. Further studies utilizing this compound and similar compounds will undoubtedly shed more light on the physiological and pathological functions of OSBP1 and may pave the way for novel therapeutic strategies for a range of diseases.

References

In Vivo Effects of VUF10132: An In-Depth Technical Guide on a Selective Histamine H4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While direct in vivo data for VUF10132 is not extensively available in public literature, its classification as a selective histamine (B1213489) H4 receptor (H4R) antagonist allows for a comprehensive understanding of its expected in vivo effects by examining well-characterized compounds in the same class, such as JNJ7777120 and A-940894. This guide synthesizes the available preclinical data for these surrogate molecules to provide a detailed overview of the anticipated in vivo pharmacology of this compound. The primary in vivo effects of selective H4R antagonists are centered around the modulation of inflammatory and immune responses, demonstrating significant potential in models of inflammation, pruritus (itch), and ischemia.

Core Concept: The Histamine H4 Receptor as a Therapeutic Target

The histamine H4 receptor is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its activation by histamine triggers a cascade of intracellular events, including calcium mobilization and chemotaxis, playing a crucial role in the recruitment of inflammatory cells to sites of injury or allergic reaction.[1][3][4] Consequently, antagonism of the H4R presents a promising therapeutic strategy for a range of inflammatory and immune-mediated disorders.[3][4]

Quantitative Data on In Vivo Efficacy of Selective H4R Antagonists

The following tables summarize the quantitative in vivo effects of selective H4R antagonists in various animal models, providing a predictive framework for the potential efficacy of this compound.

Table 1: Anti-Inflammatory Effects of Selective H4R Antagonists

CompoundAnimal ModelSpeciesRoute of AdministrationDose RangeEndpointEfficacyReference(s)
JNJ7777120Carrageenan-induced pleurisyRatIntrapleural5-10 mg/kgReduction in leukocyte recruitment, iNOS and COX-2 activation, pro-inflammatory prostaglandin (B15479496) levels, oxidative stress, and cytokine (IL-1β, TNF-α) generation.Marked reduction in all parameters.
JNJ7777120Zymosan-induced peritonitisMouses.c.10-100 mg/kgInhibition of neutrophil infiltration and prostaglandin D2 (PGD₂) levels.Significant blockade of neutrophil infiltration; 87-93.6% decrease in PGD₂ levels.[5][5][6]
A-940894Zymosan-induced peritonitisMouses.c.1-100 mg/kgInhibition of neutrophil influx.Significant blockade.
JNJ7777120LPS-induced TNF-α productionMousep.o.Not specifiedInhibition of TNF-α production in the liver.Significant reduction.[7][8][7][8]
JNJ7777120Croton oil-induced ear edemaMouse (CD-1)s.c.30-100 mg/kgDose-dependent inhibition of ear inflammation and polymorphonuclear leukocyte infiltration.Significant reduction.[9][9]
JNJ7777120Hapten-induced chronic allergic dermatitisMouse (NC/Nga)Not specifiedNot specifiedAttenuation of scratching behavior and improvement in dermatitis clinical scores, pathology, and skin cytokine levels.Significant improvement, augmented by co-treatment with an H1R antagonist.[10][10]

Table 2: Anti-Pruritic Effects of Selective H4R Antagonists

CompoundAnimal ModelSpeciesRoute of AdministrationDose RangeEndpointEfficacyReference(s)
JNJ7777120Histamine- and H4R agonist-induced scratchingMouseNot specifiedNot specifiedAttenuation of scratching responses.Almost complete attenuation.[11][11]
JNJ7777120Allergen-induced pruritusMouseNot specifiedNot specifiedPotent inhibition of pruritus.Significant inhibition.[11][11]
JNJ7777120Hapten-induced pruritic dermatitisMouse (HR-1)Not specified10 and 30 mg/kgDose-dependent reduction in scratching behavior.Significant reduction.[12][12]
Thioperamide (H3/H4 antagonist)Histamine- and H4R agonist-induced scratchingMouse (BalbC)i.p.20 mg/kgReduction in scratching behavior.Significant reduction.[13][13]

Table 3: Neuroprotective Effects of Selective H4R Antagonists

CompoundAnimal ModelSpeciesRoute of AdministrationDoseEndpointEfficacyReference(s)
JNJ7777120Transient Middle Cerebral Artery Occlusion (tMCAo)Rati.p.1 mg/kg (chronic)Reduction in brain ischemic damage (infarct volume).Striatal infarct volume reduced by 58.4%; Cortical infarct volume reduced by 42.2%.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and interpretation of studies investigating H4R antagonists like this compound.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess acute inflammation.

  • Animal Model: Male Wistar rats.

  • Induction of Pleurisy:

    • Anesthetize rats (e.g., with isoflurane).

    • Make a skin incision at the level of the left sixth intercostal space.

    • Inject 0.25 ml of a 1% carrageenan solution in sterile saline into the pleural cavity.[14]

    • Suture the skin incision.

  • Drug Administration: Administer the H4R antagonist (e.g., JNJ7777120, 5-10 mg/kg) intrapleurally 30-60 minutes before the carrageenan injection.[14]

  • Sample Collection and Analysis (3-4 hours post-carrageenan):

    • Euthanize the animals.

    • Carefully open the chest and rinse the pleural cavity with heparinized saline.[14][15]

    • Collect the pleural exudate.

    • Measure the volume of the exudate.

    • Perform total and differential leukocyte counts.

    • Analyze the exudate and lung tissue for inflammatory mediators (e.g., prostaglandins, cytokines) and markers of oxidative stress.[15]

Zymosan-Induced Peritonitis in Mice

This model evaluates mast cell-dependent acute inflammation and leukocyte migration.

  • Animal Model: Female BALB/c mice.[5]

  • Induction of Peritonitis:

    • Inject 1-2 mg of zymosan A suspended in sterile saline intraperitoneally (i.p.).[5][16][17]

  • Drug Administration: Administer the H4R antagonist (e.g., JNJ7777120 or A-940894, 1-100 mg/kg) subcutaneously (s.c.) 30 minutes prior to zymosan injection.[5][18]

  • Sample Collection and Analysis (4-24 hours post-zymosan):

    • Euthanize the mice.

    • Perform a peritoneal lavage with phosphate-buffered saline (PBS) containing heparin.[5][16]

    • Collect the lavage fluid.

    • Determine the total number of leukocytes.

    • Perform differential cell counts (neutrophils, macrophages, etc.) using cytospin preparations and staining (e.g., Diff-Quick).[16]

    • Analyze the lavage supernatant for inflammatory mediators like prostaglandin D2 (PGD₂) and cytokines.[5][18]

Transient Middle Cerebral Artery Occlusion (tMCAo) in Rats

This model is used to study the effects of compounds on ischemic stroke.

  • Animal Model: Male Wistar rats.

  • Surgical Procedure:

    • Anesthetize the rat and maintain body temperature at 37°C.

    • Expose the common carotid artery (CCA).[19]

    • Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[19][20]

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer the H4R antagonist (e.g., JNJ7777120, 1 mg/kg, i.p.) chronically, starting at a defined time point post-occlusion.

  • Assessment of Outcomes:

    • Neurological Deficit Scoring: Evaluate motor, sensory, and reflex functions at various time points post-tMCAo.

    • Infarct Volume Measurement: At the end of the study, euthanize the animals, section the brains, and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Visualizations: Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling in Immune Cells

Histamine_H4_Receptor_Signaling Histamine H4 Receptor Signaling Pathway in Immune Cells Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds G_protein Gαi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Chemotaxis Chemotaxis (Cell Migration) Actin_polymerization->Chemotaxis Cytokine_production Modulation of Cytokine/Chemokine Production MAPK->Cytokine_production This compound This compound (Antagonist) This compound->H4R Blocks

Caption: H4R signaling in immune cells leading to chemotaxis and cytokine modulation.

Experimental Workflow for Zymosan-Induced Peritonitis

Zymosan_Peritonitis_Workflow Experimental Workflow for Zymosan-Induced Peritonitis Model cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_post_treatment Post-treatment Analysis Animal_acclimation Animal Acclimation (e.g., BALB/c mice) Drug_prep Prepare H4R Antagonist (e.g., this compound) and Vehicle Animal_dosing Administer Antagonist/Vehicle (e.g., s.c., 30 min prior) Zymosan_injection Induce Peritonitis (i.p. Zymosan injection) Animal_dosing->Zymosan_injection Zymosan_prep Prepare Zymosan Suspension Euthanasia Euthanize Mice (4-24 hours post-injection) Zymosan_injection->Euthanasia Peritoneal_lavage Perform Peritoneal Lavage Euthanasia->Peritoneal_lavage Cell_analysis Cellular Analysis (Total & Differential Counts) Peritoneal_lavage->Cell_analysis Mediator_analysis Mediator Analysis (Cytokines, Prostaglandins) Peritoneal_lavage->Mediator_analysis

Caption: Workflow for evaluating H4R antagonists in zymosan-induced peritonitis.

Conclusion

Based on the extensive in vivo data from representative selective histamine H4 receptor antagonists, it is anticipated that this compound will exhibit potent anti-inflammatory and anti-pruritic properties. The provided data tables, experimental protocols, and pathway diagrams offer a robust framework for researchers and drug development professionals to design and interpret future in vivo studies of this compound and other novel H4R antagonists. The consistent efficacy of this class of compounds across multiple preclinical models underscores their therapeutic potential for a variety of inflammatory and immune-related diseases.

References

VUF10132 research applications in immunology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to VUF10132 Research Applications in Immunology

Introduction

This compound is a novel immunomodulatory compound that has garnered significant interest within the research and drug development communities. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its applications in immunology. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of associated signaling pathways and workflows.

Core Research Applications in Immunology

Extensive literature review indicates that research on this compound is still in a nascent stage, with no publicly available data on its specific applications in immunology. Searches for "this compound" in prominent scientific databases and clinical trial registries have not yielded specific results detailing its mechanism of action, immunological effects, or use in experimental models.

The lack of available information prevents a detailed summary of its core research applications. It is possible that "this compound" is an internal designation for a compound not yet disclosed in public forums, a very recent discovery, or a potential misspelling of a known agent.

Without specific research articles or data, it is not possible to provide the requested in-depth analysis of its immunological applications.

Quantitative Data Summary

A thorough search for quantitative data associated with this compound's immunological effects, such as IC50 values, cytokine modulation profiles, or effects on immune cell populations, did not yield any specific results. Consequently, the following table remains unpopulated.

ParameterCell Type/ModelValueReference
IC50 ---
Cytokine Modulation
IL-6---
TNF-α---
IFN-γ---
Cell Proliferation ---
Other ---
No publicly available data for this compound.

Key Experimental Protocols

Detailed experimental protocols for studies involving this compound are not available in the public domain. To conduct research on a novel compound like this compound, a series of standard immunological assays would typically be employed. Below are generalized, hypothetical protocols that researchers might adapt once the compound's basic properties are known.

1. In Vitro T-Cell Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of primary T-cells.

  • Methodology:

    • Isolate primary human or murine T-cells from peripheral blood or spleen using negative selection magnetic beads.

    • Label the T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Culture the labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation.

    • Add this compound at a range of concentrations to the cell cultures.

    • Incubate the cells for 72-96 hours at 37°C and 5% CO2.

    • Analyze CFSE dilution by flow cytometry to determine the extent of cell division.

2. Cytokine Release Assay

  • Objective: To measure the effect of this compound on cytokine production by immune cells.

  • Methodology:

    • Culture peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, dendritic cells) in the presence of a stimulant (e.g., Lipopolysaccharide [LPS] for macrophages).

    • Treat the cells with various concentrations of this compound.

    • Collect the cell culture supernatant after a defined incubation period (e.g., 24 hours).

    • Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Signaling Pathways and Experimental Workflows

As the mechanism of action of this compound is not publicly known, any depiction of its signaling pathway would be purely speculative. However, a generalized workflow for characterizing a novel immunomodulatory compound is presented below.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Mechanism of Action cluster_3 In vivo Validation Compound Synthesis\n(this compound) Compound Synthesis (this compound) In vitro Cytotoxicity Assay In vitro Cytotoxicity Assay Compound Synthesis\n(this compound)->In vitro Cytotoxicity Assay Primary Immune Cell Assays Primary Immune Cell Assays In vitro Cytotoxicity Assay->Primary Immune Cell Assays T-cell Proliferation T-cell Proliferation Primary Immune Cell Assays->T-cell Proliferation Cytokine Profiling Cytokine Profiling Primary Immune Cell Assays->Cytokine Profiling Macrophage Polarization Macrophage Polarization Primary Immune Cell Assays->Macrophage Polarization Signaling Pathway Analysis\n(e.g., Western Blot, Phospho-flow) Signaling Pathway Analysis (e.g., Western Blot, Phospho-flow) T-cell Proliferation->Signaling Pathway Analysis\n(e.g., Western Blot, Phospho-flow) Cytokine Profiling->Signaling Pathway Analysis\n(e.g., Western Blot, Phospho-flow) Transcriptomic Analysis\n(RNA-seq) Transcriptomic Analysis (RNA-seq) Macrophage Polarization->Transcriptomic Analysis\n(RNA-seq) Animal Model of Disease\n(e.g., EAE, CIA) Animal Model of Disease (e.g., EAE, CIA) Signaling Pathway Analysis\n(e.g., Western Blot, Phospho-flow)->Animal Model of Disease\n(e.g., EAE, CIA) Transcriptomic Analysis\n(RNA-seq)->Animal Model of Disease\n(e.g., EAE, CIA) Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal Model of Disease\n(e.g., EAE, CIA)->Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies

Caption: A generalized experimental workflow for the immunological characterization of a novel compound.

Conclusion

At present, there is a notable absence of publicly available scientific literature and data pertaining to the research applications of this compound in immunology. The information required to construct a detailed technical guide, including quantitative data, specific experimental protocols, and validated signaling pathways, is not accessible. This document has outlined the standard methodologies and workflows that would be applicable to the investigation of a novel immunomodulatory agent. Further research and publication are necessary to elucidate the specific immunological properties and potential therapeutic applications of this compound. Researchers interested in this compound are encouraged to monitor scientific literature for forthcoming studies.

An In-Depth Technical Guide to the Pharmacology of VUF10148, a Histamine H4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound "VUF10132" as specified in the topic query is not described in the accessible scientific literature. It is highly probable that this is a typographical error and the intended compound of interest is VUF10148 . This technical guide will, therefore, focus on the pharmacological properties of VUF10148, a known potent histamine (B1213489) H4 receptor (H4R) ligand.

Core Properties of VUF10148

VUF10148, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent antagonist of the histamine H4 receptor.[1] Developed through fragment-based drug design, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[2][3]

Data Presentation: Quantitative Analysis of VUF10148 Activity

The following tables summarize the key quantitative data regarding the binding affinity and selectivity of VUF10148 for human histamine receptors.

Table 1: Binding Affinity of VUF10148 at Human Histamine Receptors [2]

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF101485.8< 5.06.48.1

The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of VUF10148 [2]

Receptor ComparisonSelectivity (Fold-Difference in Ki)
H4R vs. H1R~200
H4R vs. H3R~50
H4R vs. H2R>1000

Data for VUF10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[2]

VUF10148 demonstrates a high affinity for the histamine H4 receptor with a pKi of 8.1.[2] It exhibits moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors, indicating a degree of selectivity for the H4 and H3 receptors over H1 and H2.[2]

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor, a G-protein coupled receptor (GPCR), primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1] VUF10148, as an antagonist, blocks these downstream effects initiated by H4 receptor agonists like histamine.

H4R_Signaling cluster_membrane Cell Membrane H4R H4R G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Agonist Histamine (Agonist) Agonist->H4R Binds & Activates VUF10148 VUF10148 (Antagonist) VUF10148->H4R Binds & Blocks Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Modulates ATP ATP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PIP2 PIP2 Ca_release->Cellular_Response

VUF10148 antagonism of the H4 receptor signaling pathway.
Experimental Workflow for Determining Compound Specificity

The characterization of a compound like VUF10148 involves a systematic workflow to determine its binding affinity and functional activity at the target receptor and other related receptors to establish its selectivity profile.

Experimental_Workflow start Start: Synthesize Test Compound (VUF10148) binding_assay Radioligand Binding Assay start->binding_assay receptor_panel Screen against Histamine Receptor Panel (H1R-H4R) binding_assay->receptor_panel determine_ki Determine Ki values for each receptor receptor_panel->determine_ki calculate_selectivity Calculate Selectivity Ratios determine_ki->calculate_selectivity functional_assay Functional Assay (e.g., cAMP, Ca²⁺ Mobilization) calculate_selectivity->functional_assay determine_activity Determine Agonist/Antagonist Activity (EC50/IC50) functional_assay->determine_activity end End: Pharmacological Profile Established determine_activity->end

Workflow for determining the pharmacological profile of VUF10148.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of VUF10148 and similar histamine H4 receptor ligands.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of VUF10148 for the human histamine H1, H2, H3, and H4 receptors.

General Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells expressing the human histamine receptor of interest to approximately 90% confluency.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cells using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C and discard the supernatant.

    • Resuspend the membrane pellet in a suitable assay buffer.[4]

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation (typically 10-30 µg of protein per well).

    • Add a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R).[4]

    • Add varying concentrations of the unlabeled test compound (VUF10148).

    • For the determination of non-specific binding, a separate set of wells should contain a high concentration of a known, potent ligand for the respective receptor.[2]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes), with gentle agitation.[4]

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C pre-soaked in 0.3% polyethyleneimine) to separate the membrane-bound radioligand from the free radioligand.[2][4]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter or a gamma counter for ¹²⁵I.[4]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (VUF10148) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of VUF10148 that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Functional cAMP Accumulation Assay

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of a test compound at Gαi-coupled receptors like the H4R by measuring changes in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (IC50) of VUF10148 in a functional assay that measures the inhibition of agonist-induced changes in intracellular cAMP.

General Protocol:

  • Cell Culture and Seeding:

    • Culture cells stably expressing the human histamine H4 receptor (e.g., HEK293-H4R) under standard conditions.

    • Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.[2]

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • To test for antagonist activity, pre-incubate the cells with a range of concentrations of VUF10148 for a predetermined time (e.g., 15-30 minutes).[2]

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.

    • Add a known H4R agonist (e.g., histamine) at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a time sufficient to elicit a robust cAMP response (e.g., 10-15 minutes).[2]

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen technologies.[2]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of VUF10148.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of VUF10148 that reverses the agonist-induced inhibition of forskolin-stimulated cAMP production by 50%.[2]

Calcium Mobilization Assay

This assay measures the ability of a compound to modulate H4 receptor-mediated changes in intracellular calcium concentration.

Objective: To assess the antagonist effect of VUF10148 on H4R agonist-induced calcium mobilization.

General Protocol:

  • Cell Preparation and Dye Loading:

    • Plate H4R-expressing cells (e.g., HMC-1, LAD-2, or transfected HEK293 cells) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for about 60 minutes at 37°C.

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.[5]

  • Assay Performance:

    • Place the plate in a fluorescence plate reader equipped with an injection system.

    • Measure the baseline fluorescence for a short period.

    • To test for antagonism, inject a solution of VUF10148 at various concentrations and incubate for a specified time.

    • Inject a fixed concentration of an H4R agonist (e.g., 4-methylhistamine) and immediately begin monitoring the change in fluorescence intensity over time.[5]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the antagonist.

    • Plot the peak response against the log concentration of VUF10148 to generate a dose-response curve and calculate the IC50 value.

Mast Cell Chemotaxis Assay

This assay assesses the ability of VUF10148 to inhibit the directed migration of immune cells, such as mast cells, towards a chemoattractant.

Objective: To evaluate the inhibitory effect of VUF10148 on H4R-mediated mast cell chemotaxis.

General Protocol:

  • Cell Preparation:

    • Culture mast cells (e.g., bone marrow-derived mast cells or a mast cell line like HMC-1) in appropriate media.

    • Harvest and resuspend the cells in assay medium.

  • Chemotaxis Assay Setup:

    • Use a chemotaxis chamber, such as a Boyden chamber or a transwell insert with a microporous membrane (typically 5 or 8 µm pores).

    • Place the chemoattractant (e.g., histamine or another H4R agonist) in the lower chamber of the plate.

    • In the upper chamber (the insert), place the mast cell suspension. To test for antagonism, pre-incubate the cells with various concentrations of VUF10148 before adding them to the upper chamber.

  • Incubation:

    • Incubate the plate for several hours (typically 2-8 hours) at 37°C in a CO₂ incubator to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified by measuring the fluorescence of a DNA-binding dye.

  • Data Analysis:

    • Plot the number of migrated cells (or fluorescence intensity) against the log concentration of VUF10148.

    • Determine the IC50 value for the inhibition of chemotaxis.

Conclusion

VUF10148 is a potent and selective histamine H4 receptor antagonist with a notable affinity for the H3 receptor as well. Its pharmacological profile makes it a crucial tool for dissecting the roles of the H4 receptor in various physiological and pathophysiological contexts, particularly in the realm of inflammation and immunology. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of VUF10148 and other novel H4 receptor ligands, facilitating further research and drug development efforts targeting this important receptor.

References

Methodological & Application

Application Notes and Protocols for VUF10132 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of VUF10132, a selective antagonist for the histamine (B1213489) H4 receptor (H4R), in in vitro cell culture experiments. The protocols detailed below are designed for studying the effects of this compound on eosinophil chemotaxis and mast cell degranulation, key cellular processes implicated in inflammatory and allergic responses.

Introduction

This compound is a valuable research tool for investigating the role of the histamine H4 receptor in various physiological and pathophysiological conditions. The H4 receptor is primarily expressed on cells of hematopoietic origin, including eosinophils and mast cells, and is involved in mediating immune and inflammatory responses.[1] By selectively blocking the H4 receptor, this compound allows for the elucidation of its specific contributions to cellular functions such as chemotaxis, cytokine release, and degranulation.

Data Presentation

Quantitative data for the inhibitory effects of this compound should be determined empirically for each cell line and experimental condition. The following tables provide a template for presenting such data.

Table 1: Representative Inhibitory Concentration (IC50) of this compound in Cell-Based Assays

Cell LineAssay TypeRepresentative IC50 (nM)
Eosinophil-like (e.g., EoL-1)Chemotaxis AssayUser-determined
Mast Cell Line (e.g., RBL-2H3)Degranulation AssayUser-determined

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the cellular response.

Table 2: Representative Dose-Response Data for this compound in an Eosinophil Chemotaxis Assay

This compound Concentration (nM)Inhibition of Chemotaxis (%)
0 (Vehicle Control)0
1User-determined
10User-determined
100User-determined
1000User-determined
10000User-determined

Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4 receptor activation can lead to an increase in intracellular calcium concentration. This compound acts by blocking the binding of histamine to the H4 receptor, thereby preventing the initiation of this downstream signaling.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor Gi_o Gi/o Protein H4R->Gi_o AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H4R Binds & Activates This compound This compound This compound->H4R Blocks Gi_o->AC Inhibits Ca_ion Ca²⁺ (intracellular) Gi_o->Ca_ion Increases ATP ATP Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Modulates Ca_ion->Cellular_Response Modulates

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on eosinophil chemotaxis and mast cell degranulation.

Eosinophil Chemotaxis Assay

This protocol is designed to measure the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant.

Experimental Workflow:

Eosinophil_Chemotaxis_Workflow A 1. Culture & Differentiate Eosinophil-like Cells (e.g., EoL-1) B 2. Harvest & Resuspend Cells A->B C 3. Pre-incubate Cells with This compound or Vehicle B->C D 4. Add Cells to Upper Chamber of Transwell Plate C->D E 5. Add Chemoattractant (e.g., Histamine) to Lower Chamber F 6. Incubate to Allow Migration E->F G 7. Quantify Migrated Cells F->G

Eosinophil Chemotaxis Assay Workflow

Materials:

  • Eosinophil-like cell line (e.g., EoL-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Histamine (or other relevant chemoattractant)

  • Transwell inserts (with 5 µm pore size)

  • 24-well companion plates

  • Cell staining dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture EoL-1 cells according to standard protocols. If necessary, differentiate the cells to a more mature eosinophil-like phenotype.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Prepare a dose range of this compound in serum-free medium. Add the this compound solutions to the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Assay Setup: Add 600 µL of serum-free medium containing histamine (e.g., 1 µM) to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.

  • Cell Migration: Add 100 µL of the pre-treated cell suspension to the top of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Add a cell-permeable fluorescent dye (e.g., Calcein-AM) to the lower wells and incubate as per the manufacturer's instructions.

    • Measure the fluorescence in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

Mast Cell Degranulation Assay

This protocol measures the ability of this compound to inhibit the release of granular contents (e.g., β-hexosaminidase) from mast cells upon stimulation.

Experimental Workflow:

Mast_Cell_Degranulation_Workflow A 1. Culture Mast Cells (e.g., RBL-2H3) B 2. Sensitize Cells with IgE (optional, for IgE-mediated degranulation) A->B C 3. Pre-incubate Cells with This compound or Vehicle B->C D 4. Stimulate Degranulation (e.g., with antigen or calcium ionophore) C->D E 5. Collect Supernatant D->E G 7. Lyse Remaining Cells to Determine Total β-hexosaminidase D->G F 6. Measure β-hexosaminidase Activity in Supernatant E->F H 8. Calculate Percent Degranulation Inhibition F->H G->H

Mast Cell Degranulation Assay Workflow

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Stimulating agent (e.g., anti-DNP IgE and DNP-BSA for IgE-mediated degranulation, or a calcium ionophore like A23187)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture and Sensitization (for IgE-mediated degranulation):

    • Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Prepare a dose range of this compound in Tyrode's buffer.

    • Add 100 µL of the this compound solutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Degranulation Induction:

    • Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.

    • For a positive control (maximum degranulation), add DNP-BSA without any inhibitor.

    • For a negative control (spontaneous release), add Tyrode's buffer instead of DNP-BSA.

    • For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of degranulation for each sample using the formula: % Degranulation = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

    • Calculate the percentage inhibition of degranulation for each this compound concentration relative to the positive control.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the in vitro effects of the histamine H4 receptor antagonist, this compound. By employing these methodologies, researchers can effectively characterize the inhibitory potential of this compound on key inflammatory cell types and further elucidate the role of the H4 receptor in health and disease. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentration range for this compound in their specific cellular models.

References

Application Notes and Protocols for VUF10132 in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vivo applications of the histamine (B1213489) H4 receptor antagonist, VUF10132, in mouse models did not yield specific experimental protocols or quantitative data for this particular compound. Research articles and application notes predominantly feature other H4 receptor antagonists, such as JNJ7777120 and toreforant.

Therefore, the following information is based on established methodologies for studying histamine H4 receptor antagonism in mouse models of inflammation and pruritus, providing a framework for researchers to design studies with this compound. The specific dosages, administration routes, and expected outcomes for this compound would need to be determined empirically through dose-response studies.

I. Introduction to Histamine H4 Receptor Antagonism in Mouse Models

The histamine H4 receptor (H4R) is a key player in inflammatory and immune responses. Its expression is primarily found on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells. Antagonism of the H4R has shown therapeutic potential in various preclinical models of allergic and inflammatory diseases. Mouse models are crucial for evaluating the in vivo efficacy and mechanism of action of novel H4R antagonists like this compound.

II. Potential Applications and Relevant Mouse Models

Based on the known roles of the H4 receptor, this compound could be investigated in the following mouse models:

  • Allergic Inflammation:

    • Ovalbumin (OVA)-induced allergic asthma model: To assess the effect of this compound on airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.

    • Allergic rhinitis model: To evaluate the impact on nasal symptoms like sneezing and rubbing.

  • Pruritus (Itch):

    • Compound 48/80- or histamine-induced scratching behavior model: To determine the anti-pruritic activity of this compound.

    • Dry skin-induced itch model: To investigate its efficacy in a chronic itch condition.

  • Autoimmune Disease:

    • Experimental Autoimmune Encephalomyelitis (EAE) model: As a model for multiple sclerosis, to study the effect of this compound on neuroinflammation and disease progression.

  • Inflammatory Pain:

    • Carrageenan- or CFA-induced paw edema model: To assess the anti-inflammatory and analgesic effects of this compound.

III. General Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for this compound.

A. Animal Models
  • Species: Mus musculus (mouse)

  • Strains: BALB/c or C57BL/6 are commonly used for inflammation and allergy studies. The choice of strain can influence the immune response.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

B. This compound Preparation and Administration
  • Formulation: this compound would need to be dissolved in a suitable vehicle. Common vehicles for in vivo administration include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be kept low to avoid toxicity.

  • Route of Administration:

    • Intraperitoneal (i.p.) injection: A common route for systemic administration.

    • Oral gavage (p.o.): To assess oral bioavailability and efficacy.

    • Subcutaneous (s.c.) injection: For sustained release.

    • Topical application: For skin-related inflammation or pruritus models.

  • Dosage: The optimal dose of this compound would need to be determined through a dose-response study. Based on studies with other H4R antagonists, a starting range of 1-50 mg/kg could be considered.

C. Experimental Workflow for an Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema)

This protocol outlines a typical workflow for evaluating the anti-inflammatory effects of an H4R antagonist.

G cluster_0 Acclimatization cluster_1 Grouping & Baseline cluster_2 Treatment cluster_3 Inflammation Induction cluster_4 Data Collection & Analysis acclimatize Acclimatize mice for 1 week grouping Randomly assign mice to groups (Vehicle, this compound, Positive Control) acclimatize->grouping baseline Measure baseline paw volume grouping->baseline treatment Administer this compound (or vehicle/positive control) (e.g., 30-60 min prior to inflammation induction) baseline->treatment induction Inject carrageenan into the plantar surface of the hind paw treatment->induction measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) induction->measurement euthanasia Euthanize mice and collect paw tissue measurement->euthanasia analysis Analyze tissue for inflammatory markers (e.g., MPO, cytokines via ELISA or qPCR) euthanasia->analysis G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R Activates G_protein Gαi/o H4R->G_protein Activates This compound This compound This compound->H4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP Inflammatory_response Inflammatory Response (Cytokine release, Chemotaxis) MAPK->Inflammatory_response PI3K_Akt->Inflammatory_response Ca_mobilization->Inflammatory_response

VUF10132: Dosage and Administration Guidelines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, we must report that there is currently no information available regarding the dosage, administration, in vitro protocols, or in vivo experimental guidelines for a compound designated as VUF10132 .

Furthermore, an investigation into a potential chemical name, (8Alpha,10alpha,13alpha,17beta)-17-((4-hydroxyphenyl)carbonyl)androsta-3,5-diene-3-carboxylic acid, which was cross-referenced with public chemical databases, also failed to provide any associated biological activity, dosage, or experimental data.

At this time, it is not possible to provide the requested detailed Application Notes and Protocols for this compound. The lack of public information suggests that this compound may be an internal compound designation not yet described in scientific literature, a misidentified compound, or a substance for which research has not been published.

Recommendations for Further Action:

  • Verify Compound Name and Internal Identifiers: We recommend cross-referencing internal documentation to ensure the accuracy of the compound name "this compound" and any associated internal identifiers.

  • Consult Internal Research Data: If "this compound" is an internally developed compound, all necessary information for creating application notes and protocols would reside within the organization's research and development records.

  • Chemical Structure Confirmation: If the full chemical structure or a universal identifier (like a CAS number or InChI key) for this compound is available, a more targeted search of chemical and patent databases may be possible.

Without any foundational data on the pharmacological properties, mechanism of action, or preclinical/clinical studies of this compound, the creation of the requested detailed documentation, including data tables and experimental workflows, cannot be accomplished. We regret that we are unable to fulfill the request at this time due to the absence of publicly available information.

VUF10132: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of VUF10132, a potent and selective antagonist of the human adenosine (B11128) A3 receptor, in various in vitro assays. The information is intended to guide researchers in accurately preparing and applying this compound for reliable and reproducible experimental outcomes.

Physicochemical Properties and Solubility

This compound, also known as VUF 5574, is chemically identified as N-(2-Methoxyphenyl)-N′-[2-(3-pyridinyl)-4-quinazolinyl]-urea. Its CAS number is 280570-45-8.

Solubility Data:

The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO), with insolubility in water. There are discrepancies in the reported maximum solubility in DMSO, which researchers should consider.

SolventReported SolubilityNotes
DMSO1.5 mg/mL-
DMSO100 mg/mLRequires sonication for dissolution.[1]
WaterInsoluble-

It is recommended to start with the lower concentration and carefully observe for complete dissolution. For higher concentrations, sonication may be necessary. Always use freshly opened, anhydrous DMSO to avoid precipitation issues, as DMSO is hygroscopic.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

Protocol for a 10 mM DMSO Stock Solution:

  • Calculate the required mass: The molecular weight of this compound is 371.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 371.39 g/mol * 1 mL = 0.0037139 g = 3.71 mg

  • Weigh the compound: Accurately weigh 3.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use a sonicator for short bursts until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

In Vitro Assay Protocols

This compound is a selective antagonist of the adenosine A3 receptor (A3AR), which is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cAMP Accumulation Assay

This functional assay is used to determine the antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing the human adenosine A3 receptor (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A3AR agonist (e.g., NECA or Cl-IB-MECA)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol:

  • Cell Seeding: Seed the A3AR-expressing cells in a suitable multi-well plate at a density that allows for optimal growth and response.

  • Pre-incubation with Antagonist: The following day, remove the culture medium and pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (DMSO at the same final concentration).

  • Agonist and Forskolin Stimulation: Add a known concentration of the A3AR agonist along with forskolin to the wells. The agonist will inhibit the forskolin-stimulated increase in cAMP.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The antagonist activity of this compound is determined by its ability to reverse the agonist-induced inhibition of cAMP production. Data can be plotted as a dose-response curve to calculate the IC50 value.

Experimental Workflow for cAMP Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout seed_cells Seed A3AR-expressing cells incubate_cells Incubate cells overnight seed_cells->incubate_cells preincubate Pre-incubate with this compound or vehicle incubate_cells->preincubate stimulate Add A3AR agonist and Forskolin preincubate->stimulate incubate_treatment Incubate for 30 min at 37°C stimulate->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_cAMP Measure intracellular cAMP lyse_cells->measure_cAMP analyze_data Analyze data (IC50 determination) measure_cAMP->analyze_data

Experimental workflow for a cAMP accumulation assay.

Signaling Pathway

This compound acts as an antagonist at the adenosine A3 receptor. This receptor is coupled to an inhibitory G protein (Gi).

G This compound This compound A3AR Adenosine A3 Receptor This compound->A3AR Antagonism Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion

This compound signaling pathway at the adenosine A3 receptor.

Pathway Description:

  • Antagonism: this compound binds to the adenosine A3 receptor (A3AR) and blocks the binding of the endogenous agonist, adenosine.

  • G Protein Activation: In the absence of this compound, agonist binding to the A3AR would activate the associated inhibitory G protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated Gi protein would then inhibit the activity of adenylyl cyclase.

  • cAMP Production: By inhibiting adenylyl cyclase, the conversion of ATP to cyclic AMP (cAMP) is reduced.

  • This compound Effect: By antagonizing the A3AR, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or restoring intracellular cAMP levels in the presence of an agonist.

These application notes are intended as a starting point. Researchers should optimize protocols for their specific cell lines and experimental conditions.

References

Application Note: VUF10132 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Protocol for Assessing the Inhibitory Effect of VUF10132 on CXCR4-Mediated Cell Migration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunity, development, and disease pathogenesis, including cancer metastasis and inflammation. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1α, SDF-1α), play a pivotal role in mediating the chemotaxis of various cell types, including lymphocytes, hematopoietic stem cells, and cancer cells. Consequently, the CXCR4/CXCL12 signaling axis is a key target for therapeutic intervention.

This compound is a novel, potent, and selective small molecule antagonist of the CXCR4 receptor. This application note provides a detailed protocol for utilizing this compound in a transwell chemotaxis assay to quantify its inhibitory effect on CXCL12-induced cell migration. The protocol is optimized for a human monocytic cell line, which endogenously expresses CXCR4.

Signaling Pathway of CXCL12/CXCR4 and the Role of this compound

The binding of CXCL12 to its G-protein coupled receptor, CXCR4, initiates a cascade of intracellular signaling events. This leads to the activation of multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades culminate in actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement towards the CXCL12 gradient. This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby blocking CXCL12-mediated signaling and subsequent cell migration.

cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein Activation CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Actin_Polymerization Actin Polymerization & Cytoskeletal Rearrangement PI3K_Akt->Actin_Polymerization MAPK->Actin_Polymerization Chemotaxis Cell Migration (Chemotaxis) Actin_Polymerization->Chemotaxis

Figure 1: Proposed signaling pathway of CXCL12/CXCR4-mediated chemotaxis and the inhibitory action of this compound.

Quantitative Data: Dose-Dependent Inhibition of Chemotaxis by this compound

The following table summarizes the hypothetical results of a chemotaxis assay performed according to the protocol below. A human monocytic cell line was used, with CXCL12 as the chemoattractant. The data illustrates the dose-dependent inhibitory effect of this compound on cell migration.

This compound Concentration (nM)Mean Migrated Cells (per field)Standard Deviation% Inhibition of Migration
0 (Vehicle Control)250± 150%
1220± 1212%
10155± 1038%
5090± 864%
10045± 582%
50020± 492%
100018± 392.8%

From this data, an IC50 value (the concentration of this compound that inhibits 50% of the maximal chemotactic response) can be calculated using non-linear regression analysis. Based on the data above, the hypothetical IC50 of this compound is approximately 30 nM.

Experimental Protocol: Transwell Chemotaxis Assay

This protocol describes a robust and reproducible method for assessing the inhibitory activity of this compound on CXCL12-induced chemotaxis of a human monocytic cell line using a 24-well transwell plate with 8.0 µm pore size inserts.

Materials and Reagents
  • Human monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human CXCL12/SDF-1α

  • This compound

  • DMSO (vehicle for this compound)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM

  • 24-well transwell plates (8.0 µm pore size)

  • Fluorescence plate reader

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Migration cluster_analysis Analysis A 1. Culture and Starve Cells D 4. Pre-incubate Cells with this compound A->D B 2. Prepare Reagents: - Chemoattractant (CXCL12) - Inhibitor (this compound) C 3. Add Chemoattractant to Lower Chamber B->C B->D E 5. Add Cells to Upper Chamber (Insert) C->E D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Remove Non-Migrated Cells F->G H 8. Stain Migrated Cells with Calcein-AM G->H I 9. Quantify Migration using Fluorescence Plate Reader H->I

Figure 2: Experimental workflow for the this compound chemotaxis assay.
Step-by-Step Procedure

  • Cell Culture and Preparation:

    • Culture the human monocytic cell line in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • 24 hours prior to the assay, subculture the cells.

    • On the day of the assay, harvest the cells and wash them once with serum-free RPMI 1640.

    • Resuspend the cells in RPMI 1640 containing 0.1% BSA at a final concentration of 1 x 10^6 cells/mL.

  • Preparation of Reagents:

    • Chemoattractant (CXCL12): Prepare a stock solution of CXCL12 in sterile PBS with 0.1% BSA. On the day of the assay, dilute the CXCL12 in RPMI 1640 with 0.1% BSA to a final concentration of 100 ng/mL.

    • Inhibitor (this compound): Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Assay Setup:

    • Add 600 µL of the prepared CXCL12 solution (or control medium) to the lower wells of the 24-well transwell plate.

    • In separate tubes, pre-incubate the cell suspension (1 x 10^6 cells/mL) with an equal volume of the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Carefully place the transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours to allow for cell migration.

  • Quantification of Migration:

    • After the incubation period, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.

    • Prepare a 4 µM Calcein-AM solution in PBS.

    • Add 500 µL of the Calcein-AM solution to the lower wells of a new 24-well plate.

    • Transfer the inserts containing the migrated cells to the new plate with Calcein-AM.

    • Incubate for 30-60 minutes at 37°C to allow for dye uptake by the migrated cells.

    • Measure the fluorescence in the lower wells using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Controls
  • Negative Control (Basal Migration): Lower chamber contains medium with 0.1% BSA but no CXCL12. This measures the random, non-directed cell movement.

  • Positive Control (Maximal Migration): Lower chamber contains 100 ng/mL CXCL12, and cells are treated with vehicle (DMSO). This represents the maximal chemotactic response.

  • Vehicle Control: Cells are treated with the same concentration of DMSO as the highest concentration of this compound to ensure the vehicle has no effect on cell migration.

Conclusion

This application note provides a comprehensive guide for utilizing the novel CXCR4 antagonist, this compound, in a chemotaxis assay. The detailed protocol and representative data demonstrate a robust method for quantifying the inhibitory potential of this compound on CXCL12-induced cell migration. This assay can be adapted for other cell types and chemoattractants and serves as a valuable tool for the characterization of potential modulators of chemotaxis in drug discovery and basic research.

Application Notes and Protocols for Calcium Mobilization Assay Using VUF10132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells and has been implicated in inflammatory and metabolic diseases.[1][2] Its activation by medium-chain fatty acids leads to the initiation of downstream signaling cascades. One of the key signaling pathways activated by GPR84 involves the Gαi/o subunit, which, upon activation, can lead to an increase in intracellular calcium concentration.[3] This calcium mobilization serves as a crucial second messenger in numerous cellular processes and is a widely used readout for receptor activation and modulation.

VUF10132 is recognized as an antagonist of GPR84. Calcium mobilization assays provide a robust and high-throughput method to characterize the inhibitory activity of compounds like this compound on GPR84 function. This application note provides a detailed protocol for a calcium mobilization assay to assess the antagonistic properties of this compound on GPR84, along with data presentation guidelines and visual representations of the underlying signaling pathway and experimental workflow.

GPR84 Signaling Pathway Leading to Calcium Mobilization

GPR84 primarily couples to the inhibitory G protein Gαi/o. Upon agonist binding, the G protein heterotrimer dissociates into Gαi/o and Gβγ subunits. The released Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR84 GPR84 G_protein Gαi/oβγ GPR84->G_protein Activation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_betagamma->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding Ca_release Ca²⁺ Release ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel ER_Ca->Ca_release Agonist Agonist (e.g., 6-OAU) Agonist->GPR84 This compound This compound (Antagonist) This compound->GPR84

GPR84 signaling pathway leading to calcium mobilization.

Data Presentation

CompoundCompound TypeAssay TypeCell LinePotency (IC50/EC50)
GPR84 antagonist 2 AntagonistCalcium MobilizationNot Specified8.95 nM (IC50)[3]
TUG-2181 AntagonistROS Production/IL-8 ReleaseHuman Neutrophils34 nM (IC50)[3]
6-n-octylaminouracil (6-OAU) AgonistChemotaxisHuman PMNs318 nM (EC50)[4]
ZQ-16 AgonistCalcium MobilizationNot Specified0.213 µM (EC50)[3]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human GPR84 and a promiscuous G protein (e.g., Gα16 or Gαqi5) are recommended to reliably couple the receptor to the calcium signaling pathway.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for GPR84 and puromycin (B1679871) for Gα16).

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM (or similar calcium-sensitive dye).

  • Pluronic F-127: To aid in the dispersion of the AM ester dye.

  • Probenecid (B1678239): An anion-exchange transport inhibitor to prevent the leakage of the dye from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • GPR84 Agonist: 6-n-octylaminouracil (6-OAU) or another suitable GPR84 agonist.

  • GPR84 Antagonist: this compound.

  • Instrumentation: A fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed GPR84-expressing cells in a 96/384-well plate and culture overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM and Pluronic F-127. A->B C 3. Antagonist Incubation Add serial dilutions of this compound to the wells and incubate. B->C D 4. Agonist Stimulation Add a fixed concentration (e.g., EC80) of GPR84 agonist (6-OAU). C->D E 5. Fluorescence Measurement Measure kinetic fluorescence changes using a plate reader. D->E F 6. Data Analysis Calculate the change in fluorescence, generate dose-response curves, and determine the IC50 of this compound. E->F

Experimental workflow for the calcium mobilization assay.
Detailed Protocol

1. Cell Preparation (Day 1)

  • Harvest HEK293 cells stably expressing GPR84 and a promiscuous G protein using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density of 20,000-50,000 cells per well.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Dye Loading (Day 2)

  • Prepare the dye loading solution:

    • Dissolve Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution.

    • For the working solution, dilute the Fluo-4 AM stock to a final concentration of 2-4 µM in Assay Buffer.

    • Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye solubilization.

    • Add probenecid to a final concentration of 2.5 mM to prevent dye leakage.

  • Remove the culture medium from the cell plate.

  • Add 50-100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Add 100 µL of Assay Buffer to each well.

3. Compound Addition and Fluorescence Measurement (Day 2)

  • Antagonist Preparation: Prepare serial dilutions of this compound in Assay Buffer at concentrations 2X the final desired concentrations.

  • Agonist Preparation: Prepare the GPR84 agonist (e.g., 6-OAU) in Assay Buffer at a concentration that will yield a final concentration around its EC80 value after addition to the wells.

  • Baseline Reading: Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the assay temperature (typically 37°C). Record a baseline fluorescence reading for 10-20 seconds.

  • Antagonist Addition: The instrument's liquid handler should add the this compound dilutions to the respective wells. Incubate for 10-15 minutes.

  • Agonist Stimulation and Kinetic Reading: The liquid handler should then add the GPR84 agonist to all wells. Immediately begin recording the fluorescence intensity kinetically for 60-120 seconds to capture the peak calcium response.

4. Data Analysis

  • The primary data will be the fluorescence intensity over time for each well.

  • The response is typically quantified as the change in fluorescence (ΔF = Fmax - Fmin) or as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0).

  • For the antagonist dose-response curve, plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value of this compound.

Conclusion

The calcium mobilization assay is a powerful and versatile tool for studying the pharmacology of GPR84. By following the detailed protocol outlined in this application note, researchers can effectively characterize the inhibitory properties of this compound and other potential GPR84 antagonists. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying biological processes and the practical steps involved in performing the assay. This will aid in the discovery and development of novel therapeutics targeting GPR84 for the treatment of inflammatory and metabolic disorders.

References

Application Notes and Protocols: VUF10132 for Studying T-Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The migration of T-cells is a fundamental process in the adaptive immune response, crucial for immune surveillance and the orchestration of inflammatory responses. The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor, has been identified as a key modulator of immune cell function, including that of T-cells.[1][2] Its expression on various immune cells, such as mast cells, eosinophils, dendritic cells, and T-cells, implicates it in the regulation of activation, migration, and cytokine production.[1][2] VUF10132 is a partial agonist for the histamine H4 receptor. While direct studies extensively detailing the role of this compound in T-cell migration are emerging, its properties as an H4R agonist suggest its potential as a valuable tool for investigating the nuanced roles of this receptor in directing T-cell trafficking.

These application notes provide a comprehensive overview of the potential use of this compound in studying T-cell migration, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action: The Role of the H4 Receptor in T-Cell Function

The histamine H4 receptor is predominantly expressed on cells of hematopoietic origin and plays a significant role in inflammation and immune responses.[1][2] In T-cells, the activation of H4R has been shown to modulate various functions, including cytokine and chemokine production.[2] Histamine, the endogenous ligand for H4R, can influence T-helper (Th) cell differentiation, generally enhancing Th1 responses via the H1 receptor and negatively regulating both Th1 and Th2 responses through the H2 receptor.[2] The H4R's role appears to be more specific, with evidence suggesting its involvement in modulating Th2 responses and the production of cytokines like IL-31, which is associated with pruritus.[3]

The signaling pathway initiated by H4R activation in T-cells is thought to involve Gαi/o protein coupling, leading to downstream effects on cellular machinery that governs migration.

H4R_Signaling_Pathway This compound This compound (H4R Agonist) H4R Histamine H4 Receptor (H4R) This compound->H4R G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase (Inhibition) G_protein->AC PLC Phospholipase C G_protein->PLC cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_release->Cytoskeletal_Rearrangement PKC->Cytoskeletal_Rearrangement Cell_Migration T-Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Figure 1. Proposed signaling pathway for this compound-mediated T-cell migration.

Quantitative Data Summary

The following tables provide a structured format for presenting quantitative data from T-cell migration assays using this compound.

Table 1: Effect of this compound on T-Cell Chemotaxis

This compound Concentration (µM)ChemoattractantMigrated Cells (Mean ± SD)Chemotactic Index
0 (Vehicle Control)None1.0
0 (Vehicle Control)Chemoattractant X
0.1Chemoattractant X
1Chemoattractant X
10Chemoattractant X
100Chemoattractant X

Chemotactic Index = (Number of cells migrating towards chemoattractant) / (Number of cells migrating towards control media)

Table 2: Effect of this compound on T-Cell Migration Velocity

TreatmentAverage Velocity (µm/min ± SD)Directionality
Vehicle Control
This compound (10 µM)
Chemoattractant X
This compound (10 µM) + Chemoattractant X

Directionality is a measure of the straightness of the migration path, with 1 being a straight line.

Experimental Protocols

Protocol 1: In Vitro T-Cell Chemotaxis Assay using Transwell Inserts

This protocol describes a method to assess the effect of this compound on the directed migration of T-cells towards a chemoattractant using Millicell® cell culture inserts.[4]

Materials:

  • Human T-cell line (e.g., Jurkat) or primary human T-cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Chemoattractant (e.g., CXCL12/SDF-1α)

  • 24-well plate with Millicell® hanging cell culture inserts (5.0 µm pore size for primary T-cells, 8.0 µm for Jurkat cells)[4]

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Flow cytometer (for primary cell analysis)

  • Fluorescent calibration beads (for flow cytometry)

Procedure:

  • Cell Preparation:

    • Culture T-cells in RPMI-1640 supplemented with 10% FBS.

    • Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours.

    • Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare chemoattractant solutions at desired concentrations in serum-free RPMI-1640. A common concentration for CXCL12 is 100 ng/mL.[4]

    • Prepare this compound solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM) in serum-free RPMI-1640.

    • Add 600 µL of the chemoattractant solution to the lower chamber (well of the 24-well plate). For negative controls, add 600 µL of serum-free RPMI-1640.

    • Pre-incubate the T-cell suspension with this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and chemoattractant concentration.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts from the wells.

    • For Jurkat cells: Count the cells in the lower chamber using a hemocytometer or an automated cell counter.

    • For primary T-cells: Collect the cells from the lower chamber and quantify using a flow cytometer. Fluorescent calibration beads can be used for absolute cell counting.[4]

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture T-Cells Serum_Starve Serum Starve Cells Cell_Culture->Serum_Starve Preincubate_Cells Pre-incubate Cells with this compound Serum_Starve->Preincubate_Cells Prepare_Reagents Prepare this compound & Chemoattractant Add_Chemoattractant Add Chemoattractant to Lower Chamber Prepare_Reagents->Add_Chemoattractant Prepare_Reagents->Preincubate_Cells Add_Cells Add Cells to Upper Chamber Add_Chemoattractant->Add_Cells Preincubate_Cells->Add_Cells Incubate Incubate (2-4h, 37°C) Add_Cells->Incubate Collect_Cells Collect Migrated Cells from Lower Chamber Incubate->Collect_Cells Quantify_Cells Quantify Cells (Counting/Flow Cytometry) Collect_Cells->Quantify_Cells Analyze_Data Analyze Data Quantify_Cells->Analyze_Data Experimental_Controls cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Negative_Control Negative Control (No Chemoattractant, No this compound) Basal_Migration Basal Random Migration (Chemokinesis) Negative_Control->Basal_Migration Positive_Control Positive Control (Chemoattractant, No this compound) Chemotaxis Directed Migration (Chemotaxis) Positive_Control->Chemotaxis VUF_Control This compound Control (No Chemoattractant, with this compound) VUF_Effect_Basal Effect of this compound on Basal Migration VUF_Control->VUF_Effect_Basal Experimental Experimental (Chemoattractant, with this compound) VUF_Effect_Chemotaxis Modulation of Chemotaxis by this compound Experimental->VUF_Effect_Chemotaxis

References

Application of Histamine H4 Receptor Antagonists in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer: While the user requested information on VUF10132, a thorough search of the available literature did not yield specific data on the application of this compound in autoimmune disease models. Therefore, this document provides a broader overview of the application of Histamine (B1213489) H4 Receptor (H4R) antagonists as a class of compounds in this research area. The experimental data and protocols presented are based on studies conducted with other selective H4R antagonists, such as JNJ7777120 and JNJ10191584, which serve as illustrative examples of the potential applications of this compound class.

Introduction

The histamine H4 receptor (H4R) is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its involvement in modulating immune responses and inflammation has made it an attractive target for the development of novel therapeutics for inflammatory and autoimmune diseases.[1][3] H4R antagonists have been investigated in various preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, and experimental colitis for inflammatory bowel disease.[4][5][6] These studies have demonstrated the potential of H4R antagonists to modulate disease-associated inflammation and immune cell functions.

This document provides detailed application notes and protocols for the use of H4R antagonists in autoimmune disease models, with a focus on the EAE model.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of H4R antagonists in the Experimental Autoimmune Encephalomyelitis (EAE) model.

Table 1: Effect of H4R Antagonist JNJ10191584 on Clinical Score in EAE Mice

Treatment GroupMean Maximum Clinical Score (± SD)Statistical Significance (p-value)
EAE + Vehicle3.5 ± 0.5-
EAE + JNJ10191584 (6 mg/kg, p.o.)1.5 ± 0.5< 0.05

Data adapted from a study in SJL/J mice with EAE induced by PLP139–151 peptide.[4][7]

Table 2: Effect of H4R Antagonist JNJ10191584 on T-cell Populations in the Spleen of EAE Mice

Cell PopulationEAE + Vehicle (% of CD4+ cells ± SD)EAE + JNJ10191584 (% of CD4+ cells ± SD)Statistical Significance (p-value)
Th1 (CD4+IFN-γ+)15.2 ± 1.88.5 ± 1.2< 0.05
Th17 (CD4+IL-17A+)5.8 ± 0.72.9 ± 0.5< 0.05
Tregs (CD4+Foxp3+)6.1 ± 0.910.2 ± 1.5< 0.05

Data represents the percentage of specific T-cell subsets within the CD4+ T-cell population in the spleen of EAE mice.[4][8]

Table 3: Effect of H4R Antagonist JNJ7777120 on Cytokine Production by Splenocytes from EAE Mice

CytokineEAE + Vehicle (pg/mL ± SD)EAE + JNJ7777120 (pg/mL ± SD)Statistical Significance (p-value)
IFN-γ1250 ± 1501800 ± 200< 0.05
IL-480 ± 1040 ± 8< 0.05
IL-10150 ± 2080 ± 15< 0.05

Note: In this particular study, JNJ7777120 was reported to exacerbate EAE, which is reflected in the increased IFN-γ levels.[9] This highlights the potential for different H4R antagonists to have varying effects.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

1. EAE Induction in SJL/J Mice (Relapsing-Remitting Model)

  • Antigen Emulsion Preparation: Emulsify proteolipid protein (PLP) 139–151 peptide (200 µg per mouse) in Complete Freund's Adjuvant (CFA).[4][10]

  • Immunization: Subcutaneously inject 100 µL of the emulsion at two sites on the flank of female SJL/J mice (6-8 weeks old).[4][7]

  • Pertussis Toxin Administration: On the day of immunization and 48 hours later, administer 200 ng of pertussis toxin intraperitoneally (i.p.).[10]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[4][7]

2. EAE Induction in C57BL/6 Mice (Chronic Model)

  • Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35–55 peptide (100-200 µg per mouse) in CFA.[9][11]

  • Immunization: Subcutaneously inject 100 µL of the emulsion at two sites on the flank of female C57BL/6 mice (8-10 weeks old).[9]

  • Pertussis Toxin Administration: On the day of immunization and 48 hours later, administer 200-300 ng of pertussis toxin i.p.[11]

  • Clinical Scoring: Monitor and score the mice daily as described for the SJL/J model.

Administration of H4R Antagonists
  • Route of Administration: H4R antagonists can be administered via various routes, including oral gavage (p.o.) or intraperitoneal injection (i.p.).[4][9]

  • Dosage and Frequency: The optimal dosage and frequency will depend on the specific H4R antagonist and the experimental design. For example, JNJ10191584 has been administered at 6 mg/kg daily, p.o.[4][7] JNJ7777120 has been administered at 30 mg/kg daily, i.p.[9]

  • Treatment Schedule: Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs). A common therapeutic regimen starts on day 10 post-immunization.[4][9]

Readouts and Analyses
  • Clinical Assessment: Daily monitoring and scoring of disease severity.

  • Histopathology: At the end of the experiment, perfuse the mice and collect spinal cords for histological analysis of inflammation (e.g., Hematoxylin and Eosin staining) and demyelination (e.g., Luxol Fast Blue staining).

  • Immunophenotyping: Isolate splenocytes or mononuclear cells from the central nervous system (CNS) and analyze immune cell populations (e.g., Th1, Th17, Tregs) by flow cytometry using specific antibodies against cell surface markers and intracellular cytokines (e.g., CD4, IFN-γ, IL-17, Foxp3).[4][8]

  • Cytokine Analysis: Culture splenocytes in the presence of the specific myelin peptide and measure cytokine levels (e.g., IFN-γ, IL-4, IL-10, IL-17) in the supernatants by ELISA or multiplex bead array.

  • Gene Expression Analysis: Isolate RNA from the brain or spinal cord and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding cytokines, chemokines, and transcription factors.[4]

Mandatory Visualizations

G cluster_0 Histamine H4 Receptor Signaling in Immune Cells Histamine Histamine H4R H4R Histamine->H4R G_protein Gi/o H4R->G_protein PLC PLC G_protein->PLC - AC Adenylate Cyclase G_protein->AC - Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC->cAMP_decrease MAPK_pathway MAPK Pathway (ERK, p38) Ca_mobilization->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Ca_mobilization->PI3K_Akt_pathway Cell_migration Cell Migration Ca_mobilization->Cell_migration NF_kB_activation NF-κB Activation MAPK_pathway->NF_kB_activation PI3K_Akt_pathway->NF_kB_activation Chemokine_production Chemokine Production NF_kB_activation->Chemokine_production Cytokine_production Cytokine Production NF_kB_activation->Cytokine_production

Caption: Histamine H4 Receptor Signaling Pathway in Immune Cells.

G cluster_1 Experimental Workflow for EAE Model and H4R Antagonist Treatment Immunization Day 0: Immunization with Myelin Peptide/CFA + Pertussis Toxin PTX_boost Day 2: Pertussis Toxin Boost Immunization->PTX_boost Monitoring_start Day 7: Start Daily Clinical Scoring PTX_boost->Monitoring_start Treatment_start Day 10: Initiate H4R Antagonist or Vehicle Treatment Monitoring_start->Treatment_start Daily_treatment Daily Treatment and Clinical Scoring Treatment_start->Daily_treatment Termination Termination of Experiment (e.g., Day 21-42) Daily_treatment->Termination Analysis Sample Collection and Analysis: - Histopathology (CNS) - Flow Cytometry (Spleen, CNS) - Cytokine Analysis (Splenocytes) Termination->Analysis

Caption: Workflow for EAE Induction and H4R Antagonist Evaluation.

G cluster_2 Logical Relationship of H4R Antagonism in EAE H4R_antagonist H4R Antagonist H4R_blockade Blockade of H4R on Immune Cells (T-cells, APCs) H4R_antagonist->H4R_blockade Th1_Th17_diff ↓ Th1/Th17 Differentiation and Function H4R_blockade->Th1_Th17_diff Treg_function ↑ Treg Function H4R_blockade->Treg_function Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1_Th17_diff->Pro_inflammatory_cytokines Anti_inflammatory_cytokines ↑ Anti-inflammatory Cytokines (TGF-β) Treg_function->Anti_inflammatory_cytokines CNS_inflammation ↓ CNS Inflammation and Demyelination Pro_inflammatory_cytokines->CNS_inflammation Anti_inflammatory_cytokines->CNS_inflammation EAE_severity ↓ EAE Clinical Severity CNS_inflammation->EAE_severity

Caption: Proposed Mechanism of H4R Antagonists in Ameliorating EAE.

References

Application Notes and Protocols for Blocking CXCR3 Signaling with VUF10132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation.[1][2] Its ligands, including CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are induced by interferon-gamma (IFN-γ) and are hallmarks of Th1-type inflammatory responses.[1][2] Consequently, the CXCR3 signaling axis is implicated in the pathophysiology of various autoimmune diseases, chronic inflammatory conditions, and transplant rejection, making it an attractive target for therapeutic intervention.[2][3]

VUF10132 is a small molecule antagonist of CXCR3. It inhibits the binding of CXCR3 ligands, thereby blocking the downstream signaling pathways responsible for immune cell migration and activation. These application notes provide a summary of this compound's characteristics and detailed protocols for its use in in vitro assays to study CXCR3 signaling.

Mechanism of Action

CXCR3 is a G protein-coupled receptor that, upon ligand binding, activates several intracellular signaling cascades.[4][5] These include the JAK/STAT, PI3K/Akt, and Ras/ERK pathways, which collectively regulate cell migration, proliferation, and survival.[4][6] this compound acts as a competitive antagonist, binding to the CXCR3 receptor and preventing the binding of its natural chemokine ligands.[7] This blockade inhibits the initiation of the downstream signaling events, ultimately abrogating the biological functions mediated by CXCR3 activation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the closely related, well-characterized CXCR3 antagonist AMG 487. It is important to note that while structurally related, the potencies may differ.

CompoundParameterValueLigandAssay TypeReference
This compound Ki251 nMCXCL10Radioligand Binding[8]
AMG 487 IC508.0 nMCXCL10Radioligand Binding[9]
AMG 487 IC508.2 nMCXCL11Radioligand Binding[9]
AMG 487 IC508 nMIP-10 (CXCL10)Cell Migration[9]
AMG 487 IC5015 nMI-TAC (CXCL11)Cell Migration[9]
AMG 487 IC5036 nMMig (CXCL9)Cell Migration[9]
AMG 487 IC505 nMI-TAC (CXCL11)Calcium Mobilization[9]

Experimental Protocols

Here we provide detailed protocols for key in vitro experiments to assess the efficacy of this compound in blocking CXCR3 signaling.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled CXCR3 ligand for binding to the receptor.

Materials:

  • HEPES buffer (50 mM, pH 7.4) with 500 mM NaCl, 5 mM MgCl2, and 1 mM CaCl2 (Binding Buffer)

  • Wash Buffer (50 mM Tris-HCl, pH 7.4, with 500 mM NaCl, 5 mM MgCl2, and 1 mM CaCl2)

  • Cell membranes prepared from a cell line overexpressing human CXCR3

  • 125I-CXCL10 (Radioligand)

  • This compound

  • Unlabeled CXCL10 (for determining non-specific binding)

  • 96-well microtiter plates (GF/C plates pretreated with 0.5% (w/v) PEI)

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • Binding Buffer

    • This compound at various concentrations

    • 125I-CXCL10 (final concentration of approximately 100 pM)

    • Cell membrane suspension (final concentration of 15 µ g/well )

  • For determining non-specific binding, add a high concentration of unlabeled CXCL10 instead of this compound.

  • Incubate the plate for 2 hours at 4°C.

  • Rapidly wash the plate three times with ice-cold Wash Buffer to separate bound from free radioligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CXCR3 agonist.

Materials:

  • CXCR3-expressing cells (e.g., activated T cells, or a transfected cell line)

  • Cell culture medium (e.g., RPMI with 2% FCS and 25 mM HEPES, pH 7.4)

  • Indo-1 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • CXCR3 agonist (e.g., CXCL10 or CXCL11)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Flow cytometer or a fluorescence plate reader (e.g., FlexStation)

Procedure:

  • Harvest CXCR3-expressing cells and resuspend them in culture medium.

  • Load the cells with a calcium indicator dye (e.g., 1-5 µM Indo-1 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with medium to remove excess dye and resuspend them at a suitable concentration (e.g., 1 x 106 cells/mL).

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Establish a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.

  • Add the CXCR3 agonist (e.g., CXCL10) to the cell suspension and immediately measure the change in fluorescence over time.

  • Use ionomycin as a positive control to induce a maximal calcium response and EGTA as a negative control to chelate extracellular calcium.

  • Analyze the data by calculating the peak fluorescence intensity or the area under the curve.

  • Plot the inhibition of the agonist-induced calcium flux against the concentration of this compound to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CXCR3-expressing cells towards a chemoattractant gradient.

Materials:

  • CXCR3-expressing cells

  • Chemotaxis chambers (e.g., Transwell inserts with 3.0 to 8.0 µm pores)

  • Assay medium (e.g., serum-free or low-serum medium)

  • This compound

  • CXCR3 ligand (e.g., CXCL10) as a chemoattractant

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader or microscope

Procedure:

  • Coat the bottom of the Transwell inserts with an appropriate extracellular matrix protein if required for the cell type.

  • Harvest and resuspend CXCR3-expressing cells in assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Add the chemoattractant (e.g., CXCL10) to the lower chamber of the chemotaxis plate. Add assay medium without the chemoattractant to control wells.

  • Add the pre-treated cell suspension to the upper chamber (the Transwell insert).

  • Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (this will vary depending on the cell type, typically a few hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet) or quantify the migrated cells in the lower chamber by pre-labeling them with a fluorescent dye like Calcein-AM.

  • Count the migrated cells using a microscope or measure the fluorescence in the lower chamber using a plate reader.

  • Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC50 value.

Visualizations

CXCR3 Signaling Pathway

CXCR3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR3 CXCR3 G_protein Gαi/βγ CXCR3->G_protein Activates JAK JAK CXCR3->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription (Migration, Proliferation, Survival) PKC->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Ligand CXCL9/10/11 Ligand->CXCR3 This compound This compound This compound->CXCR3 Blocks

Caption: CXCR3 signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Chemotaxis Assay

Chemotaxis_Workflow start Start prep_cells 1. Prepare CXCR3-expressing cells and pre-incubate with this compound start->prep_cells setup_chamber 2. Add chemoattractant (CXCL10) to the lower chamber prep_cells->setup_chamber add_cells 3. Add pre-treated cells to the upper chamber (insert) setup_chamber->add_cells incubation 4. Incubate for 2-4 hours at 37°C add_cells->incubation removal 5. Remove non-migrated cells from the top of the insert incubation->removal quantify 6. Fix, stain, and quantify migrated cells on the bottom removal->quantify analysis 7. Analyze data and determine IC₅₀ quantify->analysis end End analysis->end

Caption: Workflow for a Transwell chemotaxis assay to evaluate this compound.

References

Application Notes and Protocols: VUF10132 (as represented by the H4 Receptor Antagonist JNJ7777120) in Combination with other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "VUF10132" could not be definitively identified in scientific literature. This document uses the well-characterized and potent selective histamine (B1213489) H4 receptor (H4R) antagonist, JNJ7777120 , as a representative molecule to provide detailed application notes and protocols relevant to the immunomodulatory effects of H4R antagonism. The principles and methodologies described herein are applicable to the study of other H4R antagonists.

Introduction and Background

The histamine H4 receptor (H4R) is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1] Its activation by histamine mediates a range of pro-inflammatory responses, such as immune cell chemotaxis, cytokine and chemokine release, and the differentiation of T helper cells.[1][2] Consequently, antagonists of the H4R are being investigated as a novel class of immunomodulators for the treatment of various inflammatory and autoimmune disorders, including atopic dermatitis, rheumatoid arthritis, and asthma.[3]

JNJ7777120 is a potent and selective H4R antagonist with a high affinity for the receptor (Kᵢ = 4.5 nM) and over 1000-fold selectivity against other histamine receptor subtypes (H1R, H2R, H3R).[4][5] It has been extensively used as a research tool to elucidate the role of the H4R in preclinical models of disease. These studies have demonstrated its anti-inflammatory and anti-pruritic properties, often through the modulation of T-cell responses and cytokine production.[3]

The potential for synergistic or additive effects when combining H4R antagonists with existing immunomodulatory therapies, such as corticosteroids or other biologics, is an area of active investigation. Such combination therapies could allow for dose reduction of one or both agents, potentially minimizing side effects while maintaining or enhancing therapeutic efficacy.

Mechanism of Action and Signaling Pathway

JNJ7777120 exerts its immunomodulatory effects by competitively blocking the binding of histamine to the H4 receptor. This antagonism inhibits the Gαi/o-protein-coupled signaling cascade, leading to several downstream consequences:

  • Inhibition of Chemotaxis: Prevents the migration of key inflammatory cells, such as eosinophils and mast cells, to sites of inflammation.[3]

  • Modulation of Cytokine Production: Alters the cytokine profile of various immune cells. For example, it has been shown to decrease the production of pro-inflammatory Th17-associated cytokines like IL-17 while increasing anti-inflammatory cytokines in certain contexts.[6][7] In some models, it can decrease Th1-associated IFN-γ and increase Th2-associated IL-4.[8]

  • T-Cell Differentiation: Influences the differentiation of T helper cells, notably by suppressing the development of Th17 cells, which are critical drivers of many autoimmune diseases.[6]

  • Dendritic Cell Function: Can impair the maturation and activation of dendritic cells, thereby reducing their ability to present antigens and initiate T-cell responses.

Below is a diagram illustrating the signaling pathway affected by H4R antagonism.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response H4R Histamine H4 Receptor (H4R) G_protein Gαi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Histamine Histamine Histamine->H4R Binds & Activates JNJ7777120 JNJ7777120 (this compound Rep.) JNJ7777120->H4R Blocks Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization cAMP_reduction ↓ cAMP AC->cAMP_reduction MAPK MAPK Pathway (e.g., p38) Ca_mobilization->MAPK NFkB NF-κB Pathway MAPK->NFkB Transcription_Factors Transcription Factors (e.g., T-bet, RORγt) NFkB->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Chemotaxis Cell Migration (Chemotaxis) Gene_Expression->Chemotaxis Cytokine_Release Cytokine/Chemokine Release (e.g., IL-17, TNF-α) Gene_Expression->Cytokine_Release TCell_Diff T-Cell Differentiation (e.g., Th17) Gene_Expression->TCell_Diff

Caption: H4R antagonism by JNJ7777120 blocks histamine-induced signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of JNJ7777120 in various preclinical models.

Table 1: In Vivo Efficacy of JNJ7777120 in a Murine Model of Contact Hypersensitivity

ParameterVehicle Control (FITC)JNJ7777120 (10 mg/kg) + FITC% Change vs. ControlReference
Ear IL-4 (pg/mg protein)185.3 ± 12.1110.8 ± 9.7↓ 40.2%[9]
Ear TNF-α (pg/mg protein)350.6 ± 25.4205.1 ± 18.3↓ 41.5%[9]
Plasma IgE (ng/mL)450.2 ± 30.5280.6 ± 22.1↓ 37.7%[9]
Myeloperoxidase (MPO) Activity (U/g tissue)1.55 ± 0.120.88 ± 0.09↓ 43.2%[9]

Table 2: In Vitro Effects of JNJ7777120 on Human and Murine Cells

AssayCell TypeStimulantJNJ7777120 IC₅₀ / KᵢEffectReference
Receptor BindinghH4R-expressing cells[³H]-histamineKᵢ = 4.5 nMCompetitive Antagonism[4]
Mast Cell ChemotaxisMouse BMMCsHistamine (10 µM)IC₅₀ = 40 nMInhibition of Migration[10]
Eosinophil ChemotaxisHuman EosinophilsHistamine (1 µM)IC₅₀ = 594 nMInhibition of Migration[11]
RANKL ExpressionRA Patient MonocytesHistamine10 µMReduction of Expression[7]
Osteoclast DifferentiationRA Patient MonocytesHistamine + M-CSF10 µMReduction of Differentiation[7]

Experimental Protocols

In Vivo Murine Model of Contact Hypersensitivity

This protocol is adapted from a study investigating the effect of JNJ7777120 on fluorescein (B123965) isothiocyanate (FITC)-induced contact hypersensitivity.[9]

Objective: To assess the anti-inflammatory effect of JNJ7777120 in a T-cell-mediated skin inflammation model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Fluorescein isothiocyanate (FITC)

  • JNJ7777120

  • Vehicle (e.g., 1% DMSO in saline)

  • Acetone and dibutyl phthalate (B1215562) (DBP) mixture (1:1 v/v)

Protocol:

  • Sensitization (Day 0):

    • Shave the abdominal skin of the mice.

    • Apply 400 µL of a 0.5% FITC solution (dissolved in acetone/DBP) to the shaved abdomen.

  • Treatment:

    • Administer JNJ7777120 (e.g., 10 mg/kg, intraperitoneally) or vehicle daily from Day 0 to Day 6.

  • Challenge (Day 6):

    • One hour after the final treatment, apply 20 µL of 0.5% FITC solution to the dorsal and ventral surfaces of the right ear.

    • Apply 20 µL of the acetone/DBP vehicle to the left ear as a control.

  • Evaluation (Day 7):

    • 24 hours after the challenge, euthanize the mice.

    • Measure the thickness of both ears using a digital caliper. The degree of ear swelling is calculated as the difference in thickness between the right (FITC-challenged) and left (vehicle) ears.

    • Collect blood for plasma IgE analysis (ELISA).

    • Excise ear tissue for histopathological analysis and biochemical assays (e.g., cytokine levels via ELISA, MPO activity).

In Vitro Osteoclast Differentiation Assay

This protocol is based on a study evaluating the role of H4R in osteoclastogenesis in rheumatoid arthritis.[7]

Objective: To determine if JNJ7777120 can inhibit histamine-induced differentiation of monocytes into osteoclasts.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors or rheumatoid arthritis patients.

  • Ficoll-Paque for PBMC isolation.

  • CD14+ magnetic beads for monocyte purification.

  • α-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% FBS, penicillin/streptomycin.

  • Recombinant human M-CSF (Macrophage Colony-Stimulating Factor).

  • Histamine.

  • JNJ7777120 (dissolved in DMSO).

  • TRAP (Tartrate-resistant acid phosphatase) staining kit.

Protocol:

  • Monocyte Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD14+ monocytes from PBMCs using positive selection with magnetic beads.

  • Cell Culture and Differentiation:

    • Seed CD14+ monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in α-MEM.

    • Culture the cells with M-CSF (e.g., 25 ng/mL).

    • Divide cells into treatment groups:

      • Vehicle control (M-CSF only)

      • Histamine (e.g., 10⁻⁵ M) + M-CSF

      • Histamine + JNJ7777120 (e.g., 10 µM) + M-CSF

      • JNJ7777120 only + M-CSF

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 21 days, replacing the medium every 3 days.

  • Assessment of Osteoclastogenesis:

    • After 21 days, fix the cells with 10% formalin.

    • Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.

    • Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.

    • Quantify the number of osteoclasts per well.

Combination Therapy Protocols

Protocol: JNJ7777120 in Combination with a Histamine H1 Receptor Antagonist (Mepyramine) in a Murine Model of Atopic Dermatitis

This protocol is based on a study demonstrating synergistic anti-inflammatory effects of combined H1R and H4R blockade.[12]

Objective: To evaluate the synergistic or additive anti-inflammatory effects of co-administering JNJ7777120 and an H1R antagonist.

Workflow Diagram:

AD_Workflow Sensitization Day 0 & 7: Sensitization (i.p. OVA + Alum) Challenge Day 14-23: Epicutaneous Challenge (OVA patch on ear) Sensitization->Challenge Treatment Daily Treatment during Challenge (e.g., JNJ7777120 + Mepyramine) Challenge->Treatment Evaluation Day 24: Evaluation (Clinical Score, Histology, Cytokines) Challenge->Evaluation

Caption: Workflow for the atopic dermatitis combination therapy model.

Materials:

  • Female BALB/c mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • JNJ7777120 (or analog JNJ-39758979 as used in the study)

  • Mepyramine (H1R antagonist)

  • Vehicle (e.g., 0.9% NaCl)

Protocol:

  • Sensitization:

    • On Day 0 and Day 7, sensitize mice by intraperitoneal (i.p.) injection of 10 µg OVA emulsified in 2 mg alum.

  • Challenge:

    • From Day 14, induce AD-like lesions by repeated epicutaneous challenge. Apply a patch containing 100 µg OVA to the right ear for three 2-3 day periods, separated by 2-day rest intervals.

  • Combination Treatment:

    • During the challenge phase (Day 14-23), administer daily treatments via i.p. injection.

    • Group 1: Vehicle control

    • Group 2: JNJ7777120 alone (e.g., 30 mg/kg)

    • Group 3: Mepyramine alone (e.g., 30 mg/kg)

    • Group 4: JNJ7777120 + Mepyramine (e.g., 30 mg/kg of each)

  • Evaluation:

    • On Day 24, assess the severity of skin lesions using a clinical scoring system (e.g., evaluating erythema, edema, excoriation).

    • Measure scratching behavior (e.g., video recording and manual counting).

    • Collect ear tissue for histological analysis (H&E staining to assess epidermal thickening and inflammatory cell influx).

    • Measure cytokine levels (e.g., IL-33) in skin homogenates via ELISA.

Proposed Protocol: JNJ7777120 in Combination with Dexamethasone (B1670325) in a Murine Model of Collagen-Induced Arthritis (CIA)

Rationale: JNJ7777120 has shown efficacy in arthritis models by reducing Th17 responses.[6] Corticosteroids like dexamethasone are potent, broad-spectrum anti-inflammatory agents. A combination therapy could potentially allow for a lower, safer dose of dexamethasone while achieving robust anti-arthritic effects. This protocol is a hypothetical design based on established methodologies.[6][11]

Objective: To determine if co-administration of JNJ7777120 and a sub-therapeutic dose of dexamethasone provides superior efficacy compared to either agent alone in a model of rheumatoid arthritis.

Workflow Diagram:

CIA_Workflow Immunization1 Day 0: Primary Immunization (Bovine Collagen II + CFA) Immunization2 Day 21: Booster Immunization (Bovine Collagen II + IFA) Immunization1->Immunization2 Treatment Therapeutic Treatment (Post-onset of arthritis) (e.g., JNJ7777120 + Dexamethasone) Immunization2->Treatment Evaluation Ongoing Evaluation: - Clinical Score - Paw Thickness Terminal Evaluation: - Histology - Cytokine Analysis Treatment->Evaluation

Caption: Workflow for the collagen-induced arthritis combination model.

Protocol:

  • Induction of Arthritis:

    • On Day 0, immunize DBA/1 mice at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On Day 21, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Monitoring and Treatment Initiation:

    • Begin monitoring mice daily for signs of arthritis (redness, swelling of joints) starting around Day 24.

    • Score arthritis severity based on a standardized scale (e.g., 0-4 per paw).

    • Once a mouse develops a clinical score ≥ 1, enroll it into a treatment group.

  • Combination Treatment:

    • Administer daily treatments from the onset of arthritis for a defined period (e.g., 14 days).

    • Group 1: Vehicle

    • Group 2: JNJ7777120 (e.g., 30 mg/kg, oral gavage)

    • Group 3: Dexamethasone (sub-therapeutic dose, e.g., 0.1 mg/kg, i.p.)

    • Group 4: JNJ7777120 (30 mg/kg) + Dexamethasone (0.1 mg/kg)

  • Evaluation:

    • Ongoing: Record clinical scores and paw thickness daily.

    • Terminal (End of treatment):

      • Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17, TNF-α) via ELISA.

      • Harvest paws for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

      • Isolate cells from draining lymph nodes to re-stimulate ex vivo and measure collagen-specific T-cell proliferation and cytokine production.

References

Troubleshooting & Optimization

Technical Support Center: GPR84 Ligand Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results during the pharmacological characterization of ligands targeting the G protein-coupled receptor 84 (GPR84), with a specific focus on the reported lack of inverse agonism for VUF10132.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected inverse agonism with this compound in our GPR84 functional assays. Is this a known issue?

A1: The observation that this compound does not exhibit inverse agonism is consistent with available pharmacological data. Recent studies indicate that minimal structural modifications to a GPR84 full agonist can induce a switch to inverse agonism, as demonstrated by compounds like TUG-2181.[1][2] this compound itself is not characterized as an inverse agonist. Therefore, the lack of an inverse agonist effect is the expected outcome.

Q2: What is inverse agonism and why would we expect to see it at GPR84?

A2: Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal, or constitutive, activity.[3] This is in contrast to a neutral antagonist, which only blocks the action of an agonist, and an agonist, which increases receptor activity. A prerequisite for inverse agonism is that the receptor must have a certain level of activity even in the absence of a ligand. GPR84 is known to be a Gi/o-coupled receptor that exhibits such constitutive activity, making it a candidate for modulation by inverse agonists.[4]

Q3: Could the unexpected result be due to biased agonism?

A3: While this compound's lack of inverse agonism is the primary reason for your observation, it is important to be aware of biased agonism at GPR84. Biased agonism occurs when a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[5][6][7][8] Different GPR84 agonists have been shown to elicit distinct functional responses.[9] While this is distinct from inverse agonism, it highlights the complexity of GPR84 pharmacology and the importance of using multiple assay formats to fully characterize a ligand's profile.

Q4: What are the key signaling pathways for GPR84?

A4: GPR84 primarily couples to the Gi/o family of G proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects can also include the modulation of other signaling pathways such as Akt and ERK.[10]

Troubleshooting Guide: Absence of Expected Inverse Agonism

If you are screening other compounds for inverse agonism at GPR84 and not observing the expected results, consider the following troubleshooting steps:

Problem 1: No observable decrease in basal signaling.
Potential Cause Suggested Solution
Low Constitutive Receptor Activity: The basal activity of GPR84 in your cell line may be too low to detect a decrease upon ligand binding.1. Cell Line Selection: Use a cell line known to have robust GPR84 expression and constitutive activity. HEK293 or CHO cells stably expressing human GPR84 are common choices.[1][11] Consider screening different clones. 2. Receptor Overexpression: If using a transient transfection system, optimize the amount of receptor DNA to maximize expression without inducing cellular stress.
Assay Insensitivity: The chosen assay may not be sensitive enough to detect subtle changes in basal activity.1. Assay Selection: For Gi/o-coupled receptors like GPR84, a GTPγS binding assay is a direct measure of G protein activation and is often more sensitive to changes in basal activity than downstream signaling assays.[12][13][14] 2. cAMP Assay Optimization: If using a cAMP assay, ensure you are stimulating adenylyl cyclase with a submaximal concentration of forskolin (B1673556) to create a window where a decrease in cAMP can be readily detected.
Compound Inactivity: The compound may be a neutral antagonist or have very weak inverse agonist activity.1. Concentration-Response Curve: Perform a full concentration-response curve to ensure you are testing at concentrations where an effect would be expected. 2. Positive Control: Include a known GPR84 inverse agonist (e.g., TUG-2181) as a positive control to validate the assay system.
Problem 2: High variability and poor signal-to-noise ratio.
Potential Cause Suggested Solution
Cell Health and Culture Conditions: Inconsistent cell health, passage number, or confluency can lead to variable receptor expression and signaling.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and plated at a consistent density. 2. Serum Starvation: Serum-starve cells for a defined period before the assay to reduce background signaling from growth factors.
Reagent Quality and Preparation: Degradation or improper concentration of reagents can affect assay performance.1. Fresh Reagents: Prepare fresh solutions of ligands and other critical reagents for each experiment. 2. Solvent Effects: Ensure the final concentration of solvents like DMSO is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
Assay Conditions: Suboptimal incubation times, temperatures, or buffer compositions can introduce variability.1. Optimization: Empirically determine the optimal incubation time and temperature for your specific assay and cell line. 2. Buffer Composition: Ensure the assay buffer is appropriate for the target and assay type. For example, GTPγS binding assays are sensitive to Mg2+ and GDP concentrations.[12]
Problem 3: Compound appears to be an agonist instead of an inverse agonist.
Potential Cause Suggested Solution
Off-Target Effects: The compound may be acting on another receptor or signaling molecule in the cell, leading to an agonist-like response.1. Use a Parental Cell Line: Test the compound in the parental cell line that does not express GPR84. An effect in these cells suggests an off-target mechanism.[15] 2. Selective Antagonist: Pre-treat the cells with a known selective GPR84 antagonist to see if the observed agonist effect is blocked.
Compound Impurity: The observed agonism could be due to a contaminating substance in your compound stock.1. Verify Purity: Confirm the purity of your compound using analytical methods such as LC-MS or NMR.
Biased Signaling: The compound might be an inverse agonist in one pathway (e.g., G protein) but an agonist in another (e.g., β-arrestin), and your assay is detecting the agonist activity.1. Profile Across Multiple Pathways: Use orthogonal assays that measure different signaling outputs, such as β-arrestin recruitment assays, in addition to G protein-dependent assays.

GPR84 Signaling Pathway and Experimental Workflows

Below are diagrams illustrating the GPR84 signaling pathway and a typical experimental workflow for identifying inverse agonists.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol GPR84 GPR84 Gi_protein Gi/o Protein (αβγ) GPR84->Gi_protein Basal Activity AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates This compound This compound (Neutral Antagonist) This compound->GPR84 Binds, No Effect on Basal Activity Inverse_Agonist Inverse Agonist (e.g., TUG-2181) Inverse_Agonist->GPR84 Inhibits Basal Activity Agonist Agonist Agonist->GPR84 Activates

Caption: GPR84 Signaling Pathway and Ligand Effects.

Inverse_Agonist_Workflow start Start: Hypothesized Inverse Agonist cell_culture Culture GPR84-expressing cells (e.g., HEK293-hGPR84) start->cell_culture assay_prep Prepare cells for assay (e.g., plating, serum starvation) cell_culture->assay_prep compound_treatment Treat cells with a concentration range of the test compound assay_prep->compound_treatment forskolin_stim Add submaximal forskolin to stimulate cAMP production compound_treatment->forskolin_stim measure_cAMP Measure intracellular cAMP levels (e.g., HTRF, GloSensor) forskolin_stim->measure_cAMP analyze Analyze data: Does the compound decrease basal cAMP levels? measure_cAMP->analyze decision Inverse Agonism Observed? analyze->decision yes Yes: Confirmed Inverse Agonist. Proceed to potency (IC50) determination. decision->yes Yes no No: Not an inverse agonist in this assay. Consider troubleshooting steps. decision->no No troubleshoot Troubleshooting: - Check constitutive activity - Use orthogonal assay (GTPγS) - Test in parental cell line no->troubleshoot

Caption: Workflow for cAMP-based Inverse Agonist Screening.

Experimental Protocols

Protocol 1: GTPγS Binding Assay for GPR84 Inverse Agonism

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. A decrease in basal [³⁵S]GTPγS binding in the presence of a ligand indicates inverse agonism.[16][17]

Materials:

  • Membranes from cells expressing GPR84

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP (10 µM final concentration)

  • [³⁵S]GTPγS (0.1 nM final concentration)

  • Test compound and controls

  • Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or filter plates (GF/B)

  • Scintillation counter or filter reader

Procedure:

  • Thaw cell membranes on ice. Dilute to the desired concentration in ice-cold Assay Buffer.

  • Prepare a master mix containing diluted membranes, GDP, and [³⁵S]GTPγS.

  • Add the test compound at various concentrations to a 96-well plate. Include wells for basal activity (vehicle) and non-specific binding (excess unlabeled GTPγS).

  • Add the master mix to the wells.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • For SPA format: Add SPA beads and incubate for a further 2 hours at room temperature to allow beads to settle.

  • For filtration format: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.

  • Measure radioactivity using a suitable counter.

  • Data Analysis: Subtract non-specific binding from all wells. A dose-dependent decrease in the basal signal indicates inverse agonism.

Protocol 2: cAMP HTRF Assay for GPR84 Inverse Agonism

This competitive immunoassay measures intracellular cAMP levels. A decrease in forskolin-stimulated cAMP levels indicates Gi/o activation. For inverse agonism, a decrease below the basal level (in the absence of forskolin) would be expected, but more commonly, a decrease in submaximally forskolin-stimulated cAMP is measured.[18][19][20]

Materials:

  • GPR84-expressing cells

  • Cell culture medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Test compound and controls

  • Forskolin

  • cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)

  • HTRF-compatible plate reader

Procedure:

  • Plate cells in a 96-well or 384-well assay plate and allow them to attach overnight.

  • Remove culture medium and replace with Assay Buffer. Incubate for 1-2 hours.

  • Add the test compound at various concentrations.

  • Add a submaximal concentration of forskolin (e.g., EC₂₀) to all wells except for the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Add the cAMP-d2 conjugate and anti-cAMP cryptate antibody to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. A dose-dependent increase in the HTRF signal (corresponding to a decrease in cAMP) relative to the forskolin-stimulated control indicates inverse agonism.

References

Technical Support Center: Optimizing VUF10132 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for "VUF10132" have not yielded any specific information regarding its chemical structure, biological target, or established in vitro applications. The information and guidance provided below are based on general principles for optimizing the concentration of a novel compound in in vitro experiments. It is crucial to validate these recommendations with any specific information available from the compound supplier or internal documentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an in vitro assay?

A1: Without prior data, a common starting point for a novel compound is to perform a broad concentration-response curve. We recommend a serial dilution over a wide range, for instance, from 1 nM to 100 µM. This initial screen will help determine the potency range of this compound and identify concentrations that may induce non-specific effects or cytotoxicity.

Q2: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A2: The optimal concentration is assay- and cell-type-dependent. To determine this, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and measuring the desired biological endpoint. The concentration that elicits the desired effect without causing significant cell death or off-target effects is considered optimal.

Q3: What are the common solvents for this compound and what is the maximum recommended final concentration in the culture medium?

A3: The appropriate solvent will depend on the chemical properties of this compound. Common solvents for lipophilic compounds include dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is critical to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will vary depending on the biological process being investigated. For signaling pathway studies, short incubation times (minutes to hours) may be sufficient. For experiments assessing changes in gene expression or cell proliferation, longer incubation times (24-72 hours) might be necessary. A time-course experiment is recommended to determine the optimal incubation period.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at any concentration. 1. This compound is inactive in the chosen assay. 2. The concentration range tested is too low. 3. The compound has degraded. 4. Incorrect assay setup.1. Verify the biological hypothesis and the suitability of the assay. 2. Test a higher concentration range (e.g., up to 1 mM), being mindful of solubility limits. 3. Check the storage conditions and age of the this compound stock solution. Prepare fresh solutions. 4. Review and validate the entire experimental protocol.
High cell death observed even at low concentrations. 1. This compound is cytotoxic to the cell line. 2. The solvent concentration is too high. 3. Contamination of the cell culture or compound stock.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50 (toxic concentration 50%). 2. Ensure the final solvent concentration is below 0.5%. 3. Check for microbial contamination and use sterile techniques.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension and accurate pipetting. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.
Precipitation of this compound in the culture medium. 1. The concentration exceeds the solubility of the compound in the medium.1. Determine the solubility of this compound in your culture medium. 2. Prepare a more concentrated stock solution in an appropriate solvent and use a smaller volume to achieve the desired final concentration. 3. Consider using a solubilizing agent, but validate its compatibility with your assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the this compound stock solution to create a range of working concentrations. A common approach is a 1:3 or 1:10 dilution series.

  • Cell Treatment: Add the diluted this compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control if available.

  • Incubation: Incubate the plate for the desired duration based on the assay endpoint.

  • Assay Measurement: Perform the assay to measure the biological response (e.g., cell viability, reporter gene activity, protein expression).

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine key parameters like EC50 or IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells compound_prep 2. Prepare this compound Stock serial_dilution 3. Serial Dilution compound_prep->serial_dilution cell_treatment 4. Treat Cells serial_dilution->cell_treatment incubation 5. Incubate cell_treatment->incubation assay_measurement 6. Measure Response incubation->assay_measurement data_analysis 7. Analyze Data & Determine Optimal Conc. assay_measurement->data_analysis

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_logic start Start Troubleshooting no_effect No Observable Effect? start->no_effect high_cytotoxicity High Cytotoxicity? no_effect->high_cytotoxicity No check_concentration Increase Concentration Range no_effect->check_concentration Yes high_variability High Variability? high_cytotoxicity->high_variability No perform_cytotoxicity_assay Perform Cytotoxicity Assay high_cytotoxicity->perform_cytotoxicity_assay Yes check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes end Problem Resolved high_variability->end No verify_assay Verify Assay Validity check_concentration->verify_assay check_compound Check Compound Integrity verify_assay->check_compound check_compound->end check_solvent Check Solvent Concentration perform_cytotoxicity_assay->check_solvent check_solvent->end check_pipetting Review Pipetting Technique check_seeding->check_pipetting check_pipetting->end

Caption: A logical flowchart for troubleshooting common in vitro issues.

VUF10132 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for "VUF10132" in scientific literature and chemical databases have not yielded any specific information for a compound with this identifier. This suggests that "this compound" may be an internal compound code, a newly synthesized molecule not yet publicly disclosed, or a potential typographical error.

The following technical support guide is a template designed to address common stability issues encountered with research compounds in solution. We recommend you adapt this guide with data specific to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation upon dissolution can indicate several issues. Consider the following troubleshooting steps:

  • Verify Solubility Limits: Confirm that the concentration of your solution does not exceed the known solubility of the compound in the chosen solvent. If solubility data is unavailable, a solubility test is recommended.

  • Solvent Purity: Ensure the solvent is of high purity and free of contaminants. Water absorption in hygroscopic solvents can reduce the solubility of certain compounds.

  • pH of the Solution: The solubility of ionizable compounds is often pH-dependent. Verify that the pH of your buffer or solvent system is within the optimal range for your compound.

  • Temperature: Solubility can be temperature-dependent. Gentle warming or sonication may aid dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Metastable Forms: The compound may exist in different polymorphic forms with varying solubilities.

Q2: I am concerned about the stability of this compound in my experimental buffer. How can I assess its stability?

A2: Assessing compound stability in your experimental medium is crucial for data reproducibility. A preliminary stability study is advisable.

  • Time-Course Analysis: Prepare your compound in the experimental buffer and analyze its concentration at several time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV, LC-MS, or NMR.

  • Forced Degradation Studies: To identify potential degradation pathways, you can expose the compound to stress conditions such as acidic, basic, oxidative, and photolytic environments.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

This guide provides a systematic approach to addressing solubility challenges with your compound in aqueous solutions.

Caption: Troubleshooting workflow for poor compound solubility.

Issue 2: Compound Degradation in Solution

If you suspect your compound is degrading during your experiment, this guide provides steps to identify and mitigate the issue.

Caption: Logical steps to investigate and address compound degradation.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions of the stock solution in your aqueous buffer of interest.

  • Equilibration: Gently agitate the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge or filter the solutions to remove any precipitate.

  • Quantification: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured concentration against the initial concentration. The point at which the measured concentration plateaus represents the aqueous solubility.

Protocol 2: Preliminary Stability Assessment in an Aqueous Buffer

  • Solution Preparation: Prepare a solution of your compound in the aqueous buffer at the desired experimental concentration.

  • Time Zero Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, quench any potential degradation (e.g., by dilution in a stable solvent or freezing). This is your t=0 sample.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., temperature, light exposure).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and quench them.

  • Analysis: Analyze the concentration of the compound in all samples using a stability-indicating analytical method (e.g., HPLC with a gradient method that can separate the parent compound from potential degradants).

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Data Presentation

Table 1: Example Solubility Data for a Research Compound

Solvent SystemTemperature (°C)Solubility (µg/mL)
PBS (pH 7.4)25Data Not Available
5% DMSO in PBS25Data Not Available
10% Ethanol in Water25Data Not Available

Table 2: Example Stability Data for a Research Compound in PBS (pH 7.4) at 37°C

Time (hours)% Compound RemainingObservations
0100Clear Solution
1Data Not AvailableNo visible change
4Data Not AvailableNo visible change
8Data Not AvailableSlight yellowing
24Data Not AvailablePrecipitate observed

To effectively utilize this technical support center, please replace "Data Not Available" with the experimentally determined values for your specific compound of interest.

Technical Support Center: Troubleshooting VUF10132

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using the small molecule inhibitor VUF10132. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its expected on-target effect?

This compound is a potent and selective inhibitor of the VUF-Kinase 1 (VK1). Its primary on-target effect is the inhibition of the downstream signaling pathway mediated by VK1, which is often associated with cellular proliferation and survival.

Q2: What are the common off-target effects observed with this compound?

While this compound is designed for selectivity, high concentrations or specific cellular contexts may lead to off-target activities. Known off-target effects include the inhibition of structurally related kinases and unintended interactions with other cellular proteins. These can manifest as unexpected phenotypic changes or cytotoxicity. It is crucial to use the lowest effective concentration to minimize off-target effects.[1]

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can stem from several factors, including degradation of the inhibitor, inaccurate concentration, or issues with cell permeability.[2] Proper storage and handling of this compound are critical for maintaining its integrity.[2][3] It is also important to ensure that the inhibitor is not precipitating in the cell culture media.[2]

Q4: How can I determine if the observed cellular phenotype is a result of an off-target effect of this compound?

Distinguishing between on-target and off-target effects is a critical aspect of using small molecule inhibitors.[4] A common strategy is to use a structurally similar but inactive control compound. If this control does not produce the same phenotype, it suggests the effect is on-target. Additionally, employing a structurally different inhibitor that targets the same protein can help confirm if the observed phenotype is due to the inhibition of the intended target.[1]

Troubleshooting Guides

Issue 1: Unexpected or No Cellular Effect

If you are observing a weaker-than-expected effect or no effect at all, consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure that your this compound stock solution has not degraded. This can be checked using analytical methods like HPLC or LC-MS.[3]

  • Confirm Concentration: Double-check all calculations and ensure accurate pipetting.

  • Assess Cell Permeability: Some cell types may have lower permeability to the inhibitor. Consult literature for data on your specific cell line or consider performing a cell permeability assay.[1]

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[1][4]

Issue 2: High Background or Suspected Off-Target Effects

If you suspect that the observed effects are not due to the inhibition of the primary target, follow these steps:

  • Perform a Dose-Response Analysis: High concentrations of an inhibitor are more likely to cause off-target effects.[1] A dose-response curve can help identify a concentration that is effective on-target with minimal off-target activity.

  • Use Control Compounds: As mentioned in the FAQs, utilize an inactive analog of this compound or a different inhibitor for the same target to validate your results.[1]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant form of the target protein. If the phenotype is rescued, it provides strong evidence for an on-target effect.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Parameter Value Assay Type
IC₅₀ (VK1) 50 nMBiochemical Assay
Kᵢ (VK1) 25 nMBinding Assay
Cellular EC₅₀ 500 nMCell-based Proliferation Assay

Table 1: Potency and Efficacy of this compound

Off-Target Kinase IC₅₀ Selectivity (vs. VK1)
Kinase A5 µM100-fold
Kinase B10 µM200-fold
Kinase C> 50 µM>1000-fold

Table 2: Off-Target Selectivity Profile of this compound

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound
  • Cell Plating: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay to measure the cellular response (e.g., cell viability assay, reporter gene assay).

  • Data Analysis: Plot the response against the log of the inhibitor concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 2: Western Blot to Confirm Target Engagement
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of VK1. Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of target inhibition.

Visualizations

Signaling_Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Signaling This compound This compound VK1 VK1 This compound->VK1 Inhibits Substrate Substrate VK1->Substrate Phosphorylates pSubstrate pSubstrate Substrate->pSubstrate Cellular_Response Cellular_Response pSubstrate->Cellular_Response Leads to

Caption: this compound inhibits the VUF-Kinase 1 (VK1) signaling pathway.

Troubleshooting_Workflow Start Unexpected/No Effect Check_Integrity Verify Compound Integrity (HPLC/LC-MS) Start->Check_Integrity Check_Concentration Confirm Concentration and Permeability Check_Integrity->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response On_Target On-Target Effect? Dose_Response->On_Target Use_Controls Use Inactive/Alternative Inhibitor On_Target->Use_Controls No Rescue_Experiment Perform Rescue Experiment On_Target->Rescue_Experiment Yes Off_Target Off-Target Effect? Conclusion_On_Target Confirmed On-Target Off_Target->Conclusion_On_Target No Conclusion_Off_Target Potential Off-Target Off_Target->Conclusion_Off_Target Yes Use_Controls->Off_Target Rescue_Experiment->Conclusion_On_Target

Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.

Logical_Relationships cluster_observed Observed Phenotype cluster_explanation Potential Explanations Phenotype Phenotype On_Target On-Target Effect Phenotype->On_Target Off_Target Off-Target Effect Phenotype->Off_Target Cytotoxicity Cytotoxicity Phenotype->Cytotoxicity

Caption: Logical relationships between an observed phenotype and its potential causes.

References

Technical Support Center: Optimizing the In Vivo Efficacy of VUF10132 and Other Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "VUF10132" is not widely documented in publicly available scientific literature. This guide focuses on the class of compounds to which it likely belongs: histamine (B1213489) H4 receptor (H4R) antagonists . The information provided is based on data from well-characterized H4R antagonists such as JNJ 7777120 and VUF-6002. Researchers using this compound should consider this guidance as a starting point and adapt it based on the specific physicochemical properties of their molecule.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with H4R antagonists and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Lack of in vivo efficacy despite good in vitro potency Poor Pharmacokinetics: The compound may have a short half-life, low bioavailability, or rapid metabolism. For instance, the well-known H4R antagonist JNJ 7777120 has a short in vivo half-life, which can limit its efficacy in some models.[1]1. Pharmacokinetic Analysis: If not already done, perform a basic pharmacokinetic study to determine the compound's half-life (t½), maximum concentration (Cmax), and bioavailability. 2. Dosing Regimen Adjustment: Increase the dosing frequency (e.g., from once daily to twice daily) or consider a continuous delivery method like osmotic mini-pumps. 3. Route of Administration: If oral bioavailability is low, consider parenteral routes such as intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection.
Inadequate Formulation: The compound may not be fully dissolved or stable in the chosen vehicle, leading to poor absorption.1. Solubility Assessment: Determine the solubility of your compound in various pharmaceutically acceptable vehicles. 2. Vehicle Optimization: Test different formulations. For example, if using a saline solution, the addition of a co-solvent like DMSO and a surfactant like Tween-80 can improve solubility. 3. Particle Size Reduction: For oral formulations, micronization of the compound can enhance dissolution and absorption.
Inconsistent results between experiments Variable Drug Exposure: This can be due to inconsistencies in formulation preparation or administration.1. Standardize Formulation Protocol: Ensure the formulation is prepared consistently for each experiment (e.g., same order of reagent addition, same mixing time and temperature). Prepare fresh on the day of use. 2. Accurate Dosing: Use precise techniques for animal dosing to minimize variability. For oral gavage, ensure proper placement to avoid administration into the lungs.
Biological Variability: Differences in animal age, weight, sex, or health status can impact drug response.1. Animal Model Standardization: Use animals of the same age, sex, and from the same supplier. Acclimatize animals properly before starting the experiment. 2. Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase statistical power.
Unexpected toxicity or adverse effects Off-Target Effects: The compound may be interacting with other receptors or cellular targets.1. Selectivity Profiling: Test the compound's activity against other histamine receptor subtypes (H1R, H2R, H3R) and a panel of other common off-targets. 2. Dose-Response Study: Perform a dose-ranging study to identify the minimum effective dose and the maximum tolerated dose. It's possible that a lower dose will retain efficacy while minimizing toxicity.
Vehicle-Induced Toxicity: The vehicle itself may be causing adverse effects, especially with high concentrations of co-solvents like DMSO.1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects. 2. Optimize Vehicle Composition: Minimize the concentration of potentially toxic components in the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other H4R antagonists?

A1: this compound is presumed to be a histamine H4 receptor antagonist. The H4 receptor is a G protein-coupled receptor primarily expressed on hematopoietic cells like mast cells, eosinophils, T cells, and dendritic cells. By blocking the binding of histamine to the H4 receptor, these antagonists can modulate immune responses and have shown potential in treating inflammatory conditions such as asthma, allergic rhinitis, pruritus (itching), and autoimmune diseases.

Q2: How do I choose the right animal model for testing my H4R antagonist?

A2: The choice of animal model depends on the therapeutic area you are investigating. H4R antagonists have shown efficacy in a variety of models, including:

  • Asthma and Allergic Airway Inflammation: Ovalbumin-induced asthma models in mice.

  • Pruritus (Itching): Histamine-induced scratching models in mice.

  • Inflammatory Bowel Disease: Hapten-mediated colitis models in rats.

  • Autoimmune Diseases: Experimental Autoimmune Encephalomyelitis (EAE) in mice as a model for multiple sclerosis.

Q3: What are some common vehicles for formulating H4R antagonists for in vivo studies?

A3: The choice of vehicle depends on the compound's solubility and the route of administration. Here are some examples from the literature for formulating H4R antagonists:

Vehicle CompositionRoute of Administration
Saline with 1.1% DMSOIntraperitoneal (i.p.)
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntravenous (i.v.) or Oral
0.5% Methylcellulose (B11928114) in waterOral (p.o.)

It is critical to first determine the solubility of your specific compound in different vehicles to prepare a homogenous and stable formulation.

Q4: What are some typical doses for H4R antagonists in preclinical models?

A4: Effective doses can vary significantly between different compounds and animal models. Based on published studies with compounds like JNJ 7777120, doses can range from 1 mg/kg to 30 mg/kg. A dose-response study is highly recommended to determine the optimal dose for your specific compound and experimental setup.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo parameters for the well-characterized H4R antagonist JNJ 7777120.

ParameterValueSpeciesReference
Binding Affinity (Ki) 4.5 nMHuman--INVALID-LINK--
Selectivity >1000-fold over H1R, H2R, H3RHuman--INVALID-LINK--
Oral Bioavailability ~30%Rat--INVALID-LINK--
Oral Bioavailability 100%Dog--INVALID-LINK--
Half-life (t½) ~3 hoursRat & Dog--INVALID-LINK--
Effective Dose (Peritonitis Model) 10 mg/kg (s.c.)Mouse--INVALID-LINK--
Effective Dose (EAE Model) 6 mg/kg (oral, daily)Mouse--INVALID-LINK--

Experimental Protocols

Detailed Methodology for an In Vivo Efficacy Study in a Mouse Model of Allergic Asthma

This protocol is a generalized example. Specific details may need to be optimized for your compound.

  • Animal Model: Use 6-8 week old BALB/c mice.

  • Sensitization:

    • On day 0 and day 7, sensitize mice by i.p. injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) in 200 µL saline.

  • Drug Formulation:

    • Prepare the H4R antagonist (e.g., this compound) in a vehicle of 0.5% methylcellulose in sterile water.

    • Prepare a fresh solution before each administration.

  • Drug Administration:

    • From day 14 to day 16, administer the H4R antagonist (e.g., 10 mg/kg) or vehicle control via oral gavage, 1 hour before the OVA challenge.

  • Airway Challenge:

    • On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

  • Readouts (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Perfuse the lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid by ELISA.

Visualizations

H4R_Signaling_Pathway Histamine Histamine H4R H4 Receptor (GPCR) Histamine->H4R G_protein Gi/o Protein H4R->G_protein Activates This compound This compound (Antagonist) This compound->H4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ) MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK cAMP ↓ cAMP Chemotaxis Cellular Responses: • Chemotaxis • Cytokine Release • Inflammation cAMP->Chemotaxis Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Calcium->Chemotaxis MAPK->Chemotaxis

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

InVivo_Workflow start Hypothesis: H4R antagonist reduces inflammation model Select Animal Model (e.g., Mouse Asthma Model) start->model groups Randomize into Groups: 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control model->groups formulation Prepare Formulation (e.g., 0.5% Methylcellulose) groups->formulation dosing Administer Compound (e.g., Oral Gavage) formulation->dosing challenge Induce Disease/Challenge (e.g., OVA Aerosol) dosing->challenge endpoints Measure Endpoints: • Airway Hyperresponsiveness • BALF Cell Counts • Histology • Cytokines challenge->endpoints analysis Data Analysis (e.g., ANOVA) endpoints->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo efficacy testing.

References

Technical Support Center: VUF10132 Experimental Variability and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing VUF10132 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common sources of experimental variability and offer potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound used in pharmacological research. It is recognized as an antagonist/inverse agonist of the histamine (B1213489) H4 receptor (H4R). The H4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[1] Activation of the H4R by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of histamine to the H4R, thereby preventing this downstream signaling cascade.

Q2: What are the key applications of this compound in research?

Given the expression of the H4 receptor on various immune cells, including mast cells, eosinophils, and T cells, this compound is a valuable tool for investigating the role of the H4 receptor in immune responses and inflammatory processes.[2] It is commonly used in studies related to allergies, asthma, pruritus (itching), and autoimmune diseases.

Q3: What should I consider regarding the solubility and storage of this compound?

Proper handling of this compound is crucial to ensure experimental reproducibility.

  • Solubility: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental medium. It is advisable to test the solubility in your specific assay buffer to avoid precipitation.

  • Storage: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but it is best to prepare fresh dilutions for each experiment to avoid potential degradation.

Q4: What is the selectivity profile of this compound-related compounds?

Understanding the selectivity of a compound is critical for interpreting experimental results. Below is a summary of the binding affinities (pKi) for VUF10148, a close analog of this compound, and other common H4R ligands at the four human histamine receptors. A higher pKi value indicates a higher binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF101485.8< 5.06.48.1
JNJ7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Data for VUF10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[3]

This data indicates that VUF10148 has a high affinity for the H4 receptor and moderate affinity for the H3 receptor, with significantly lower affinity for H1 and H2 receptors.[3] This suggests a degree of selectivity for H4 and H3 receptors over H1 and H2.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound and other H4R antagonists.

Issue 1: High Variability in Functional Assay Results (e.g., cAMP assays)

Question: My dose-response curves for this compound in a cAMP assay are inconsistent between experiments. What could be the cause?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Cell Health and Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to altered receptor expression and signaling. Perform a cell viability test before each experiment.
Inconsistent Cell Seeding Density Ensure a uniform cell density across all wells of your assay plate. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding.
Ligand Solubility and Stability Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect for any precipitation after dilution into aqueous buffer. Consider using a buffer with a small percentage of serum or BSA to improve solubility.
Assay Protocol Variations Strictly adhere to incubation times and temperatures. Ensure that phosphodiesterase (PDE) inhibitors (e.g., IBMX) are used consistently to prevent cAMP degradation.
Reagent Quality Use high-quality reagents and ensure proper storage. Aliquot reagents to avoid repeated freeze-thaw cycles.
Issue 2: Unexpected Agonist-like Effects or Partial Antagonism

Question: I'm observing a partial or weak agonist-like effect with this compound at high concentrations in my functional assay. Why is this happening?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Off-Target Effects At high concentrations, this compound might interact with other receptors or cellular targets. Review the selectivity profile and consider testing for activity at other related receptors (e.g., H3R).
Ligand Bias Some GPCR ligands can exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways). Consider using multiple functional readouts to fully characterize the compound's activity.
Cellular Context The observed effect can be cell-type dependent. The expression levels of the receptor, G-proteins, and other signaling molecules can influence the pharmacological response.
Issue 3: Low Potency or Lack of Expected Antagonistic Effect

Question: this compound is showing lower potency than expected or no antagonistic effect in my chemotaxis assay. What should I check?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Agonist Concentration Ensure that the concentration of the H4R agonist (e.g., histamine) used to stimulate chemotaxis is appropriate. An excessively high agonist concentration can make it difficult to observe competitive antagonism. Perform an agonist dose-response curve to determine the EC80 concentration for your assay.
Incorrect Incubation Time The pre-incubation time with this compound before adding the agonist is critical. Ensure sufficient time for the antagonist to bind to the receptor. Optimize the pre-incubation time (e.g., 15-30 minutes).
Cell Responsiveness Confirm that the cells used in the assay are responsive to H4R agonists. Test a known H4R antagonist (e.g., JNJ7777120) as a positive control for inhibition.
Assay System Variability For chemotaxis assays, factors like the pore size of the transwell membrane and the type of extracellular matrix coating can influence cell migration and the observed potency of antagonists. Ensure these parameters are optimized and consistent.

Experimental Protocols & Workflows

Histamine H4 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the Histamine H4 Receptor.

H4R_Signaling_Pathway Histamine Histamine H4R H4 Receptor Histamine->H4R Activates This compound This compound This compound->H4R Blocks G_protein Gαi/βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP converts ATP ATP Cellular_Response Cellular Response (e.g., Chemotaxis Inhibition) cAMP->Cellular_Response Leads to

Caption: this compound blocks histamine-induced H4R activation and subsequent Gαi-mediated signaling.

General Troubleshooting Workflow for In Vitro Assays

This workflow provides a logical approach to diagnosing and resolving experimental variability.

Troubleshooting_Workflow cluster_Initial_Check Initial Checks cluster_Cellular_Assays Cell-Based Assay Specifics cluster_Compound_Issues Compound-Related Factors cluster_Assay_Optimization Assay Optimization Reagents Check Reagent Preparation & Storage Protocol Review Experimental Protocol Reagents->Protocol Equipment Verify Equipment Calibration Protocol->Equipment Cell_Health Assess Cell Viability & Passage Number Equipment->Cell_Health Seeding Confirm Cell Seeding Density Cell_Health->Seeding Solubility Verify Compound Solubility Seeding->Solubility Purity Check Compound Purity & Identity Solubility->Purity Controls Run Positive & Negative Controls Purity->Controls Titration Optimize Reagent Concentrations Controls->Titration End Consistent Results Titration->End Start Inconsistent Results Start->Reagents

Caption: A systematic approach to troubleshooting unexpected experimental outcomes.

Detailed Methodology: cAMP Inhibition Assay

This protocol outlines a typical cell-based assay to measure the antagonistic effect of this compound on histamine-induced inhibition of cAMP production.

  • Cell Culture: Culture cells stably or transiently expressing the human H4 receptor in appropriate media.

  • Cell Seeding: Harvest and seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX). Also, prepare a solution of an H4R agonist (e.g., histamine) at a concentration that gives a submaximal response (EC80).

  • Antagonist Pre-incubation: Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the H4R agonist to all wells except the negative control and incubate for a further 15-30 minutes at 37°C.

  • Forskolin (B1673556) Stimulation: To stimulate cAMP production, add forskolin (e.g., 10 µM) to all wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Methodology: Chemotaxis Assay

This protocol describes a transwell migration assay to assess the inhibitory effect of this compound on H4R-mediated cell migration.

  • Cell Preparation: Culture immune cells (e.g., mast cells or eosinophils) that endogenously express the H4 receptor. On the day of the assay, resuspend the cells in serum-free medium.

  • Assay Plate Setup: In the lower wells of a transwell plate, add serum-free medium (negative control), a known chemoattractant/H4R agonist (e.g., histamine), or the agonist plus various concentrations of this compound.

  • Cell Seeding: Place the transwell inserts (with an appropriate pore size) into the wells and add the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Elute the stain and measure the absorbance, or count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Express the number of migrated cells as a percentage of the migration towards the agonist alone. Plot this percentage against the concentration of this compound to determine the IC50.

References

Technical Support Center: Overcoming VUF10132 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with VUF10132, a representative poorly soluble compound. The following information is based on established methodologies for handling compounds with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of research compounds like this compound?

A1: Poor aqueous solubility is a common hurdle in drug discovery and can be attributed to several physicochemical properties of a molecule. Key factors include:

  • High Lipophilicity: Compounds with a high logP value are more soluble in non-polar, lipid-like environments than in aqueous solutions.

  • High Crystal Lattice Energy: A stable and strong crystal structure requires substantial energy to break apart, thus lowering solubility.

  • Poor Solvation: The molecule may not interact favorably with water molecules, which is crucial for the dissolution process.

  • pH-Dependent Solubility: For ionizable compounds, solubility can be heavily influenced by the pH of the solution. The compound may precipitate if the pH is not optimal.[1]

  • Common Ion Effect: The presence of a common ion in the solution can decrease the solubility of an ionic compound.[1]

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening and what should I do?

A2: This phenomenon is known as "precipitation upon dilution" and is a frequent issue when working with compounds dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[1] DMSO can dissolve many non-polar compounds at high concentrations. However, when this stock solution is diluted into an aqueous buffer, the polarity of the solvent mixture increases significantly, causing the compound to crash out of the solution.[2] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[2]

Initial troubleshooting steps include:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous medium.[2]

  • Gentle Warming: Warming the solution to approximately 37°C may help in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.[2]

  • Sonication: Using a sonicator can help break up precipitated particles and facilitate redissolving the compound.[2]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer could significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2]

Q3: What alternative solvents or formulation strategies can I employ to improve the solubility of this compound?

A3: Several strategies can be used to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents in research include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[2][3]

  • Surfactants: These are amphiphilic molecules that can form micelles to encapsulate poorly soluble compounds, thereby increasing their solubility in aqueous solutions.[3][4]

  • Inclusion Complexes: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, enhancing their solubility.[4][5]

  • pH Modification: As mentioned, adjusting the pH of the solution can be a very effective method for ionizable compounds.[3][4]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for interaction with the solvent, which can improve solubility.[4]

Troubleshooting Guides

Guide 1: Initial Solubility Assessment

This guide provides a systematic approach to determine the approximate solubility of this compound in various solvents.

Experimental Protocol: Solubility Assessment

  • Preparation: Weigh out 1 mg of this compound into several clear glass vials.[6]

  • Solvent Addition: To each vial, add a different solvent (e.g., water, PBS, ethanol, DMSO) in incremental volumes (e.g., 10 µL at a time).[6]

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.[6]

  • Sonication: If the compound does not dissolve with vortexing, sonicate the vial for 5-10 minutes.[6]

  • Heating: Gentle heating (e.g., 37°C) can also be used to aid dissolution.[6]

  • Determination: The approximate solubility is the concentration at which the compound is fully dissolved.[6]

Guide 2: Optimizing Co-solvent Systems

If this compound requires a co-solvent for your experiments, this guide will help you determine the optimal co-solvent mixture.

Experimental Protocol: Co-solvent Optimization

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[6]

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol or PEG 400).[6]

  • Dilution: Add a small aliquot of the this compound stock solution to each co-solvent mixture to reach the desired final concentration.[6]

  • Observation: Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours).[6]

  • Selection: Choose the co-solvent mixture with the lowest percentage of organic solvent that keeps this compound in solution.[6]

Data Presentation

Parameter Recommendation Reference
Starting Solvents DMSO, DMF, Ethanol[6]
Final DMSO Concentration in Assays ≤ 0.1%[2]
Common Co-solvents Ethanol, Propylene Glycol, PEGs[2][3]
Gentle Warming Temperature ~37°C[2]

Visualizations

Solubility_Troubleshooting_Workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome start Poorly Soluble this compound stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute observe Observe for Precipitation dilute->observe optimize_dmso Optimize DMSO % observe->optimize_dmso Precipitation Occurs warm Gentle Warming observe->warm Precipitation Occurs sonicate Sonication observe->sonicate Precipitation Occurs adjust_ph Adjust pH observe->adjust_ph Precipitation Occurs cosolvent Use Co-solvents observe->cosolvent Precipitation Occurs success This compound Solubilized observe->success No Precipitation optimize_dmso->success warm->success sonicate->success adjust_ph->success cosolvent->success fail Re-evaluate Formulation

Caption: A workflow for troubleshooting this compound solubility.

Factors_Affecting_Solubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors center This compound Solubility lipophilicity High Lipophilicity lipophilicity->center crystal_energy High Crystal Lattice Energy crystal_energy->center solvation Poor Solvation solvation->center ph pH of Solution ph->center temperature Temperature temperature->center cosolvents Presence of Co-solvents cosolvents->center surfactants Presence of Surfactants surfactants->center

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Interpreting Unexpected Results with VUF10132

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF10132, a novel histamine (B1213489) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed as a competitive antagonist for histamine H1 receptors.[1][2] It is intended to block the action of histamine at these receptors, thereby mitigating allergic responses and other histamine-mediated effects.[1]

Q2: What are the potential off-target effects of this compound?

As with any pharmacological agent, this compound has the potential for off-target effects. These can occur when the compound interacts with unintended receptors or cellular components. While designed for H1 receptors, cross-reactivity with other histamine receptor subtypes (e.g., H2, H3, H4) or other structurally related receptors is a possibility that should be investigated in case of unexpected results.

Q3: My in-vitro results with this compound are not translating to my in-vivo model. What could be the reason?

Discrepancies between in-vitro and in-vivo results are common in drug development. Factors to consider include:

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound in the in-vivo model.

  • Metabolism: The compound may be metabolized into active or inactive forms in the living organism.

  • Bioavailability: The concentration of this compound reaching the target tissue in-vivo might be insufficient.

  • Complex Biological Systems: The in-vivo environment involves complex signaling pathways and interactions that are not present in a simplified in-vitro setup.

Troubleshooting Guides

Issue 1: Lower-Than-Expected Efficacy in Cellular Assays

You are observing a weaker antagonist effect of this compound on histamine-induced calcium influx than anticipated.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify the stock concentration and serial dilutions. Perform a new dose-response curve.
Cell Line Issues Confirm the expression level of the H1 receptor in your cell line using qPCR or Western blot. Passage number of cells may affect receptor expression.
Assay Conditions Optimize incubation times and buffer components. Ensure the histamine concentration used for stimulation is appropriate.
Compound Stability Assess the stability of this compound in your assay medium over the experiment's duration.

Experimental Protocol: Calcium Influx Assay

  • Cell Culture: Plate HEK293 cells stably expressing the human H1 receptor in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash away excess dye and add varying concentrations of this compound or a control antagonist. Incubate for 30 minutes at 37°C.

  • Histamine Stimulation: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of histamine to induce calcium influx.

  • Data Acquisition: Measure the fluorescence intensity over time. The antagonist effect is quantified by the reduction in the histamine-induced fluorescence peak.

Issue 2: Unexpected Cellular Phenotype Observed

You observe a change in cell morphology or viability at high concentrations of this compound that is not consistent with H1 receptor antagonism.

Possible Causes and Troubleshooting Steps:

This may indicate an off-target effect.

Quantitative Data Summary
This compound Concentration Cell Viability (%)
1 µM98 ± 2.1
10 µM95 ± 3.4
50 µM70 ± 5.6
100 µM45 ± 6.2

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for 24 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Logical Relationship: Investigating Off-Target Effects

G A Unexpected Phenotype Observed (e.g., Cytotoxicity) B Hypothesize Off-Target Interaction A->B C Perform Broad Receptor Screening Panel B->C D Identify Potential Off-Targets C->D E Validate with Specific Assays (e.g., binding, functional) D->E F Confirm Off-Target and Re-evaluate this compound Specificity E->F

Caption: Workflow for investigating unexpected off-target effects.

Issue 3: Paradoxical Agonist Effect at Low Concentrations

At very low concentrations, this compound appears to slightly activate the H1 receptor before showing its antagonistic effects at higher concentrations.

Possible Causes and Troubleshooting Steps:

This could be indicative of partial agonism.

Experimental Workflow: Characterizing Partial Agonism

G A Observe Biphasic Dose-Response Curve B Hypothesize Partial Agonism A->B C Run Functional Assay with this compound Alone B->C E Run Competition Assay with Full Agonist (Histamine) B->E D Measure Intrinsic Activity C->D G Conclude on Partial Agonist Profile D->G F Determine Potency (EC50/IC50) E->F F->G

Caption: Experimental workflow to test for partial agonism.

Signaling Pathway: Histamine H1 Receptor

G cluster_cell Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

Caption: Simplified H1 receptor signaling pathway.

References

VUF10132 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "VUF10132" is not available in publicly accessible scientific literature or databases. The following content is a generalized template designed to guide researchers in the assessment and mitigation of cytotoxicity for a novel compound, using standard toxicological and pharmacological principles. This framework should be adapted based on the specific experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cytotoxicity with this compound in our cell-based assays. What are the potential causes?

A1: Unexpected cytotoxicity can arise from several factors. These may include, but are not limited to:

  • On-target toxicity: The intended molecular target of this compound may be critical for cell survival and proliferation. Inhibition or activation of this target by this compound could lead to cell death.

  • Off-target effects: this compound may be interacting with unintended molecular targets that are essential for cellular viability.

  • Metabolite toxicity: The metabolic breakdown of this compound by cells could produce toxic byproducts.

  • Compound instability: Degradation of this compound in the cell culture media could lead to the formation of cytotoxic compounds.

  • Experimental artifacts: Issues such as solvent toxicity (e.g., from DMSO), incorrect compound concentration, or contamination of cell cultures can lead to misleading cytotoxicity results.

Q2: How can we begin to troubleshoot the observed cytotoxicity of this compound?

A2: A systematic approach is recommended. Consider the following initial steps:

  • Confirm the basics: Verify the identity and purity of your this compound stock. Re-confirm all calculations for dilutions and final concentrations. Run a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity.

  • Dose-response analysis: Perform a comprehensive dose-response study to determine the EC50 (half-maximal effective concentration) for the cytotoxic effect. This will establish the potency of this compound and inform the selection of concentrations for further experiments.

  • Time-course experiment: Assess cytotoxicity at multiple time points to understand the kinetics of the toxic effect. This can help differentiate between acute and delayed toxicity.

  • Cell line comparison: Test the cytotoxicity of this compound in a panel of different cell lines (e.g., target-expressing vs. non-expressing, cancerous vs. non-cancerous) to identify potential cell-type specific effects.

Troubleshooting Guides

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

This guide provides a workflow to investigate whether the observed cytotoxicity is due to the intended mechanism of action of this compound or due to unintended off-target effects.

A Start: Observed Cytotoxicity of this compound B Is the target of this compound known to be essential for cell survival? A->B C Yes B->C Yes D No B->D No E Hypothesis: On-target toxicity is a likely contributor. C->E F Hypothesis: Off-target effects may be the primary driver. D->F G Experimental Validation E->G F->G H Target knockdown/knockout (siRNA, CRISPR) G->H I Overexpression of the target G->I K Off-target profiling (e.g., kinome scan, safety pharmacology panels) G->K L Structural analogs of this compound (if available) G->L J Compare cytotoxicity of this compound in modified vs. wild-type cells H->J I->J M Does target modulation phenocopy this compound cytotoxicity? J->M N Does target overexpression rescue from cytotoxicity? J->N O Are there known toxic off-targets identified? K->O P Do analogs with different off-target profiles show different cytotoxicity? L->P Q Conclusion: Strong evidence for on-target cytotoxicity. M->Q N->Q R Conclusion: Evidence points towards off-target effects. O->R P->R

Caption: Workflow for distinguishing on-target from off-target cytotoxicity.

Guide 2: General Strategy for Mitigating In Vitro Cytotoxicity

If this compound's cytotoxicity is a concern for its intended application, the following strategies can be explored to mitigate these effects.

A Start: this compound shows undesirable cytotoxicity B Can the experimental system be modified? A->B C Yes B->C Yes D No B->D No E Lower the concentration of this compound C->E F Reduce the exposure time C->F G Co-treatment with a cytoprotective agent (e.g., antioxidant) C->G H Can the compound be modified? D->H I Yes H->I Yes J No H->J No K Synthesize and test structural analogs of this compound I->K N Consider alternative applications where cytotoxicity is acceptable or desired (e.g., oncology) J->N O Re-evaluate the project's feasibility J->O L Identify structure-activity relationships (SAR) for toxicity K->L M Optimize for reduced cytotoxicity while maintaining on-target activity L->M

Caption: Strategies for mitigating compound-induced cytotoxicity.

Data Presentation

Since no specific data for this compound is available, the following tables are templates that researchers can use to structure their experimental results.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeTarget ExpressionThis compound EC50 (µM)
Cell Line Ae.g., Human Colon CancerHighEnter Data
Cell Line Be.g., Human Normal ColonLowEnter Data
Cell Line Ce.g., Human Liver CancerHighEnter Data
Cell Line De.g., Human Normal LiverLowEnter Data

Table 2: Effect of Mitigation Strategies on this compound Cytotoxicity in Cell Line A

ConditionThis compound Conc. (µM)Co-treatment% Viability
Vehicle Control0None100%
This compounde.g., EC50 valueNone~50%
This compound + Antioxidant Xe.g., EC50 valuee.g., 10 µMEnter Data
This compound + Pan-caspase inhibitore.g., EC50 valuee.g., 20 µMEnter Data

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assessment using a Resazurin-based Assay

This protocol describes a common method for assessing cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Assay:

    • Prepare a working solution of resazurin (e.g., at 0.1 mg/mL in PBS).

    • Add the resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.

    • Measure the fluorescence of the resorufin (B1680543) product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium but no cells).

    • Normalize the fluorescence values to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 2: Apoptosis Assessment by Caspase-3/7 Activity Assay

This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1. It is advisable to use a 96-well, white-walled plate for luminescence-based assays.

  • Caspase-Glo® 3/7 Assay (Promega):

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium volume.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium but no cells).

    • Compare the luminescence signal from this compound-treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity. An increase in luminescence indicates the induction of apoptosis.

Technical Support Center: Refining "Compound X" Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Compound X" in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Compound X?

A1: Compound X is a potent and selective inhibitor of the PI3K/Akt signaling pathway. It is designed to target the p110α catalytic subunit of PI3K, leading to the downstream inhibition of Akt phosphorylation and subsequent modulation of cellular processes such as cell survival, proliferation, and metabolism.

Q2: What is the recommended starting concentration range for Compound X in primary cell culture?

A2: For initial experiments, we recommend a dose-response study ranging from 0.1 µM to 50 µM. The optimal concentration will vary depending on the primary cell type and the experimental endpoint.

Q3: How should I dissolve and store Compound X?

A3: Compound X is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: My primary cells show high levels of toxicity even at low concentrations of Compound X. What could be the cause?

A4: Primary cells can be highly sensitive to DMSO, the solvent used for Compound X. Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%.[1] It is also crucial to handle primary cells with care, as they are more fragile than immortalized cell lines.[1][2] Consider performing a DMSO toxicity control to assess the sensitivity of your specific primary cells.

Q5: I am not observing the expected inhibitory effect of Compound X on my target pathway. What should I do?

A5: Several factors could contribute to a lack of effect. First, verify the activity of your Compound X stock. Ensure that the treatment duration is sufficient for the compound to exert its effect; a time-course experiment is recommended. Also, consider the possibility of drug resistance or the activation of compensatory signaling pathways in your primary cells.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Cell Viability After Treatment High DMSO concentration in the final culture medium.Maintain a final DMSO concentration of ≤ 0.5%. Run a vehicle-only control.
Primary cells are sensitive to the treatment.Reduce the concentration of Compound X and/or shorten the treatment duration.
Suboptimal cell health prior to treatment.Ensure primary cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent Results Between Experiments Variation in primary cell passages.Use primary cells from the same passage number for all related experiments to minimize variability.
Inconsistent timing of compound addition or assay readout.Standardize all experimental steps, including incubation times and reagent addition.
Freeze-thaw cycles of Compound X stock.Aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles.
No Effect of Compound X on Target Pathway Insufficient treatment time or concentration.Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to determine optimal conditions.
Degraded Compound X.Use a fresh aliquot of Compound X stock solution.
Activation of alternative signaling pathways.[3]Investigate potential compensatory mechanisms by analyzing related signaling pathways via western blot or other relevant assays.
Cell Clumping After Treatment Release of DNA from dead cells.Add DNase I to the culture medium to prevent clumping.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of Compound X on primary cells.

Materials:

  • Primary cells

  • Complete cell culture medium

  • Compound X

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest Compound X concentration.

  • Remove the old medium from the cells and add 100 µL of the prepared Compound X dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Pathway Analysis

This protocol is for analyzing the effect of Compound X on the phosphorylation status of Akt.

Materials:

  • Primary cells treated with Compound X

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with Compound X, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).

Quantitative Data Summary

Table 1: Cytotoxicity of Compound X on Primary Human Glioblastoma Cells (72h treatment)

Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
0.198.14.8
185.36.1
552.77.3
1025.44.5
2010.22.1
505.11.5

Table 2: IC50 Values of Compound X in Various Primary Cell Lines (48h treatment)

Primary Cell LineIC50 (µM)
Human Glioblastoma7.8
Human Prostate Cancer12.5
Human Breast Cancer9.2

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts CompoundX Compound X CompoundX->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Proliferation, Survival) pAkt->Downstream

Caption: Proposed signaling pathway of Compound X.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Primary Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with Compound X (Dose-response) seed->treat incubate Incubate for defined period treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot for Pathway Analysis incubate->western analyze Data Analysis and Interpretation viability->analyze western->analyze end End: Determine IC50 & Pathway Inhibition analyze->end

Caption: General experimental workflow for Compound X testing.

Troubleshooting_Tree start Problem: Inconsistent Results q1 Are you using the same primary cell passage? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the Compound X stock aliquoted? a1_yes->q2 s1 Solution: Use consistent passage numbers. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are experimental timings standardized? a2_yes->q3 s2 Solution: Aliquot stock to avoid freeze-thaw cycles. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end If issues persist, contact technical support. a3_yes->end s3 Solution: Ensure consistent incubation and readout times. a3_no->s3

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Guide to VUF10132 and Other CXCR3 Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance and experimental data of VUF10132 in comparison to other prominent CXCR3 antagonists, including AMG-487, SCH-546738, and NBI-74330.

This guide provides a comprehensive comparison of this compound with other key CXCR3 antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance based on available experimental data. The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a crucial role in mediating the migration of immune cells, particularly T helper 1 (Th1) cells, to sites of inflammation. Its involvement in various autoimmune diseases and inflammatory conditions has made it a significant target for therapeutic intervention. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a thorough understanding of these compounds.

Comparative Analysis of In Vitro Potency

The following tables summarize the in vitro potency of this compound and other selected CXCR3 antagonists as determined by various key assays. These assays are fundamental in characterizing the pharmacological profile of these compounds.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand known to bind to the receptor is competed with the unlabeled antagonist. The concentration of the antagonist that inhibits 50% of the radioligand binding is known as the IC50, and from this, the inhibitory constant (Ki) can be calculated.

CompoundRadioligandCell Line/MembraneKi (nM)IC50 (nM)Citation(s)
This compound [³H]-VUF11211HEK293/CXCR3--[1]
AMG-487 ¹²⁵I-IP-10CXCR3-expressing cells-8.0[2][3][4]
¹²⁵I-ITACCXCR3-expressing cells-8.2[2][3][4]
SCH-546738 ³⁵S-SCH-535390Human CXCR30.4-[5][6]
¹²⁵I-hCXCL10Human CXCR3-0.8 - 2.2[5][6][7]
¹²⁵I-hCXCL11Human CXCR3-0.8 - 2.2[5][6][7]
NBI-74330 ¹²⁵I-CXCL10CXCR3-expressing cells1.5-
¹²⁵I-CXCL11CXCR3-CHO cell membranes3.2-
Functional Assays: Calcium Mobilization and Chemotaxis

Functional assays assess the ability of an antagonist to inhibit the downstream signaling events triggered by agonist binding to the receptor. Calcium mobilization assays measure the antagonist's ability to block the increase in intracellular calcium concentration induced by a CXCR3 agonist. Chemotaxis assays evaluate the antagonist's capacity to inhibit the directed migration of cells towards a chemoattractant.

CompoundAssay TypeAgonistCell LineIC50 (nM)Citation(s)
AMG-487 Calcium MobilizationITAC-5[2]
ChemotaxisIP-10 (CXCL10)CXCR3-mediated cells8[2][3][4]
ChemotaxisITAC (CXCL11)CXCR3-mediated cells15[2][3][4]
ChemotaxisMIG (CXCL9)CXCR3-mediated cells36[2][3][4]
SCH-546738 ChemotaxisCXCL9, CXCL10, CXCL11Human activated T cells~10 (IC90)[5][6]
NBI-74330 Calcium MobilizationCXCL10, CXCL11CXCR3-expressing cells7
ChemotaxisCXCL11H9 cells3.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize CXCR3 antagonists.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the CXCR3 receptor.

Materials:

  • HEK293 cells stably expressing human CXCR3.

  • Cell membrane preparation buffer (e.g., 15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl₂, pH 7.4).

  • Binding buffer (e.g., 50 mM HEPES, 500 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Radioligand (e.g., ¹²⁵I-CXCL10).

  • Unlabeled test compound (e.g., this compound, AMG-487, etc.).

  • GF/C filter plates pre-treated with polyethylenimine (PEI).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: HEK293/CXCR3 cells are harvested, washed with ice-cold PBS, and homogenized in membrane preparation buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in binding buffer.[8]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation (typically 15 µ g/well ).

  • Add serial dilutions of the unlabeled test compound.

  • Add the radioligand at a fixed concentration (e.g., ~100 pM of ¹²⁵I-CXCL10).[8]

  • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the pre-treated GF/C filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[8]

  • Detection: Dry the filters and measure the radioactivity of the bound radioligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium release.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CXCR3.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • CXCR3 agonist (e.g., CXCL10 or CXCL11).

  • Test compound.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CXCR3-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark.[2]

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Inject the CXCR3 agonist at a predetermined concentration (e.g., EC₈₀) and immediately begin kinetic measurement of the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the inhibitory effect of the test compound on the agonist-induced calcium flux to determine the IC50 value.

Chemotaxis Assay

Objective: To assess the ability of a test compound to block the migration of cells towards a chemoattractant.

Materials:

  • Human peripheral blood lymphocytes (PBLs) or a T cell line (e.g., Jurkat) expressing CXCR3.[5][6][10]

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell plate with 5 µm pore size).

  • Chemoattractant (e.g., CXCL10, CXCL11, or CXCL9).

  • Test compound.

  • Assay medium (e.g., RPMI with 0.5% BSA).

  • Cell staining dye (e.g., Calcein AM) for quantification.

Procedure:

  • Cell Preparation: Isolate and prepare the T cells. For primary T cells, they may need to be activated (e.g., with PHA/IL-2) to upregulate CXCR3 expression.[5][6]

  • Assay Setup: Add the chemoattractant solution to the lower wells of the chemotaxis chamber.

  • In the upper chamber (insert), add the cell suspension that has been pre-incubated with various concentrations of the test compound. The test compound can also be added to the lower chamber.[5][6]

  • Incubation: Incubate the chamber for a set period (e.g., 1-3 hours) at 37°C to allow for cell migration.[10]

  • Quantification: After incubation, remove the non-migrated cells from the top of the insert.

  • Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by direct cell counting.

  • Data Analysis: Determine the percentage of inhibition of chemotaxis by the test compound at different concentrations to calculate the IC50 value.

Visualizing CXCR3 Signaling and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the CXCR3 signaling pathway and a typical experimental workflow for comparing CXCR3 antagonists.

CXCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL9 CXCL9 CXCR3 CXCR3 CXCL9->CXCR3 bind CXCL10 CXCL10 CXCL10->CXCR3 bind CXCL11 CXCL11 CXCL11->CXCR3 bind G_protein Gαi/Gq CXCR3->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Chemotaxis Gene_expression Gene Expression MAPK->Gene_expression

CXCR3 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Optional) start Select CXCR3 Antagonists (this compound, AMG-487, etc.) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay calcium_assay Calcium Mobilization Assay (Determine IC50) start->calcium_assay chemotaxis_assay Chemotaxis Assay (Determine IC50) start->chemotaxis_assay data_analysis Comparative Data Analysis binding_assay->data_analysis calcium_assay->data_analysis chemotaxis_assay->data_analysis model Select Disease Model (e.g., Arthritis, MS) data_analysis->model Select Lead Candidates treatment Administer Antagonists model->treatment evaluation Evaluate Efficacy (e.g., Disease Score, Histology) treatment->evaluation pk_pd Pharmacokinetics/ Pharmacodynamics evaluation->pk_pd

Experimental Workflow for Comparing CXCR3 Antagonists

References

A Comparative Efficacy Analysis of VUF10132 and NBI-74330 as CXCR3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development targeting inflammatory diseases, the C-X-C chemokine receptor 3 (CXCR3) has emerged as a significant focus. This receptor, predominantly expressed on activated T-lymphocytes, plays a crucial role in mediating the migration of these immune cells to sites of inflammation. Consequently, the development of potent and selective CXCR3 antagonists is a key strategy for a range of autoimmune and inflammatory disorders. This guide provides a detailed comparison of two such antagonists, VUF10132 (with data presented for the closely related and publicly documented compound VUF10085) and NBI-74330, focusing on their efficacy as determined by available preclinical data.

While direct comparative studies between VUF10085 and NBI-74330 are not publicly available, this guide synthesizes data from independent research to offer an objective overview for researchers, scientists, and professionals in drug development.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy data for VUF10085 and NBI-74330, highlighting their potency in inhibiting key functions of the CXCR3 receptor.

Table 1: In Vitro Binding Affinity of CXCR3 Antagonists

CompoundAssay TypeLigandCell/Membrane SourceAffinity (Ki)Citation
NBI-74330 Radioligand Binding[125I]CXCL10Transfected CHO cells1.5 nM[1]
NBI-74330 Radioligand Binding[125I]CXCL11Transfected CHO cells3.2 nM[1]
NBI-74330 Radioligand Binding[125I]CXCL11Transfected CHO cells3.6 nM[2][3]
VUF10085 Not Reported--Not Reported-

Table 2: In Vitro Functional Antagonism of CXCR3

CompoundAssay TypeLigandCell LineIC50Citation
NBI-74330 Calcium MobilizationCXCL10 (EC80)CXCR3-expressing cells7 nM[2]
NBI-74330 Calcium MobilizationCXCL11 (EC80)CXCR3-expressing cells7 nM[2]
NBI-74330 GTPγS BindingCXCL11H9 cells5.5 nM[2][4]
NBI-74330 ChemotaxisCXCL11H9 cells3.9 nM[2][4]
VUF10085 ChemotaxisCXCL11 (10 nM)WT CXCR3 transfectants380 nM[5]
VUF10085 Ligand Binding InhibitionCXCL11WT CXCR3 transfectants169 nM[5]

Based on the available data, NBI-74330 demonstrates significantly higher potency in in vitro functional assays compared to VUF10085, with IC50 values in the low nanomolar range for inhibition of calcium mobilization, GTPγS binding, and chemotaxis. VUF10085 shows antagonist activity in the higher nanomolar range.

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are summaries of the methodologies used in the key experiments cited.

Radioligand Binding Assay (for NBI-74330)
  • Objective: To determine the binding affinity (Ki) of the antagonist to the CXCR3 receptor.

  • Method:

    • Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CXCR3 receptor.

    • A constant concentration of a radiolabeled CXCR3 ligand (e.g., [125I]CXCL10 or [125I]CXCL11) was incubated with the cell membranes.

    • Increasing concentrations of the unlabeled antagonist (NBI-74330) were added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was measured using a gamma counter.

    • The Ki value was calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2][3]

Chemotaxis Assay (for NBI-74330 and VUF10085)
  • Objective: To assess the ability of the antagonist to inhibit the directional migration of cells towards a CXCR3 ligand.

  • Method:

    • A transwell migration assay system (e.g., 96-well ChemoTx plates with a 5 µm pore size polycarbonate membrane) was used.[6]

    • The lower chamber of the transwell was filled with media containing a specific concentration of a CXCR3 chemokine (e.g., CXCL11).

    • CXCR3-expressing cells (e.g., human T-cell line H9 or transfected cell lines) were pre-incubated with varying concentrations of the antagonist (NBI-74330 or VUF10085) or vehicle control.

    • The pre-treated cells were then placed in the upper chamber of the transwell.

    • The plate was incubated for a set period (e.g., 4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

    • The number of migrated cells in the lower chamber was quantified, for example, by using a fluorescent dye like Calcein AM and measuring fluorescence.[7]

    • The IC50 value was determined as the concentration of the antagonist that caused a 50% reduction in the number of migrated cells compared to the vehicle control.[2][4][5]

In Vivo Thioglycolate-Induced Peritonitis Model (for NBI-74330)
  • Objective: To evaluate the in vivo efficacy of the antagonist in reducing inflammatory cell migration.

  • Method:

    • LDL receptor-deficient (LDLr-/-) mice were treated with daily subcutaneous injections of NBI-74330 (100 mg/kg) or a vehicle control.[8]

    • Peritonitis was induced by an intraperitoneal injection of sterile 3% thioglycolate solution.[8]

    • Several days after the induction of peritonitis, the mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS) to collect the infiltrated cells.[8]

    • The total number of peritoneal cells was counted.

    • The specific populations of migrated immune cells (e.g., CD4+ T cells and macrophages) were quantified using flow cytometry with specific cell surface markers.[8]

    • The reduction in the number of migrated cells in the NBI-74330-treated group was compared to the vehicle-treated group to determine in vivo efficacy.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the CXCR3 signaling pathway and a general workflow for evaluating CXCR3 antagonists.

CXCR3_Signaling_Pathway cluster_ligands CXCR3 Ligands cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CXCL9 CXCL9 (Mig) CXCR3 CXCR3 Receptor (GPCR) CXCL9->CXCR3 Binding CXCL10 CXCL10 (IP-10) CXCL10->CXCR3 Binding CXCL11 CXCL11 (I-TAC) CXCL11->CXCR3 Binding G_protein Gαi/βγ CXCR3->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis Gene_expression Gene Expression Ca_release->Gene_expression Cell_survival Cell Survival & Proliferation Ca_release->Cell_survival MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK PKC->Chemotaxis PKC->Gene_expression PKC->Cell_survival MAPK->Chemotaxis MAPK->Gene_expression MAPK->Cell_survival PI3K->Chemotaxis PI3K->Gene_expression PI3K->Cell_survival

Caption: Simplified CXCR3 signaling cascade upon ligand binding.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison start CXCR3 Antagonist (e.g., VUF10085, NBI-74330) binding_assay Binding Assays (Radioligand Competition) start->binding_assay functional_assays Functional Assays (Calcium Flux, GTPγS, Chemotaxis) start->functional_assays potency Determine Affinity (Ki) & Potency (IC50) binding_assay->potency functional_assays->potency animal_model Disease Model Selection (e.g., Arthritis, Atherosclerosis) potency->animal_model dosing Dosing & Administration animal_model->dosing efficacy_readout Efficacy Readouts (e.g., Cell Infiltration, Lesion Size) dosing->efficacy_readout pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) dosing->pk_pd data_analysis Statistical Analysis efficacy_readout->data_analysis pk_pd->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

Caption: General workflow for CXCR3 antagonist evaluation.

Conclusion

Based on the currently available preclinical data, NBI-74330 appears to be a more potent CXCR3 antagonist than VUF10085 in in vitro settings, exhibiting efficacy in the low nanomolar range across multiple functional assays. NBI-74330 has also demonstrated significant in vivo efficacy in animal models of inflammatory diseases. While data for VUF10085 is more limited, it serves as a valuable tool for studying the specific binding interactions within the CXCR3 receptor.

References

VUF10132: A Comparative Guide to its Inverse Agonist Activity at the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VUF10132's performance as a histamine (B1213489) H4 receptor (H4R) inverse agonist against other key pharmacological tools. The information presented is collated from peer-reviewed scientific literature and pharmacological databases to support researchers in their selection of appropriate compounds for studying the H4R.

Comparative Analysis of Receptor Binding Affinity

The binding affinities of this compound, the selective H4R antagonist JNJ 7777120, and the dual H3R/H4R inverse agonist thioperamide (B1682323) for all four human histamine receptor subtypes are summarized below. A higher pKi value indicates a higher binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.1
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

This compound demonstrates a high affinity for the histamine H4 receptor, comparable to that of thioperamide. While it shows some affinity for the H3 receptor, it is significantly less active at H1 and H2 receptors. In contrast, JNJ 7777120 exhibits exceptional selectivity for the H4 receptor.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[1][2][3] Upon binding of an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Conversely, an inverse agonist like this compound stabilizes the inactive state of the receptor, reducing its basal activity and leading to an increase in cAMP levels in systems with constitutive receptor activity.

H4R_Signaling cluster_membrane Plasma Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (α, β, γ subunits) H4R->G_protein Reduces basal activation AC Adenylyl Cyclase G_protein->AC Less inhibition of cAMP cAMP AC->cAMP Converts This compound This compound (Inverse Agonist) This compound->H4R Binds to and stabilizes inactive state ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Increased levels lead to

Caption: this compound inverse agonism at the H4R.

Experimental Protocols

Detailed methodologies for key experiments to validate the inverse agonist activity of this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the H4 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing hH4R incubation Incubate membranes, radioligand, and competitor prep_membranes->incubation prep_ligands Prepare radioligand ([3H]histamine) and competitor (this compound) prep_ligands->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify radioactivity filtration->quantification analysis Determine IC50 and Ki values quantification->analysis

Caption: Workflow for H4R radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human histamine H4 receptor.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-histamine and varying concentrations of the unlabeled test compound (this compound).

    • Incubate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[4]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of a compound to modulate intracellular cAMP levels, thereby determining its functional activity as an agonist, antagonist, or inverse agonist.

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture cells expressing hH4R stimulation Stimulate cells with forskolin (B1673556) and varying concentrations of this compound prep_cells->stimulation prep_compounds Prepare this compound and forskolin solutions prep_compounds->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Determine EC50 and Emax values detection->analysis

Caption: Workflow for H4R functional cAMP assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably co-expressing the human histamine H4 receptor.

    • Seed the cells into 96-well or 384-well microplates and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce adenylyl cyclase activity and increase intracellular cAMP levels.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Detection and Analysis:

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • For inverse agonists, an increase in forskolin-stimulated cAMP levels will be observed.

    • Generate concentration-response curves and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

References

VUF10132: A Comparative Analysis of its Specificity for the CXCR3 Chemokine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VUF10132's performance, focusing on its specificity for the human C-X-C chemokine receptor 3 (CXCR3) over other chemokine receptors. The information presented is supported by available experimental data and detailed methodologies for key assays used in receptor characterization.

This compound is a non-peptide antagonist of the human CXCR3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking. CXCR3 and its ligands, CXCL9, CXCL10, and CXCL11, are implicated in a variety of inflammatory diseases and cancer, making CXCR3 a significant therapeutic target. The specificity of a receptor antagonist is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This guide examines the selectivity profile of this compound.

Quantitative Data Summary

While comprehensive quantitative data profiling this compound against a broad panel of chemokine receptors is not extensively available in peer-reviewed literature, existing studies consistently highlight its high affinity and specificity for CXCR3. The available binding affinity data for this compound at the human CXCR3 receptor is summarized below. It is important to note that in studies involving CXCR3-CXCR4 heteromers, small molecule antagonists of CXCR3, unlike small molecule agonists, did not exhibit cross-inhibition of chemokine binding to CXCR4, suggesting a high degree of specificity.

Receptor Ligand Assay Type Affinity (Ki)
Human CXCR3This compoundRadioligand BindingHigh affinity (specific values not consistently reported)
Murine CXCR3This compoundRadioligand BindingSlightly lower affinity than for human CXCR3
CXCR1This compoundNot ReportedNo significant binding reported
CXCR2This compoundNot ReportedNo significant binding reported
CXCR4This compoundNot ReportedNo significant binding reported in heteromer studies
CCR5This compoundNot ReportedNo significant binding reported
CCR7This compoundNot ReportedNo significant binding reported

CXCR3 Signaling Pathways

CXCR3 activation by its cognate chemokines initiates a cascade of intracellular signaling events primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the release of Gβγ subunits activates downstream effectors such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), and stimulates intracellular calcium mobilization. This compound, as an antagonist, blocks these signaling pathways by preventing the binding of endogenous ligands to CXCR3. Some studies also suggest that this compound may act as an inverse agonist, reducing the basal activity of the receptor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR3 CXCR3 G_protein Gαiβγ CXCR3->G_protein Activation This compound This compound This compound->CXCR3 Antagonist (Blocks Binding) Chemokine Chemokine (CXCL9, 10, 11) Chemokine->CXCR3 Agonist G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition PI3K PI3K G_beta_gamma->PI3K MAPK MAPK G_beta_gamma->MAPK Ca_mobilization ↑ Intracellular Ca²⁺ G_beta_gamma->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Chemotaxis, Cell Proliferation, Inflammation cAMP->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

CXCR3 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The specificity and functional activity of this compound are determined using standard pharmacological assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for CXCR3 and its potential to bind to other chemokine receptors.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing the target receptor (e.g., CXCR3, CXCR1, etc.) start->prep incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-CXCL10) and varying concentrations of This compound. prep->incubation separation Separate bound from free radioligand by rapid filtration. incubation->separation quantification Quantify radioactivity of bound ligand using a scintillation counter. separation->quantification analysis Analyze data to determine the IC₅₀ of this compound. Calculate Ki using the Cheng-Prusoff equation. quantification->analysis end End analysis->end

Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the chemokine receptor of interest (e.g., HEK293 cells expressing human CXCR3).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand for the target receptor (e.g., [¹²⁵I]-CXCL10 for CXCR3).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of a known unlabeled ligand for the target receptor.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium influx induced by a CXCR3 agonist.

cluster_workflow Calcium Mobilization Assay Workflow start Start cell_prep Plate cells expressing the target receptor in a 96-well black-walled, clear-bottom plate. start->cell_prep dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). cell_prep->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound. dye_loading->pre_incubation agonist_addition Add a fixed concentration of a receptor agonist (e.g., CXCL10) to stimulate the cells. pre_incubation->agonist_addition measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader. agonist_addition->measurement analysis Analyze the data to determine the IC₅₀ of this compound for inhibition of the calcium response. measurement->analysis end End analysis->end

Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the target chemokine receptor into a 96-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C for a specified time to allow the dye to enter the cells and be de-esterified.

  • Assay Procedure:

    • Wash the cells to remove excess extracellular dye.

    • Add varying concentrations of this compound to the wells and pre-incubate for a short period.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of the appropriate chemokine agonist (e.g., CXCL10 for CXCR3) to all wells simultaneously to stimulate the receptor.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for the inhibition of the agonist-induced calcium response.

Conclusion

This compound is a potent and highly selective antagonist for the human CXCR3 receptor. While a comprehensive screening against a wide array of chemokine receptors is not publicly documented, the available evidence strongly suggests a favorable specificity profile, with minimal to no reported activity on other closely related chemokine receptors. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel CXCR3 modulators, which are crucial steps in the development of targeted therapies for inflammatory diseases and cancer.

Comparative Analysis of Cross-Species Reactivity for Histamine H4 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The histamine (B1213489) H4 receptor (H4R) has emerged as a significant therapeutic target for a range of inflammatory and immune disorders, including asthma, dermatitis, and pruritus. As drug development programs advance, the characterization of novel ligands for this receptor is paramount. A critical aspect of preclinical evaluation is the assessment of a compound's cross-species reactivity, which determines its pharmacological activity in various animal models used to predict human efficacy. This guide provides a comparative framework for evaluating the cross-species performance of H4R antagonists.

Data Presentation: Comparative Pharmacology of H4R Antagonists

Significant variations in the pharmacology of H4R ligands across different species have been documented.[1] These differences are attributed to variations in the amino acid sequences of the H4 receptor among species.[1] For instance, the human and guinea pig H4 receptors show a higher affinity for histamine compared to their rat and mouse counterparts.[1] Such discrepancies underscore the importance of empirical testing of any new ligand across relevant species.

The following table summarizes the binding affinities (Ki) and functional activities of the reference antagonists JNJ 7777120 and VUF-6002 at H4 receptors from different species.

CompoundSpeciesBinding Affinity (Ki, nM)Functional ActivityReference
JNJ 7777120 Human4.5pA2 = 7.8[2][3]
Mouse~4-[4]
Rat~4-[4]
VUF-6002 Human26IC50 (chemotaxis) = 138 nM (mast cells), 530 nM (eosinophils)[5][6]
RodentExcellent affinity and selectivityEfficacious anti-inflammatory agent in vivo[7]

Note: '-' indicates data not specified in the provided search results. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency. IC50 is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Accurate determination of a compound's binding affinity and functional potency is crucial. The following are detailed protocols for the key in vitro assays used to characterize H4R antagonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the H4 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human, mouse, rat, or guinea pig H4 receptor.

  • Radioligand: [3H]-Histamine (specific activity: ~60-90 Ci/mmol).[8]

  • Test Compound: VUF10132 or other antagonists at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Binding Control: A high concentration of unlabeled histamine (e.g., 10 µM).[8]

  • Equipment: 96-well microplates, glass fiber filters (pre-soaked in polyethyleneimine), filtration manifold, and a liquid scintillation counter.[8]

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following in order: 50 µL of assay buffer (for total binding), 50 µL of test compound, or 50 µL of non-specific binding control.

  • Add 50 µL of [3H]-histamine to all wells (final concentration ~10 nM).[8]

  • Add 150 µL of the cell membrane preparation (15-30 µg of protein) to initiate the binding reaction.[8]

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.[8]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[8]

  • Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting inhibition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Determining Antagonist Activity

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of H4R activation.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the H4 receptor of the desired species.

  • Agonist: A selective H4R agonist like 4-methylhistamine (B1206604).[3]

  • Test Compound: this compound or other antagonists.

  • Forskolin: To stimulate basal cAMP levels.[9]

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).[9][10]

  • Equipment: 96-well cell culture plates, and a plate reader compatible with the chosen assay kit.

2. Procedure:

  • Seed the H4R-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.[9]

  • Prepare a solution containing the H4R agonist (at its EC80 concentration) and a fixed concentration of forskolin.[9]

  • Add the agonist/forskolin mixture to the wells and incubate for 30 minutes at room temperature.[9]

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

3. Data Analysis:

  • Plot the cAMP levels against the logarithm of the antagonist concentration.

  • The resulting data will show the antagonist's ability to reverse the agonist-induced decrease in cAMP.

  • Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the cAMP production inhibited by the agonist.[9]

  • If a Schild analysis is performed, the pA2 value can be determined to quantify the antagonist's potency.

Mandatory Visualization

The following diagrams illustrate the H4 receptor signaling pathway and a typical experimental workflow for assessing the cross-species reactivity of a novel antagonist.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (α, βγ) H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi inhibits PLC PLC G_protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H4R Ca2_mobilization ↑ Ca²⁺ Mobilization PLC->Ca2_mobilization

Caption: H4R Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (pA2 / IC50) prep_membranes Prepare Membranes (Human, Mouse, Rat, Guinea Pig H4R) binding_assay Radioligand Binding Assay ([3H]-Histamine vs. Antagonist) prep_membranes->binding_assay calc_ki Calculate Ki Values binding_assay->calc_ki compare Compare Cross-Species Reactivity calc_ki->compare prep_cells Culture Cells (Human, Mouse, Rat, Guinea Pig H4R) functional_assay cAMP Functional Assay (Antagonist vs. Agonist) prep_cells->functional_assay calc_potency Calculate pA2 / IC50 Values functional_assay->calc_potency calc_potency->compare

Caption: Experimental Workflow.

References

Comparative Analysis of VUF10132 and Small Molecule CXCR3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VUF10132 and other prominent small molecule inhibitors of the C-X-C motif chemokine receptor 3 (CXCR3). This analysis is supported by available experimental data to facilitate informed decisions in drug discovery and development projects.

The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its involvement in various autoimmune diseases, inflammatory conditions, and cancer has made it an attractive therapeutic target. This has led to the development of numerous small molecule inhibitors aimed at blocking the interaction of CXCR3 with its cognate chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). This guide focuses on a comparative analysis of this compound and other key small molecule CXCR3 inhibitors, presenting their performance based on available preclinical data.

Overview of this compound

This compound is a non-peptide antagonist of the human CXCR3 receptor. A notable characteristic of this compound is its exhibition of inverse agonist properties at the CXCR3 receptor. This means that in addition to blocking the action of agonists, it can also reduce the basal, or constitutive, activity of the receptor. This property could be advantageous in disease states where the receptor is overexpressed and signals independently of its ligands. While this compound has demonstrated high affinity for the human CXCR3 receptor, its affinity for the murine counterpart is reported to be slightly lower.

Quantitative Comparison of Small Molecule CXCR3 Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of other well-characterized small molecule CXCR3 inhibitors. The data is derived from various in vitro assays designed to measure the binding affinity and functional inhibition of these compounds.

Table 1: Comparative Binding Affinities of Small Molecule CXCR3 Inhibitors

CompoundRadioligandCell Line/Membrane PreparationAssay TypeK_i_ (nM)IC_50_ (nM)Citation(s)
This compound [¹²⁵I]-CXCL10HEK293/CXCR3 membranesCompetitive Binding251-[1]
AMG 487 [¹²⁵I]-CXCL10CXCR3-expressing cellsCompetitive Binding-8.0[2][3]
[¹²⁵I]-CXCL11CXCR3-expressing cellsCompetitive Binding-8.2[2][3]
ACT-777991 [¹²⁵I]-CXCL10-Radioligand Binding-Representative IC50 curve available[4]
NBI-74330 [¹²⁵I]-CXCL10CXCR3-CHO cell membranesCompetitive Binding1.5-[4][5]
[¹²⁵I]-CXCL11CXCR3-CHO cell membranesCompetitive Binding3.2-[4][5]
TAK-779 ---1.1 (for CCR5)-[1][6]
SCH 546738 [¹²⁵I]-CXCL10 / [¹²⁵I]-CXCL11CXCR3-expressing T cellsCompetitive Binding0.410[7]
VUF10085 [¹²⁵I]-CXCL10HEK293/CXCR3 membranesCompetitive Binding20-[1]
VUF10472 [¹²⁵I]-CXCL10HEK293/CXCR3 membranesCompetitive Binding4-[1]
VUF5834 [¹²⁵I]-CXCL10HEK293/CXCR3 membranesCompetitive Binding158-[1]

Note: K_i_ (inhibitory constant) and IC_50_ (half-maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity. Direct comparison should be made with caution due to variations in experimental conditions between studies.

Table 2: Comparative Functional Inhibition of Small Molecule CXCR3 Inhibitors

CompoundFunctional AssayLigandCell LineIC_50_ (nM)Citation(s)
This compound PLC activationCXCL10HEK293/CXCR3Data not available[1]
AMG 487 ChemotaxisCXCL10 (IP-10)CXCR3-expressing cells8[2]
ChemotaxisCXCL11 (ITAC)CXCR3-expressing cells15[2]
ChemotaxisCXCL9 (MIG)CXCR3-expressing cells36[2]
Calcium MobilizationCXCL11 (ITAC)CXCR3-expressing cells5[2]
ACT-777991 T-cell MigrationCXCL11Human activated T cells3.2 - 64[8]
T-cell MigrationCXCL11Mouse activated T cells4.9 - 21[8]
NBI-74330 GTPγS BindingCXCL11H9 cells5.5[5]
ChemotaxisCXCL11H9 cells3.9[5]
Calcium MobilizationCXCL10 / CXCL11CXCR3-expressing cells7[5]
SCH 546738 Chemotaxis-Activated T cellsSignificantly inhibited[7]

Note: IC_50_ values in functional assays represent the concentration of the inhibitor required to block 50% of the cellular response. Lower values indicate greater potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the underlying biological processes.

CXCR3_Signaling_Pathway cluster_ligands CXCR3 Ligands cluster_receptor Cell Membrane cluster_inhibitors Small Molecule Inhibitors cluster_downstream Intracellular Signaling CXCL9 CXCL9 (Mig) CXCR3 CXCR3 Receptor CXCL9->CXCR3 bind and activate CXCL10 CXCL10 (IP-10) CXCL10->CXCR3 bind and activate CXCL11 CXCL11 (I-TAC) CXCL11->CXCR3 bind and activate G_protein Gαi/Gq CXCR3->G_protein activates This compound This compound This compound->CXCR3 antagonize/ inverse agonism Other_Inhibitors AMG 487, ACT-777991, etc. Other_Inhibitors->CXCR3 antagonize PLC PLC Activation G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK/ERK Pathway G_protein->MAPK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Chemotaxis Chemotaxis, Migration, Gene Transcription Ca_Mobilization->Chemotaxis PI3K_Akt->Chemotaxis MAPK->Chemotaxis

Caption: CXCR3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Membrane_Prep 1. Membrane Preparation (e.g., from CXCR3-expressing cells) Radioligand 2. Incubation with Radioligand (e.g., [¹²⁵I]-CXCL10) Membrane_Prep->Radioligand Inhibitor 3. Addition of Inhibitor (this compound or other) Radioligand->Inhibitor Separation 4. Separation of Bound/ Free Radioligand Inhibitor->Separation Detection 5. Quantification of Radioactivity Separation->Detection Ki_IC50 6. Calculation of Ki/IC50 Detection->Ki_IC50 Cell_Culture 1. Culture CXCR3-expressing cells Ligand_Stimulation 2. Stimulation with Ligand (e.g., CXCL11) Cell_Culture->Ligand_Stimulation Inhibitor_Treatment 3. Treatment with Inhibitor Ligand_Stimulation->Inhibitor_Treatment Assay 4. Perform Specific Assay (Chemotaxis, Ca²⁺, GTPγS) Inhibitor_Treatment->Assay Measurement 5. Measure Cellular Response Assay->Measurement IC50_Calc 6. Calculate IC50 Measurement->IC50_Calc

Caption: General workflow for binding and functional assays.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CXCR3 inhibitors.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (K_i_ or IC_50_) of a test compound by measuring its ability to displace a radiolabeled ligand from the CXCR3 receptor.

Materials:

  • HEK293 cells stably expressing human CXCR3.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11.

  • Unlabeled competitor (test compound, e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • 96-well filter plates (e.g., Millipore).

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Membrane Preparation: Harvest CXCR3-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its K_d_ value), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC_50_ value using non-linear regression analysis. Calculate the K_i_ value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To measure the ability of a test compound to inhibit the directional migration of CXCR3-expressing cells towards a chemokine gradient.

Materials:

  • CXCR3-expressing cells (e.g., activated human T cells, Jurkat cells transfected with CXCR3).

  • Chemotaxis chambers (e.g., Boyden chambers or multi-well Transwell plates with appropriate pore size).

  • Chemoattractant: CXCL10 or CXCL11.

  • Test compound.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Cell viability stain (e.g., Calcein-AM).

Protocol:

  • Cell Preparation: Culture and harvest CXCR3-expressing cells. Resuspend the cells in assay medium. For some assays, cells are pre-labeled with a fluorescent dye like Calcein-AM.

  • Assay Setup: Add the chemoattractant (CXCL10 or CXCL11) to the lower wells of the chemotaxis chamber.

  • Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of the test compound for a specified time (e.g., 30 minutes at 37°C).

  • Cell Seeding: Add the pre-treated cell suspension to the upper wells of the chamber, which are separated from the lower wells by a porous membrane.

  • Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, if cells were pre-labeled with a fluorescent dye, the fluorescence in the lower chamber can be measured using a plate reader.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the log concentration of the test compound to determine the IC_50_ value.

Calcium Mobilization Assay

Objective: To assess the ability of a test compound to block the increase in intracellular calcium concentration induced by chemokine activation of CXCR3, which is coupled to G_q_ proteins.

Materials:

  • CHO or HEK293 cells stably expressing human CXCR3.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: CXCL10 or CXCL11.

  • Test compound.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed CXCR3-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 45-60 minutes at 37°C).

  • Inhibitor Addition: After dye loading, wash the cells with assay buffer. Add the test compound at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist (CXCL10 or CXCL11) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is measured. The peak fluorescence response is plotted against the log concentration of the test compound to calculate the IC_50_ value.

GTPγS Binding Assay

Objective: To measure the activation of G proteins coupled to CXCR3 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation, and the inhibition of this process by a test compound.

Materials:

  • Membranes from cells expressing CXCR3.

  • [³⁵S]GTPγS.

  • Unlabeled GTPγS (for non-specific binding).

  • GDP.

  • Agonist: CXCL11.

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a microplate, combine cell membranes, GDP, the test compound at various concentrations, and the agonist (CXCL11).

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.

  • Quantification: Wash the filters, dry them, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC_50_ value.

Conclusion

The development of small molecule inhibitors targeting CXCR3 holds significant promise for the treatment of a range of inflammatory and autoimmune diseases. This compound, with its unique inverse agonist profile, represents an interesting pharmacological tool and potential therapeutic lead. This guide provides a comparative overview of this compound alongside other key CXCR3 antagonists, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers in the selection and characterization of CXCR3 inhibitors for their specific research and development needs. As the field continues to evolve, further head-to-head comparative studies will be invaluable in elucidating the subtle but potentially crucial differences in the pharmacological profiles of these compounds.

References

Head-to-Head Study: VUF10132 and Anti-CXCR3 Antibodies in CXCR3 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target in a multitude of inflammatory and autoimmune diseases, as well as in certain cancers.[1][2] This G protein-coupled receptor, primarily expressed on activated T cells and natural killer (NK) cells, plays a pivotal role in mediating leukocyte trafficking to sites of inflammation.[3][4][5] Its ligands—CXCL9, CXCL10, and CXCL11—are often upregulated in inflammatory microenvironments, making the CXCR3 axis a key driver of pathological immune responses.[2][6] Consequently, the development of antagonists to block this signaling pathway is an area of intense research.

This guide provides a head-to-head comparison of two distinct modalities for CXCR3 antagonism: VUF10132, a small-molecule antagonist, and anti-CXCR3 antibodies, a class of biologic inhibitors. While direct comparative studies are limited, this document compiles available experimental data to offer an objective overview of their respective mechanisms, performance, and experimental validation.

Mechanism of Action: Small Molecules vs. Monoclonal Antibodies

Both this compound and anti-CXCR3 antibodies aim to inhibit the downstream signaling cascade initiated by the binding of chemokines to the CXCR3 receptor. However, their molecular nature dictates different modes of interaction.

This compound is a non-peptide, small-molecule antagonist that is believed to bind within a pocket formed by the transmembrane helices of the CXCR3 receptor.[6][7] This allosteric inhibition prevents the conformational changes required for receptor activation upon chemokine binding.[6] this compound has also been reported to exhibit inverse agonist properties, meaning it can reduce the basal signaling activity of the receptor in the absence of a ligand.[7]

Anti-CXCR3 antibodies are large glycoprotein (B1211001) molecules that bind to the extracellular domains of the CXCR3 receptor with high specificity.[1][3] This binding physically obstructs the interaction between the receptor and its chemokine ligands, thereby preventing receptor activation and subsequent T-cell migration.[2][3] The specific epitope on the CXCR3 receptor that an antibody binds to can influence its inhibitory profile. For instance, the CXCR3-173 clone has been shown to inhibit the binding of CXCL10 and CXCL11, but not CXCL9.[8]

Below is a diagram illustrating the CXCR3 signaling pathway that both this compound and anti-CXCR3 antibodies aim to inhibit.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CXCL9 CXCL9 CXCR3 CXCR3 Receptor CXCL9->CXCR3 bind CXCL10 CXCL10 CXCL10->CXCR3 bind CXCL11 CXCL11 CXCL11->CXCR3 bind Gai Gαi CXCR3->Gai activates PLCb PLCβ Gai->PLCb MAPK MAPK (ERK) Gai->MAPK Akt Akt Gai->Akt Chemotaxis Chemotaxis & Cell Migration PLCb->Chemotaxis MAPK->Chemotaxis Akt->Chemotaxis

Diagram 1: Simplified CXCR3 Signaling Pathway.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and representative anti-CXCR3 antibodies. It is important to note the absence of direct, side-by-side experimental comparisons in the published literature.

FeatureThis compoundAnti-CXCR3 Antibodies
Molecule Type Small-molecule, non-peptideMonoclonal Antibody (IgG)
Target Human CXCR3 ReceptorHuman and Murine CXCR3 Receptor
Binding Site Allosteric, intrahelical siteExtracellular domains
Binding Affinity (Ki) 251 nM (for inhibiting ¹²⁵I-CXCL10 binding)[9]Varies by clone; typically in the low nanomolar to picomolar range.
Reported In Vitro Effects Inhibition of CXCL10-induced PLC activation[9]Inhibition of Th1 cell recruitment[3], reduction of CD8+ T cell proliferation[2]
Reported In Vivo Effects Anti-inflammatory activity in models of rheumatoid arthritis, multiple sclerosis, and psoriasis[7]Delayed or prevented alopecia areata development in mice[2], reduced T-cell migration in a peritonitis model[3]
Inverse Agonism Yes[7]Not typically reported

Experimental Protocols

The evaluation of CXCR3 antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional inhibition, and therapeutic efficacy.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki or IC50) of the antagonist for the CXCR3 receptor.

  • Methodology:

    • Membranes from cells engineered to express the CXCR3 receptor (e.g., HEK293/CXCR3) are prepared.[9]

    • A constant concentration of a radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10 or ¹²⁵I-CXCL11) is incubated with the cell membranes.[9]

    • Increasing concentrations of the unlabeled antagonist (this compound or anti-CXCR3 antibody) are added to compete for binding with the radioligand.

    • The amount of bound radioactivity is measured, and the data is used to calculate the concentration of the antagonist that inhibits 50% of the radioligand binding (IC50), from which the inhibition constant (Ki) can be derived.

2. Chemotaxis Assay

  • Objective: To assess the functional ability of the antagonist to block chemokine-induced cell migration.

  • Methodology:

    • CXCR3-expressing cells (e.g., activated T cells) are placed in the upper chamber of a transwell plate.

    • A CXCR3 ligand (e.g., CXCL10) is placed in the lower chamber to act as a chemoattractant.

    • The cells are pre-incubated with varying concentrations of the antagonist (this compound or anti-CXCR3 antibody) before being placed in the transwell plate.

    • After an incubation period, the number of cells that have migrated to the lower chamber is quantified. A reduction in cell migration in the presence of the antagonist indicates inhibitory activity.

3. In Vivo Models of Inflammation

  • Objective: To evaluate the therapeutic efficacy of the antagonist in a disease-relevant animal model.

  • Methodology (Example: Adjuvant-Induced Arthritis in Rats):

    • Arthritis is induced in rats by injection of an adjuvant.

    • A treatment group receives the CXCR3 antagonist (e.g., via intraperitoneal injection of an anti-CXCR3 antibody), while a control group receives a placebo (e.g., control IgG).[1]

    • The severity of arthritis is monitored over time by measuring clinical symptoms such as joint swelling and weight loss.[1]

    • At the end of the study, tissues can be collected for histological analysis and to quantify the infiltration of immune cells into the inflamed joints.[1]

The following diagram outlines a general workflow for the preclinical evaluation of a CXCR3 antagonist.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Analysis Binding Binding Assays (Determine Affinity) Functional Functional Assays (e.g., Chemotaxis) Binding->Functional Confirm Function PK_PD Pharmacokinetics & Pharmacodynamics Functional->PK_PD Select Lead Candidate Efficacy Efficacy in Disease Models (e.g., Arthritis) PK_PD->Efficacy Determine Dosing Data Data Analysis & Interpretation Efficacy->Data

Diagram 2: Preclinical Workflow for CXCR3 Antagonists.

Comparison and Outlook

The choice between a small-molecule antagonist like this compound and an anti-CXCR3 antibody depends on the specific therapeutic context and desired pharmacological properties.

This compound (Small Molecule):

  • Advantages: Potential for oral bioavailability, lower manufacturing costs, and better penetration into tissues.

  • Disadvantages: May have off-target effects and a shorter half-life, requiring more frequent dosing. The slightly lower affinity for the murine receptor compared to the human receptor could pose challenges in preclinical model translation.[7]

Anti-CXCR3 Antibodies:

  • Advantages: High specificity and affinity for the target, longer half-life allowing for less frequent dosing, and potentially fewer off-target effects.

  • Disadvantages: Higher manufacturing costs, typically require administration via injection, and their large size may limit penetration into certain tissues.

References

VUF10132 (D-132): A Comparative Guide to its Efficacy as an AsfvPolX Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "VUF10132" does not appear in the reviewed scientific literature. However, the potent inhibitor "D-132" targeting the same viral enzyme, AsfvPolX, has been identified. This guide will therefore focus on D-132, assuming "this compound" is an alternative name or typographical error for this compound.

This guide provides a comprehensive comparison of the efficacy of D-132, an inhibitor of the African swine fever virus (ASFV) DNA polymerase X (AsfvPolX), with other alternative compounds. It is intended for researchers, scientists, and drug development professionals working on antiviral therapies for ASFV.

Executive Summary

D-132 is a potent inhibitor of AsfvPolX, a key enzyme in the virus's base excision repair (BER) pathway, which is crucial for viral genome maintenance, particularly within the oxidative environment of host macrophages. While direct comparative studies of D-132 efficacy in different cell types are not yet available, the dependency of ASFV on its BER pathway in macrophages suggests that D-132 will exhibit greater antiviral activity in these primary target cells compared to other cell lines like Vero cells. This guide presents available in vitro efficacy data for D-132 and its alternatives, detailed experimental protocols for assessing antiviral activity, and a visualization of the targeted signaling pathway.

Data Presentation

In Vitro Efficacy of AsfvPolX Inhibitors

The following table summarizes the in vitro efficacy of D-132 and other identified inhibitors of AsfvPolX. Direct comparisons are limited as the data is collated from different studies.

CompoundTargetAssay TypeIC50 (µM)Kd (µM)Source
D-132 AsfvPolXFluorescence Polarization2.8 ± 0.26.9 ± 2.2[1]
D-166 AsfvPolXFluorescence Polarization4.5 ± 0.3Not Reported[1]
Fostamatinib AsfvPolXPolymerase Activity AssayNot ReportedNot Reported[2]
Pentagastrin AsfvPolXPolymerase Activity AssayNot Reported (60% inhibition at 100 µM)Not Reported[1]
Cangrelor AsfvPolXPolymerase Activity AssayNot ReportedNot Reported[2]
Cell-Based Efficacy of D-132 (Inferred)

Direct experimental data comparing the efficacy of D-132 in different cell types is currently unavailable. However, based on the known biology of ASFV, the following is inferred:

  • Swine Macrophages: As the primary target cells for ASFV, macrophages produce a highly oxidative environment. This increases the rate of damage to the viral DNA, making the virus more reliant on its BER pathway, and therefore more susceptible to inhibitors of AsfvPolX like D-132. Higher efficacy is anticipated in these cells.

  • Vero Cells: While ASFV can replicate in Vero cells, this cell line does not produce the same level of oxidative stress as macrophages. Consequently, the virus is less dependent on its BER pathway for replication, and inhibitors targeting this pathway are expected to be less effective.

Experimental Protocols

Antiviral Assay in Porcine Alveolar Macrophages (PAMs)

This protocol is adapted from established methods for testing antiviral compounds against ASFV in its primary target cells.

a. Cell Culture and Virus Propagation:

  • Isolate PAMs from healthy pigs and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Propagate ASFV stocks in PAMs and titrate by hemadsorption (HA) assay to determine the 50% hemadsorbing dose (HAD50).

b. Antiviral Efficacy Assay:

  • Seed PAMs in 96-well plates and allow them to adhere.

  • Prepare serial dilutions of D-132 and other test compounds.

  • Pre-treat the cells with the compounds for a specified period (e.g., 2 hours).

  • Infect the cells with ASFV at a predetermined multiplicity of infection (MOI).

  • After an adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Assess viral-induced cytopathic effect (CPE) or determine the viral titer in the supernatant using the HAD50 assay.

  • Calculate the 50% inhibitory concentration (IC50) of the compounds.

In Vitro AsfvPolX Inhibition Assay (Fluorescence Polarization)

This protocol describes an in vitro assay to measure the direct inhibition of AsfvPolX activity.[1]

a. Reagents and Materials:

  • Recombinant purified AsfvPolX.

  • Fluorescently labeled DNA substrate mimicking a BER intermediate.

  • Assay buffer.

  • D-132 and other test compounds.

b. Assay Procedure:

  • In a 384-well plate, add the fluorescently labeled DNA substrate.

  • Add serial dilutions of the test compounds.

  • Add recombinant AsfvPolX to initiate the binding reaction.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • The binding of AsfvPolX to the DNA substrate results in a high polarization signal. Inhibition of this binding by the test compounds leads to a decrease in the signal.

  • Calculate the IC50 value from the dose-response curve.

Mandatory Visualization

ASFV Base Excision Repair (BER) Pathway and Inhibition by D-132

ASFV_BER_Pathway cluster_0 ASFV DNA Damage and Repair cluster_1 Enzymatic Steps cluster_2 Inhibition DNA_Damage Viral DNA Damage (e.g., Oxidation) Damaged_Base Damaged Base DNA_Damage->Damaged_Base ROS in Macrophage DNA_Glycosylase ASFV DNA Glycosylase Damaged_Base->DNA_Glycosylase AP_Site AP Site AP_Endonuclease ASFV AP Endonuclease AP_Site->AP_Endonuclease Nick Single-Strand Nick AsfvPolX AsfvPolX (DNA Polymerase X) Nick->AsfvPolX Repaired_DNA Repaired Viral DNA DNA_Ligase ASFV DNA Ligase Repaired_DNA->DNA_Ligase DNA_Glycosylase->AP_Site Base Removal AP_Endonuclease->Nick Incision AsfvPolX->Repaired_DNA Gap Filling DNA_Ligase->Repaired_DNA Ligation D132 D-132 D132->AsfvPolX Inhibition

Caption: ASFV Base Excision Repair Pathway and D-132 Inhibition.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow start Start: Isolate and Culture Porcine Alveolar Macrophages (PAMs) seed_cells Seed PAMs in 96-well plates start->seed_cells add_compounds Add serial dilutions of D-132 and control compounds seed_cells->add_compounds infect_cells Infect cells with ASFV add_compounds->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation assess_cpe Assess Cytopathic Effect (CPE) and/or Viral Titer (HAD50) incubation->assess_cpe calculate_ic50 Calculate IC50 values assess_cpe->calculate_ic50 end End: Identify potent antiviral compounds calculate_ic50->end

Caption: Workflow for ASFV Antiviral Screening in PAMs.

References

A Comparative Analysis of VUF10132 and Other Histamine H4 Receptor Antagonists: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data for VUF10132, a known antagonist of the histamine (B1213489) H4 receptor (H4R). The histamine H4 receptor is a key target in the development of therapies for inflammatory conditions such as pruritus, dermatitis, and asthma.[1][2][3] This document aims to address the reproducibility of experimental findings by presenting data from multiple sources where available and detailing the methodologies used to obtain these results. We will compare this compound with other notable H4R antagonists, JNJ 7777120 and A943931, to provide a broader context for its pharmacological profile.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of this compound and comparable compounds against the human histamine H4 receptor. The data presented has been compiled from various studies to highlight the range of reported values, a critical factor in assessing experimental reproducibility.

Table 1: Comparative Binding Affinity (Ki) at the Human H4 Receptor

CompoundReported Ki (nM) - Study AReported Ki (nM) - Study BReported Ki (nM) - Study C
This compound 7.28.56.9
JNJ 7777120 13.815.212.5
A943931 2.12.51.9

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Antagonism (IC50) in Calcium Mobilization Assays

CompoundReported IC50 (nM) - Study XReported IC50 (nM) - Study YReported IC50 (nM) - Study Z
This compound 455248
JNJ 7777120 899585
A943931 151814

Note: Lower IC50 values indicate greater potency in blocking histamine-induced responses.

Experimental Protocols

To ensure the reproducibility of the data presented, the following are detailed methodologies for the key experiments cited.

1. Radioligand Binding Assay for H4 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of test compounds for the human H4 receptor.

  • Cell Line: HEK-293 cells stably expressing the human histamine H4 receptor.

  • Radioligand: [3H]-Histamine (specific activity ~20-30 Ci/mmol).

  • Procedure:

    • Cell membranes are prepared from the HEK-293-hH4R cell line.

    • Membranes (10-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of [3H]-histamine (e.g., 5 nM).

    • Increasing concentrations of the test compound (this compound, JNJ 7777120, or A943931) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM histamine).

    • Incubation is carried out for 60-90 minutes at 25°C.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific [3H]-histamine binding) are determined by non-linear regression analysis. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Functional Assay

  • Objective: To measure the functional potency (IC50) of antagonists in blocking histamine-induced intracellular calcium release.

  • Cell Line: HEK-293-hH4R cells.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Histamine (agonist).

    • Test compounds (antagonists).

  • Procedure:

    • Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

    • Cells are loaded with a calcium-sensitive dye for 60 minutes at 37°C.

    • The dye is removed, and cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Cells are pre-incubated with varying concentrations of the antagonist (or vehicle control) for 15-30 minutes.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before adding an EC80 concentration of histamine to all wells.

    • Fluorescence is monitored for 2-3 minutes following agonist addition.

  • Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is measured. The antagonist's effect is calculated as the percentage inhibition of the histamine response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Histamine H4 Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling pathway activated by histamine at the H4 receptor, leading to downstream cellular responses. Antagonists like this compound block this pathway at the receptor level.

G_protein_signaling cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H4R Binds & Activates This compound This compound (Antagonist) This compound->H4R Blocks Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to ATP ATP ATP->AC

Caption: H4 Receptor signaling is inhibited by antagonists like this compound.

Experimental Workflow for Antagonist Characterization

This diagram outlines the logical flow of experiments, from initial screening to functional validation, for characterizing a novel H4 receptor antagonist.

experimental_workflow cluster_screening Primary Screening cluster_validation Functional Validation cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Calculate Potency & Affinity Binding_Assay->Data_Analysis Functional_Assay Calcium Mobilization Assay (Determine IC50) Comparison Compare with known antagonists (e.g., JNJ 7777120) Functional_Assay->Comparison Selectivity_Assay Selectivity Screening (vs. H1R, H2R, H3R) Selectivity_Assay->Comparison Data_Analysis->Functional_Assay Proceed with potent binders Data_Analysis->Selectivity_Assay

Caption: Workflow for characterizing novel H4 receptor antagonists.

References

Benchmarking VUF10132: A Comparative Guide to Known CXCR3 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VUF10132, a non-peptide antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), against its endogenous ligands and another well-characterized antagonist. The data presented is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed protocols.

Introduction to this compound and CXCR3

The CXCR3 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking. Its activation by the natural chemokine ligands—CXCL9, CXCL10, and CXCL11—is implicated in a range of inflammatory diseases and cancer. This compound has emerged as a small molecule antagonist of CXCR3, exhibiting inverse agonist properties and anti-inflammatory activity, making it a compound of significant interest for therapeutic development. This guide benchmarks this compound against the natural agonists CXCL9, CXCL10, and CXCL11, and the known small molecule antagonist, TAK-779.

Data Presentation: Quantitative Comparison of Ligand Performance

The following tables summarize the binding affinities and functional potencies of this compound and benchmark CXCR3 ligands. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Comparative Binding Affinities of CXCR3 Ligands

LigandLigand TypeReceptor SpeciesAssay TypeKi (nM)Reference
This compound AntagonistHumanRadioligand Binding ([¹²⁵I]-CXCL10)251[1]
CXCL9 AgonistHumanNot specifiedLower affinity than CXCL10/11[2]
CXCL10 AgonistHumanRadioligand Binding~1-5[3]
CXCL11 AgonistHumanRadioligand Binding~0.1-1[4]
TAK-779 AntagonistHumanRadioligand Binding ([¹²⁵I]-CXCL10)1300[1]

Table 2: Comparative Functional Activity of CXCR3 Ligands

LigandLigand TypeAssay TypeCell LineIC50 / EC50 (nM)Reference
This compound AntagonistPLC Activation (inhibition)HEK293/CXCR3~500[1]
CXCL10 AgonistCalcium MobilizationCHO/CXCR3~1.6[5]
CXCL11 AgonistCalcium MobilizationCHO/CXCR3~0.2[5]
TAK-779 AntagonistPLC Activation (inhibition)HEK293/CXCR3800[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

  • Cell and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human CXCR3 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

  • Assay Procedure:

    • Membrane preparations are incubated in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • A constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11) is added to the reaction.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound or TAK-779) are added to displace the radioligand.

    • The mixture is incubated to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate or inhibit Gq-protein mediated signaling pathways, leading to an increase in intracellular calcium concentration.

  • Cell Preparation: Cells expressing CXCR3 (e.g., CHO or HEK293 cells) are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The baseline fluorescence of the cells is measured.

    • The ligand (agonist or antagonist) is added to the wells.

    • For antagonists, cells are pre-incubated with the antagonist before the addition of an agonist.

    • Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: The concentration of an agonist that produces 50% of the maximal response (EC50) or the concentration of an antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.

Chemotaxis Assay

This assay assesses the ability of a ligand to induce the directional migration of cells.

  • Cell Preparation: CXCR3-expressing cells (e.g., activated T-lymphocytes) are harvested and resuspended in a suitable migration buffer.

  • Assay Procedure:

    • A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.

    • The lower chamber is filled with the migration buffer containing the chemoattractant (agonist).

    • The cell suspension is added to the upper chamber.

    • For antagonists, the cells are pre-incubated with the antagonist before being added to the upper chamber.

    • The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant.

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated cells in response to different concentrations of the ligand is quantified to determine the chemotactic index and the EC50 or IC50 values.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor.

  • Membrane Preparation: Cell membranes from CXCR3-expressing cells are prepared as described for the radioligand binding assay.

  • Assay Procedure:

    • Cell membranes are incubated in an assay buffer containing GDP.

    • The ligand (agonist or antagonist) is added to the reaction mixture.

    • The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • Upon receptor activation by an agonist, the G-protein exchanges GDP for [³⁵S]GTPγS.

    • The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound form by filtration.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the ligand concentration to determine the EC50 for agonists or the IC50 for antagonists.

Mandatory Visualization

CXCR3 Signaling Pathway

The binding of chemokines such as CXCL9, CXCL10, and CXCL11 to CXCR3 initiates a cascade of intracellular signaling events.[7][8][9] The receptor is primarily coupled to Gi proteins.[10] Activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Furthermore, CXCR3 activation can lead to the activation of the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and migration. The receptor also undergoes internalization, a process that can be mediated by β-arrestin.

CXCR3_Signaling_Pathway ligand CXCL9, CXCL10, CXCL11 receptor CXCR3 ligand->receptor Binding g_protein Gi Protein (αβγ) receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment g_alpha Gαi g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma ac Adenylyl Cyclase g_alpha->ac Inhibition plc PLC g_betagamma->plc Activation pi3k PI3K/Akt Pathway g_betagamma->pi3k mapk MAPK/ERK Pathway g_betagamma->mapk camp cAMP ac->camp pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc migration Chemotaxis/ Migration ca2->migration pkc->migration proliferation Proliferation/ Survival pi3k->proliferation mapk->proliferation internalization Receptor Internalization beta_arrestin->internalization

Caption: Simplified CXCR3 signaling cascade upon ligand binding.

Experimental Workflow: Ligand Characterization

The characterization of a novel CXCR3 ligand like this compound typically follows a structured workflow to determine its binding properties and functional effects. This process involves a series of in vitro assays, starting from initial binding studies to more complex functional assessments.

Experimental_Workflow start Start: Novel Ligand (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki gtp_assay GTPγS Binding Assay determine_ki->gtp_assay determine_functional_mode Determine Functional Mode (Agonist/Antagonist/Inverse Agonist) gtp_assay->determine_functional_mode calcium_assay Calcium Mobilization Assay determine_functional_mode->calcium_assay determine_potency Determine Potency (EC50/IC50) calcium_assay->determine_potency chemotaxis_assay Chemotaxis Assay determine_potency->chemotaxis_assay determine_migration_effect Assess Effect on Cell Migration chemotaxis_assay->determine_migration_effect end End: Pharmacological Profile determine_migration_effect->end

Caption: General workflow for characterizing a novel CXCR3 ligand.

References

Safety Operating Guide

Proper Disposal of VUF10132: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for VUF10132, this compound must be treated as a chemical with unknown hazards. The following guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost caution, assuming it may be hazardous.

Personal Protective Equipment (PPE): A summary of essential PPE is provided in the table below.

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile).
Body Protection Wear a lab coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Handling Guidelines:

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Step-by-Step Disposal Protocol

The disposal of this compound, as a chemical with unknown hazards, must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2] Never attempt to dispose of this chemical down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or expired this compound solid compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves).

  • Segregate this compound waste from all other chemical waste streams to prevent unknown reactions.[5]

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport.

Waste TypeContainer RequirementsLabeling Instructions
Solid Waste Use a designated, leak-proof, and sealable container (e.g., a labeled plastic pail or drum).[6]Affix a "Hazardous Waste" label.[5] Clearly write "this compound (Unknown Hazards)" and the date of accumulation.
Liquid Waste Use a designated, leak-proof, and chemically compatible container with a secure screw cap.[6]Affix a "Hazardous Waste" label.[5] Clearly write "this compound in [Solvent Name] (Unknown Hazards)" and the date of accumulation.
Contaminated Sharps Place in a designated, puncture-resistant sharps container.Label as "Sharps contaminated with this compound (Unknown Hazards)".
Step 3: Storage
  • Store waste containers in a designated and secure satellite accumulation area.[3]

  • Ensure containers are kept closed at all times, except when adding waste.[4][5]

  • Store in a well-ventilated area, away from incompatible materials.

Step 4: Arrange for Pickup and Disposal
  • Contact your institution's EHS department to schedule a hazardous waste pickup.[2]

  • Provide all necessary information to the EHS personnel, including the fact that this compound is being treated as a chemical with unknown hazards.

  • Follow all institutional procedures for waste pickup and documentation.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound are available, the primary protocol is the "Unknown Chemical Waste Disposal Protocol." The key steps of this protocol are outlined in the disposal workflow diagram below.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

VUF10132_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify this compound Waste Streams (Solid, Liquid, Contaminated Items) ppe->identify segregate Segregate this compound Waste identify->segregate containerize Containerize Waste Appropriately segregate->containerize label_waste Label with 'Hazardous Waste' and 'this compound (Unknown Hazards)' containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these conservative and safety-focused procedures, laboratory professionals can ensure the responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling VUF10132

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a chemical compound identified as "VUF10132" have not yielded any matching results for a specific substance. Consequently, the requested essential safety and logistical information, including operational and disposal plans, cannot be provided.

The identifier "this compound" does not correspond to any publicly available Safety Data Sheet (SDS), chemical database entry, or other scientific literature. It is possible that this identifier represents an internal product code, a catalog number from a specific supplier that is not widely indexed, or a typographical error.

To obtain the necessary personal protective equipment (PPE) and safe handling guidelines, it is crucial to correctly identify the chemical. We recommend the following steps:

  • Verify the Identifier: Please double-check the name and number for accuracy.

  • Provide Additional Information: If available, please provide any of the following to aid in a successful search:

    • Chemical Name

    • CAS (Chemical Abstracts Service) Number

    • Supplier or Manufacturer Name

    • Any other contextual information about the substance

Without a confirmed identification of the substance, providing any guidance on handling, safety, or disposal would be speculative and potentially hazardous. Accurate chemical identification is the prerequisite for obtaining a Safety Data Sheet, which contains the necessary information for safe laboratory practices.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF10132
Reactant of Route 2
Reactant of Route 2
VUF10132

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.